Product packaging for Dbco-peg4-SS-tco(Cat. No.:)

Dbco-peg4-SS-tco

Cat. No.: B15144214
M. Wt: 839.1 g/mol
InChI Key: PLNJLVRXRBJPOE-FXUJNMGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dbco-peg4-SS-tco is a useful research compound. Its molecular formula is C43H58N4O9S2 and its molecular weight is 839.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H58N4O9S2 B15144214 Dbco-peg4-SS-tco

Properties

Molecular Formula

C43H58N4O9S2

Molecular Weight

839.1 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]ethyl]carbamate

InChI

InChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1

InChI Key

PLNJLVRXRBJPOE-FXUJNMGCSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG4-SS-TCO: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DBCO-PEG4-SS-TCO is a sophisticated, heterobifunctional crosslinker designed for advanced bioconjugation strategies, particularly in the field of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, reaction kinetics, and detailed protocols for its application. The unique architecture of this linker, featuring two distinct bioorthogonal reactive groups and a cleavable disulfide bond, offers unparalleled versatility in the construction of complex bioconjugates.

At its core, this compound incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, a trans-Cyclooctene (TCO) moiety for rapid inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a disulfide (-SS-) bond that allows for controlled cleavage in a reducing environment.[1][2][3] This combination of features makes it an ideal tool for researchers developing next-generation targeted therapeutics and diagnostics.

Core Properties and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful bioconjugation experiments.

PropertyValueReference(s)
Molecular Formula C43H58N4O9S2[2]
Molecular Weight 839.08 g/mol [2][4]
Purity ≥95%[3][4]
Physical Form Light yellow oil[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO[2][3]
Storage Conditions -20°C[2][3]

Reaction Kinetics

The efficacy of this compound lies in the rapid and specific nature of its bioorthogonal reactions. The following table summarizes the second-order rate constants for the two key reactions.

ReactionSecond-Order Rate Constant (k₂)Reference(s)
DBCO with Azide (SPAAC)~1 M⁻¹s⁻¹[5]
TCO with Tetrazine (iEDDA)>800 M⁻¹s⁻¹ to 2000 M⁻¹s⁻¹[5][6]

Experimental Protocols

Protocol 1: Sequential Antibody Conjugation with this compound

This protocol describes the sequential conjugation of two different molecules (e.g., a targeting moiety and a payload) to an antibody using the orthogonal reactivity of DBCO and TCO.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized molecule (Molecule A)

  • Tetrazine-functionalized molecule (Molecule B)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to an amine-free and azide-free buffer (e.g., PBS, pH 7.4) using a spin desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • First Conjugation (DBCO-Azide): a. Dissolve the azide-functionalized Molecule A in DMSO or DMF. b. Add a 5-10 fold molar excess of Molecule A to the antibody solution. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. d. Remove the excess unconjugated Molecule A using a spin desalting column, exchanging the buffer back to PBS.

  • Attachment of the Linker: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Add a 10-20 fold molar excess of the this compound solution to the antibody-Molecule A conjugate. The final concentration of the organic solvent should be kept below 10%. c. Incubate for 1-2 hours at room temperature. d. Purify the antibody-Molecule A-linker conjugate using a spin desalting column to remove excess linker.

  • Second Conjugation (TCO-Tetrazine): a. Dissolve the tetrazine-functionalized Molecule B in a suitable buffer. b. Add a 3-5 fold molar excess of Molecule B to the purified antibody-Molecule A-linker conjugate. c. The reaction is typically very fast; incubate for 30-60 minutes at room temperature.[7] d. Purify the final antibody-Molecule A-linker-Molecule B conjugate using a spin desalting column.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.

Protocol 2: In Vitro Payload Release from an ADC with a Disulfide Linker

This protocol outlines a method to quantify the release of a payload from an ADC containing a disulfide-cleavable linker in a simulated intracellular reducing environment.

Materials:

  • ADC conjugated with a payload via this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution

  • Cell lysate (optional, for a more biologically relevant matrix)

  • LC-MS/MS system for payload quantification

Procedure:

  • Sample Preparation: a. Prepare solutions of the ADC in PBS at a known concentration. b. Prepare a series of standards of the free payload in PBS for calibration.

  • Cleavage Reaction: a. To the ADC solution, add TCEP or DTT to a final concentration of 1-10 mM to initiate the cleavage of the disulfide bond.[8] b. As a negative control, incubate the ADC in PBS without any reducing agent. c. Incubate the samples at 37°C.

  • Time-Course Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixtures. b. Immediately quench the reaction by adding a suitable reagent or by rapid sample processing to prevent further cleavage.

  • Quantification of Released Payload: a. Precipitate the protein from the aliquots using a suitable method (e.g., acetonitrile precipitation). b. Centrifuge to pellet the protein and collect the supernatant containing the released payload. c. Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.[9][10] d. Use the calibration curve generated from the payload standards to determine the amount of released payload at each time point.

  • Data Analysis: Plot the percentage of released payload against time to determine the release kinetics.

Signaling Pathways and Experimental Workflows

The strategic application of this compound in ADC development allows for the targeted delivery of cytotoxic payloads to cancer cells, thereby influencing specific signaling pathways involved in cell proliferation and survival. A common strategy involves targeting cell surface receptors that are overexpressed in cancer cells, leading to the internalization of the ADC and subsequent release of the payload.

Signaling Pathway for an ADC Targeting a Receptor Tyrosine Kinase

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (with this compound linker) Receptor Cell Surface Receptor (e.g., HER2, EGFR) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Disulfide Cleavage (Reducing Environment) DNA_Damage DNA Damage Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Induction of Cell Death

Caption: ADC targeting a cell surface receptor and inducing apoptosis.

Experimental Workflow for ADC Development and Evaluation

The following diagram illustrates a typical workflow for the development and preclinical evaluation of an ADC utilizing the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Bioconjugation Antibody->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification & Characterization Conjugation->Purification Binding_Assay Binding Affinity (ELISA, SPR) Purification->Binding_Assay Internalization_Assay Cellular Internalization Binding_Assay->Internalization_Assay Payload_Release_Assay Payload Release (LC-MS) Internalization_Assay->Payload_Release_Assay Cytotoxicity_Assay Cytotoxicity (MTT, etc.) Payload_Release_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetics (PK) Cytotoxicity_Assay->PK_Study Efficacy_Study Tumor Xenograft Efficacy PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies Efficacy_Study->Toxicity_Study

Caption: A comprehensive workflow for ADC development and evaluation.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the broader life sciences. Its unique combination of two orthogonal click chemistry handles and a cleavable disulfide linker enables the precise construction of complex, multi-functional bioconjugates. The detailed protocols and workflow provided in this guide serve as a starting point for the successful implementation of this advanced linker in the development of novel antibody-drug conjugates and other targeted therapies. The superior reaction kinetics of the TCO-tetrazine ligation, coupled with the stability and specific cleavability of the disulfide bond, offer significant advantages for creating highly effective and selective therapeutic agents.

References

An In-depth Technical Guide to the Heterobifunctional Linker: DBCO-PEG4-SS-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-SS-TCO is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This advanced linker molecule incorporates three key functionalities: a dibenzocyclooctyne (DBCO) group, a trans-cyclooctene (TCO) moiety, and a cleavable disulfide bond, all connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination allows for precise, sequential, and reversible conjugation of biomolecules, offering enhanced control over the assembly of complex bioconjugates.

The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent attachment to azide-modified molecules.[1] Concurrently, the TCO group participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing compounds, a reaction known for its exceptionally fast kinetics.[2] The central disulfide bond provides a bioreducible cleavage site, allowing for the release of conjugated payloads in response to the reducing environment found within cells.[3][4] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[5][6]

Chemical Structure

The chemical structure of this compound is presented below, illustrating the spatial arrangement of its functional components.

Caption: Schematic of the this compound linker.

Physicochemical and Reactive Properties

The properties of this compound are summarized in the table below, providing key data for its application in bioconjugation protocols.

PropertyValueReference(s)
Chemical Formula C43H58N4O9S2[3]
Molecular Weight 839.08 g/mol [3]
Appearance Colorless to light yellow oil[]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[3][4]
Storage Conditions Store at -20°C for long-term stability[4]
Purity Typically >95%[3]
DBCO Reactivity Reacts with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC) in the absence of a copper catalyst.[1]
TCO Reactivity Reacts with tetrazine groups via inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2]
Disulfide Bond Cleavage Cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH).[3]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the preparation and characterization of antibody-drug conjugates.

Antibody Modification with an Azide Moiety

This protocol describes the introduction of azide groups onto an antibody, preparing it for conjugation with the DBCO end of the linker.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.

  • Azide-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Antibody-Azide Conjugation: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Azide-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the average number of azide groups incorporated per antibody using methods such as MALDI-TOF mass spectrometry.

Conjugation of Azide-Modified Antibody with this compound

This protocol details the "click" reaction between the azide-modified antibody and the DBCO moiety of the linker.

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO

  • PBS buffer, pH 7.4

Procedure:

  • DBCO-Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the azide-modified antibody.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker.

Conjugation of a Tetrazine-Modified Payload to the Antibody-Linker Conjugate

This protocol describes the rapid iEDDA reaction to attach a therapeutic or imaging agent to the TCO end of the linker.

Materials:

  • Antibody-DBCO-PEG4-SS-TCO conjugate

  • Tetrazine-modified payload (e.g., drug, fluorophore)

  • Anhydrous DMSO

  • PBS buffer, pH 7.4

Procedure:

  • Payload Solution Preparation: Dissolve the tetrazine-modified payload in anhydrous DMSO to a suitable stock concentration.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-payload solution to the antibody-linker conjugate.

  • Incubation: The reaction is typically very fast and can proceed to completion within 1-2 hours at room temperature.

  • Purification: Purify the final ADC using SEC or other appropriate chromatographic methods to remove excess payload.

Cleavage of the Disulfide Bond

This protocol outlines the procedure to release the conjugated payload by reducing the disulfide bond.

Materials:

  • Purified ADC

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS buffer, pH 7.4

Procedure:

  • Preparation of Reducing Agent: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction: Add the reducing agent to the ADC solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry to confirm the release of the payload from the antibody.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key reactions and a typical experimental workflow for creating and utilizing a dual-functionalized bioconjugate with this compound.

G cluster_dbco Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_tco Inverse-Electron-Demand Diels-Alder (iEDDA) DBCO DBCO Moiety Triazole Stable Triazole Linkage DBCO->Triazole Reacts with Azide Azide-Modified Molecule Azide->Triazole TCO TCO Moiety Dihydropyridazine Stable Dihydropyridazine Linkage TCO->Dihydropyridazine Reacts with Tetrazine Tetrazine-Modified Molecule Tetrazine->Dihydropyridazine

Caption: Bioorthogonal Reactions of DBCO and TCO Moieties.

G Start Start: Azide-Modified Antibody & Tetrazine-Payload Step1 Step 1: Conjugate Antibody with This compound via SPAAC Start->Step1 Intermediate Intermediate: Antibody-Linker Conjugate Step1->Intermediate Step2 Step 2: Conjugate Payload to Antibody-Linker via iEDDA Intermediate->Step2 ADC Final Product: Antibody-Drug Conjugate (ADC) Step2->ADC Application Application: Targeted Cell Delivery ADC->Application Cleavage Intracellular Cleavage: Release of Payload via Disulfide Reduction Application->Cleavage End Therapeutic/Imaging Effect Cleavage->End

Caption: Workflow for ADC Synthesis and Action.

References

An In-Depth Technical Guide to the Reactions of DBCO-PEG4-SS-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the heterobifunctional linker, DBCO-PEG4-SS-TCO. This molecule is a cornerstone in modern bioconjugation and targeted drug delivery, enabling the precise and controlled assembly of complex biomolecular architectures. This document details the mechanisms of its key reactions, provides quantitative data, and outlines experimental protocols for its application.

Core Concepts: Understanding the this compound Linker

The this compound linker is a versatile chemical tool comprised of four key functional components, each with a distinct role in its overall utility:

  • Dibenzocyclooctyne (DBCO): An azide-reactive group that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for its high efficiency and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer. The hydrophilic nature of the PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.[4]

  • Disulfide Bond (SS): A cleavable linker that is stable under normal physiological conditions but can be selectively cleaved in a reducing environment. This feature is widely exploited for the controlled release of therapeutic agents within the intracellular environment, which has a higher concentration of reducing agents like glutathione.

  • Trans-cyclooctene (TCO): A highly reactive dienophile that rapidly reacts with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is known for its exceptionally fast kinetics, making it ideal for in vivo applications where low concentrations of reactants are common.[5]

Key Reactions and Mechanisms

The this compound linker is designed to participate in three primary, distinct reactions: two bioorthogonal conjugation reactions at its termini and a cleavage reaction at its core.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the DBCO Moiety

The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is driven by the ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition, obviating the need for a copper catalyst.[1][2]

SPAAC_Mechanism DBCO This compound Intermediate Transition State DBCO->Intermediate [3+2] Cycloaddition Azide Azide-containing Molecule (R-N3) Azide->Intermediate Product Stable Triazole Conjugate Intermediate->Product Ring Formation

SPAAC Reaction of the DBCO Moiety.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction of the TCO Moiety

The TCO group undergoes a rapid and irreversible reaction with a tetrazine-functionalized molecule. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[5][6]

iEDDA_Mechanism TCO This compound DielsAlder Diels-Alder Adduct TCO->DielsAlder [4+2] Cycloaddition Tetrazine Tetrazine-containing Molecule Tetrazine->DielsAlder Product Stable Dihydropyridazine Conjugate DielsAlder->Product Retro-Diels-Alder N2 Nitrogen Gas (N2) DielsAlder->N2

iEDDA Reaction of the TCO Moiety.
Reductive Cleavage of the Disulfide Bond

The disulfide bond within the linker can be cleaved by reducing agents such as glutathione (GSH) or dithiothreitol (DTT). This reaction reduces the disulfide to two thiol groups, effectively breaking the linker and releasing any conjugated cargo. This is particularly useful in targeted drug delivery, as the intracellular environment has a significantly higher concentration of GSH than the extracellular space.

Disulfide_Cleavage Linker This compound (Conjugated) CleavedProduct1 DBCO-PEG4-SH Linker->CleavedProduct1 Reduction CleavedProduct2 HS-TCO Conjugate Linker->CleavedProduct2 Reduction ReducingAgent Reducing Agent (e.g., 2 GSH) ReducingAgent->CleavedProduct1 ReducingAgent->CleavedProduct2 OxidizedAgent Oxidized Agent (e.g., GSSG) ReducingAgent->OxidizedAgent

Reductive Cleavage of the Disulfide Bond.

Quantitative Data

The kinetics of the bioorthogonal reactions of DBCO and TCO are critical for their application. The following table summarizes reported second-order rate constants for these reactions.

ReactionReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)DBCO and Benzyl Azide0.24 - 0.34HBS buffer (pH 7.4), 25°C[7][8]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)DBCO and other azides~0.1 - 3.15Aqueous buffers[9][10]
Inverse-Electron-Demand Diels-Alder (iEDDA)TCO and 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water[11]
Inverse-Electron-Demand Diels-Alder (iEDDA)TCO and various tetrazines1 - 1 x 10⁶PBS buffer (pH 6-9), room temperature[5]

Experimental Protocols

The following are generalized protocols for utilizing the this compound linker. Optimal conditions may vary depending on the specific biomolecules and reagents used.

Protocol for SPAAC Conjugation with an Azide-Modified Molecule

This protocol describes the conjugation of the DBCO terminus of the linker to a molecule containing an azide group.

Materials:

  • This compound

  • Azide-modified molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • DMSO (if needed to dissolve linker)

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

    • Dissolve the azide-modified molecule in the reaction buffer to a known concentration.

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the azide-modified molecule. A molar excess of the linker (typically 1.5 to 3-fold) is recommended to ensure complete conjugation of the azide-modified molecule.[4]

    • The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[4] The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

  • Purification:

    • Remove the excess, unreacted this compound linker using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the properties of the conjugated product.

Protocol for iEDDA Ligation with a Tetrazine-Modified Molecule

This protocol outlines the conjugation of the TCO terminus of the linker (already conjugated to a molecule via its DBCO end) to a tetrazine-functionalized molecule.

Materials:

  • DBCO-conjugated molecule (prepared as in 4.1)

  • Tetrazine-modified molecule

  • Reaction Buffer: PBS, pH 6.0-9.0[5]

Procedure:

  • Prepare Reagents:

    • Ensure both the DBCO-conjugated molecule and the tetrazine-modified molecule are in the reaction buffer at known concentrations.

  • Reaction Setup:

    • Mix the DBCO-conjugated molecule and the tetrazine-modified molecule in the reaction buffer. A 1:1 molar ratio is often sufficient due to the rapid kinetics, but a slight excess (1.05-1.5 fold) of one component can be used to drive the reaction to completion.[12]

  • Incubation:

    • The reaction is typically very fast and can be complete within 30 minutes to 2 hours at room temperature.[12] The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.[13]

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC to remove any unreacted starting materials.

Protocol for Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the conjugated molecules.

Materials:

  • Disulfide-linked conjugate

  • Reducing Agent: Dithiothreitol (DTT) or Glutathione (GSH)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Dissolve the disulfide-linked conjugate in the reaction buffer.

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 100 mM GSH) in the same buffer.

  • Cleavage Reaction:

    • Add the reducing agent to the solution of the conjugate to a final concentration of 5-20 mM for DTT or 1-10 mM for GSH.

    • Incubate the reaction at 37°C. The time required for complete cleavage can vary from minutes to hours depending on the concentration of the reducing agent and the accessibility of the disulfide bond. A 5-minute treatment with 10 mM DTT at 70°C has been shown to be sufficient for complete reduction in some proteins.[14][15]

  • Analysis:

    • Monitor the cleavage of the disulfide bond by techniques such as SDS-PAGE (which will show a change in molecular weight of the components), HPLC, or mass spectrometry.[14][15][16]

Synthesis of this compound

While commercially available, a general understanding of the synthesis of such heterobifunctional linkers is valuable. A plausible synthetic route involves the sequential coupling of the four components. A representative, though not definitive, synthetic scheme is outlined below, based on common bioconjugation chemistries.

Synthesis_Workflow cluster_0 Step 1: PEGylation of Cysteamine cluster_1 Step 2: DBCO Conjugation cluster_2 Step 3: TCO Conjugation AminePEG Amine-PEG4-COOH Step1_Product Amine-PEG4-C(O)-S-S-CH2CH2-NH2 AminePEG->Step1_Product EDC/NHS Coupling Cysteamine Cysteamine Cysteamine->Step1_Product Step2_Product DBCO-NH-C(O)-PEG4-S-S-CH2CH2-NH2 Step1_Product->Step2_Product Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Step2_Product Final_Product This compound Step2_Product->Final_Product Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->Final_Product

Representative Synthetic Workflow for this compound.

This guide provides a foundational understanding of the this compound linker and its reactions. For specific applications, further optimization of the outlined protocols is recommended.

References

The Pivotal Role of the PEG4 Spacer in the Dbco-peg4-SS-tco Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Dbco-peg4-SS-tco molecule is a heterobifunctional, cleavable linker at the forefront of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its modular design, featuring a Dibenzocyclooctyne (Dbco) group for copper-free click chemistry, a trans-cyclooctene (TCO) moiety for rapid tetrazine ligation, and a reducible disulfide (SS) bond for controlled payload release, is critically enabled by the inclusion of a tetraethylene glycol (PEG4) spacer. This technical guide delves into the multifaceted role of the PEG4 spacer, providing insights into its impact on the physicochemical properties, biocompatibility, and overall performance of the resulting bioconjugates.

Core Functions of the PEG4 Spacer

The seemingly simple PEG4 spacer is a critical component that imparts several beneficial properties to the this compound linker and the subsequent bioconjugate. These advantages are crucial for the successful development of effective and safe targeted therapeutics.[1][2][3]

  • Enhanced Hydrophilicity and Solubility: One of the primary roles of the PEG4 spacer is to increase the water solubility of the entire linker-payload construct.[4][5] Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, leading to challenges with aggregation and handling in aqueous buffers.[6] The hydrophilic nature of the ethylene glycol repeats in the PEG4 spacer helps to mitigate this hydrophobicity, improving the overall solubility of the ADC and preventing aggregation that can lead to loss of efficacy and potential immunogenicity.[7][8]

  • Reduction of Steric Hindrance: The PEG4 spacer provides a flexible and extended connection between the antibody and the payload.[3] This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the conjugation reactions (Dbco with azide and TCO with tetrazine) and potentially interfere with the antigen-binding affinity of the antibody.[9]

  • Improved Pharmacokinetics: The incorporation of PEG moieties, even short ones, can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate.[10] The hydrophilic PEG chain can create a hydration shell around the molecule, which can help to reduce non-specific uptake by the reticuloendothelial system, thereby prolonging circulation half-life and improving tumor accumulation.[11]

  • Enhanced Stability: The PEG spacer can contribute to the overall stability of the ADC by shielding the hydrophobic payload and the linker from enzymatic degradation and non-specific interactions in the physiological environment.[12]

Quantitative Data Summary

While specific quantitative data for the this compound linker is often proprietary or found within specific drug development programs, the following table summarizes the generally accepted effects of short PEG spacers on ADC properties based on available literature.

PropertyEffect of PEG4 SpacerRationale
Solubility IncreasedThe hydrophilic ethylene glycol units counteract the hydrophobicity of the payload and other linker components.[4][7]
Aggregation ReducedIncreased hydrophilicity prevents the self-association of hydrophobic drug-linker moieties.[3]
Reaction Kinetics Potentially EnhancedBy reducing steric hindrance, the reactive ends of the linker are more accessible, which can lead to improved reaction rates for the bioorthogonal ligations.[3]
Plasma Clearance Generally DecreasedThe hydrophilic nature of PEG can reduce non-specific clearance mechanisms, leading to a longer plasma half-life.[10]
Off-target Toxicity ReducedImproved solubility and reduced aggregation can lead to less non-specific uptake by healthy tissues, thereby minimizing off-target toxicity.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in the synthesis of an Antibody-Drug Conjugate.

Synthesis of Drug-Linker Construct

This protocol outlines the general steps for conjugating a cytotoxic drug containing a reactive functional group (e.g., an amine) to the this compound linker.

Materials:

  • This compound linker

  • Cytotoxic drug with a compatible functional group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolution: Dissolve the this compound linker and the cytotoxic drug in anhydrous DMF or DMSO.

  • Reaction: Add DIPEA to the reaction mixture to facilitate the coupling reaction. The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the drug-linker construct using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Antibody-Drug Conjugation via Bioorthogonal Chemistry

This protocol describes the two-step bioorthogonal conjugation of the drug-linker construct to an antibody that has been engineered to contain an azide group and a molecule that has been modified with a tetrazine group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-modified molecule

  • This compound-drug construct

  • Phosphate-Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system[13][14]

  • SDS-PAGE apparatus

  • Mass Spectrometer

Procedure:

  • First Conjugation (Dbco-Azide):

    • Add the this compound-drug construct to the azide-modified antibody solution.

    • The molar excess of the drug-linker will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature or 4°C for 4-12 hours.[15]

  • Second Conjugation (TCO-Tetrazine):

    • Add the tetrazine-modified molecule to the reaction mixture from the first step.

    • The reaction is typically very fast and can proceed at room temperature for 1-2 hours.

  • Purification:

    • Remove excess, unreacted drug-linker and other small molecules by SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or Mass Spectrometry.[16] HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.

    • Purity and Integrity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions to assess its integrity and purity.

    • Mass Confirmation: Confirm the mass of the intact ADC and its subunits (light chain and heavy chain) by mass spectrometry to verify conjugation.[17][18]

In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.[19][20]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Synthesized ADC

  • Control antibody

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for the ADC.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of the this compound linker.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_characterization ADC Characterization drug Cytotoxic Drug reaction1 Chemical Coupling drug->reaction1 linker This compound linker->reaction1 drug_linker This compound-Drug reaction1->drug_linker purification1 HPLC Purification drug_linker->purification1 reaction2 Bioorthogonal Ligation purification1->reaction2 antibody Azide-Modified Antibody antibody->reaction2 tetrazine_mol Tetrazine-Modified Molecule tetrazine_mol->reaction2 adc_raw Crude ADC reaction2->adc_raw purification2 SEC Purification adc_raw->purification2 final_adc Purified ADC purification2->final_adc hic HIC-HPLC (DAR) final_adc->hic ms Mass Spectrometry final_adc->ms sds_page SDS-PAGE final_adc->sds_page

ADC Synthesis and Characterization Workflow.

Linker_Functionality cluster_properties Physicochemical Properties cluster_biological Biological Performance peg4 PEG4 Spacer solubility Increased Solubility peg4->solubility aggregation Reduced Aggregation peg4->aggregation steric Reduced Steric Hindrance peg4->steric pk Improved Pharmacokinetics solubility->pk toxicity Reduced Off-Target Toxicity aggregation->toxicity stability Enhanced Stability steric->stability

Functional Roles of the PEG4 Spacer.

ADC_Mechanism_of_Action cluster_cell adc Antibody-Drug Conjugate (ADC) receptor Antigen adc->receptor 1. Binding endosome Endosome adc->endosome 2. Internalization tumor_cell Tumor Cell lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release (Disulfide Cleavage) lysosome->drug_release 4. Reductive Environment cell_death Cell Death drug_release->cell_death 5. Cytotoxicity

Mechanism of Action of a Disulfide-Linked ADC.

References

An In-depth Technical Guide to DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of bioconjugation is paramount. Among the array of chemical ligation techniques, the Dibenzocyclooctyne (DBCO)-azide click chemistry, a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful and versatile tool. This copper-free reaction offers a unique combination of high efficiency, specificity, and biocompatibility, making it ideal for a wide range of applications, from fluorescent labeling of biomolecules to the construction of complex antibody-drug conjugates (ADCs).[1][2][]

This technical guide provides a comprehensive overview of the core principles of DBCO-azide click chemistry, detailed experimental protocols, and quantitative data to facilitate its successful implementation in the laboratory.

Core Principles of DBCO-Azide Click Chemistry

The driving force behind the DBCO-azide reaction is the inherent ring strain of the cyclooctyne ring within the DBCO molecule.[4] This strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently at or near room temperature without the need for a cytotoxic copper(I) catalyst.[1][5][6] This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding the scope of click chemistry to living systems.[2][7] The reaction is bioorthogonal, meaning that DBCO and azide groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation.[1][5][8] The resulting product is a stable triazole linkage.[5][9]

Key Features and Advantages:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[1][5][9]

  • High Efficiency: The reaction typically proceeds to quantitative or near-quantitative yields.[1][5]

  • Mild Reaction Conditions: Efficient conjugation occurs in aqueous buffers at ambient temperatures.[1][9]

  • Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, even in complex biological milieu.[1][5][8]

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, exhibit long-term stability.[1][5][9]

  • Traceability: The DBCO group has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the progress of the reaction.[1]

Quantitative Data

The efficiency of the DBCO-azide reaction can be quantified by its second-order rate constant. This value is crucial for predicting reaction times and optimizing conjugation strategies.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature[10][11]
Peptide with azidoamino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C[12]
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM[13]

Note: Reaction rates can be influenced by factors such as the specific structure of the azide and DBCO derivatives, solvent, and temperature.[14][15]

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-azide click chemistry.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the general steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.

1. Materials:

  • DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).[1]

  • Azide-functionalized small molecule.

  • DMSO (if the small molecule is not water-soluble).

  • Quenching reagent (e.g., Tris or glycine solution).[9]

  • Purification system (e.g., size-exclusion chromatography, dialysis).

2. Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary.

    • Add the azide-small molecule solution to the DBCO-activated protein solution. A molar excess of the small molecule (typically 2-10 fold) is recommended to ensure complete conjugation to the protein. The final concentration of organic solvent like DMSO should ideally be kept below 20%.[1][9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1][9] The optimal time may vary depending on the specific reactants and their concentrations.

  • Quenching (Optional):

    • To quench any unreacted DBCO groups, add a small volume of a quenching reagent such as 100 mM Tris or glycine and incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove excess small molecule and other reaction components by a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][9]

  • Characterization:

    • Confirm the conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, or mass spectrometry.[1]

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol provides a more specific workflow for the creation of antibody-oligonucleotide conjugates.

1. Materials:

  • Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).[1]

  • DBCO-NHS ester.

  • Anhydrous DMSO.

  • Azide-modified oligonucleotide.

  • Quenching solution (100 mM Tris or glycine in water).[9]

  • Spin desalting columns or other purification systems.

2. Procedure:

  • Antibody Activation with DBCO:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[1][9]

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1][9] Ensure the final DMSO concentration is below 20%.[1]

    • Incubate at room temperature for 60 minutes.[1][9]

    • Quench the reaction by adding the quenching solution and incubating for an additional 15 minutes.[9]

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column.[9]

  • Click Reaction:

    • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[1][16]

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[1][9]

  • Purification and Validation:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.[1][16]

    • Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.[1][16]

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition (Strain-Promoted) DBCO->TransitionState Reacts with Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Forms

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_activation Biomolecule Activation cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Analysis BiomoleculeA Biomolecule A (e.g., Protein) ActivatedA Azide-Activated Biomolecule A BiomoleculeA->ActivatedA + AzideNHS Azide-NHS Ester AzideNHS->ActivatedA Mix Mix Activated Biomolecules ActivatedA->Mix BiomoleculeB Biomolecule B (e.g., Small Molecule) ActivatedB DBCO-Activated Biomolecule B BiomoleculeB->ActivatedB + DBCONHS DBCO-NHS Ester DBCONHS->ActivatedB ActivatedB->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Conjugate Final Conjugate Analyze->Conjugate

Caption: General experimental workflow for DBCO-azide bioconjugation.

Drug_Development_Logic TargetingMoiety Targeting Moiety (e.g., Antibody) ClickChemistry DBCO-Azide Click Chemistry TargetingMoiety->ClickChemistry TherapeuticAgent Therapeutic Agent (e.g., Toxin, Payload) TherapeuticAgent->ClickChemistry ADC Antibody-Drug Conjugate (ADC) ClickChemistry->ADC Forms TargetedDelivery Targeted Drug Delivery to Diseased Cells ADC->TargetedDelivery Enables

Caption: Logical relationship of DBCO-azide chemistry in drug development.

Applications in Drug Development

The unique characteristics of DBCO-azide click chemistry have made it an invaluable tool in the field of drug development.[2][4] One of the most significant applications is in the construction of Antibody-Drug Conjugates (ADCs).[2] By attaching a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets a tumor-associated antigen, ADCs can selectively deliver the payload to cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity. DBCO-azide chemistry provides a robust and reliable method for linking the antibody and the drug payload.[2]

Other applications include:

  • Development of imaging agents: Attaching imaging probes (e.g., fluorescent dyes, radioisotopes) to targeting molecules for diagnostic purposes.[4][17]

  • Creation of targeted drug delivery systems: Conjugating drugs to nanoparticles or other delivery vehicles that are functionalized with targeting ligands.[][17]

  • In vivo cell tracking: Labeling cells with DBCO or azide-functionalized molecules to monitor their fate and distribution in vivo.[18]

Stability and Storage Considerations

While DBCO and azide moieties are generally stable, some considerations are necessary for optimal performance and storage. DBCO-functionalized molecules, particularly antibodies, can lose reactivity over time, with a reported loss of about 3-5% over four weeks when stored at 4°C or -20°C.[5] It is also important to avoid buffers containing sodium azide, as the azide ions will react with the DBCO group.[1] Reconstituted DBCO reagents may also be susceptible to oxidation and hydration of the triple bond, so it is recommended to use them promptly or store them at -80°C for long-term stability.[19]

References

The TCO-Tetrazine Ligation: A High-Speed, Bioorthogonal Tool for Scientific Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO)-tetrazine ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of reaction speed, specificity, and biocompatibility. This powerful tool enables the precise chemical modification of biomolecules in complex biological environments, driving innovation in fields ranging from fundamental cell biology to targeted therapeutics and advanced diagnostics. This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, detailed experimental protocols, and a summary of key kinetic data to empower researchers in leveraging this transformative technology.

Core Principles: The Inverse-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds efficiently within a biological system without interfering with or being influenced by native biochemical processes. The reaction's foundation lies in an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and a strained trans-cyclooctene (the dienophile).[1][2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[1][3][4]

This reaction is exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[3][5] This high reactivity allows for efficient labeling and conjugation at very low, nanomolar to micromolar concentrations, which is crucial for applications in living systems where the concentrations of target molecules are often limited.[6] A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, notably avoiding the cytotoxicity associated with copper-catalyzed click chemistry reactions.[3][6] This makes it particularly well-suited for in vivo studies and live-cell imaging.[6]

The kinetics of the reaction can be finely tuned by modifying the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction rate.[1] Furthermore, increasing the ring strain of the TCO derivative also enhances reactivity.[1] The stability of the reagents is another important consideration; for instance, methyl-substituted tetrazines exhibit greater stability in aqueous media compared to hydrogen-substituted tetrazines, making them a preferred choice for many bioconjugation applications.[3]

Visualizing the TCO-Tetrazine Ligation

To better illustrate the underlying processes, the following diagrams outline the reaction mechanism and a typical experimental workflow.

TCO_Tetrazine_Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition (IEDDA) TCO->TransitionState Tetrazine Tetrazine (Tz) (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Rate-determining step Product Dihydropyridazine Product (Stable Conjugate) Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: Mechanism of the TCO-Tetrazine Ligation.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_ligation Ligation and Purification Biomolecule1 Biomolecule 1 (e.g., Protein, Antibody) Activate_TCO Activate Biomolecule 1 with TCO Biomolecule1->Activate_TCO TCO_NHS TCO-NHS Ester TCO_NHS->Activate_TCO TCO_Biomolecule TCO-Functionalized Biomolecule 1 Activate_TCO->TCO_Biomolecule Mix Mix Functionalized Biomolecules TCO_Biomolecule->Mix Biomolecule2 Biomolecule 2 or Probe (e.g., Fluorophore, Drug) Activate_Tetrazine Activate Biomolecule 2 with Tetrazine Biomolecule2->Activate_Tetrazine Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Activate_Tetrazine Tetrazine_Biomolecule Tetrazine-Functionalized Biomolecule 2 Activate_Tetrazine->Tetrazine_Biomolecule Tetrazine_Biomolecule->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Final_Product Purified Bioconjugate Purify->Final_Product

Caption: A typical experimental workflow for bioconjugation.

Reaction Kinetics: A Quantitative Comparison

The exceptional speed of the TCO-tetrazine ligation is a key feature. The table below summarizes the second-order rate constants for various TCO and tetrazine derivatives, providing a basis for selecting the appropriate reagents for a specific application.

Tetrazine DerivativeTCO DerivativeRate Constant (M⁻¹s⁻¹)SolventReference
Dipyridyl TetrazineTCO2000 ± 4009:1 Methanol/Water[7]
6-Methyl-substituted TetrazineTCO~1000Aqueous Media[3]
Hydrogen-substituted TetrazineTCOup to 30,000Not specified[3][5]
General TetrazineTCO> 800Not specified[6]
Tetrazine-fluoresceinUnstrained Olefins1.2 x 10⁻³ - 81 x 10⁻³Not specified[7]
Genetically Encoded TetrazineoxoTCO2030 ± 180Phosphate Buffer[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving TCO-tetrazine ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins using TCO and tetrazine functionalities.[9]

Materials:

  • Protein 1 and Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part A: Functionalization of Protein 1 with TCO

  • Dissolve Protein 1 in PBS to a final concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.

Part B: Functionalization of Protein 2 with Tetrazine

  • Dissolve Protein 2 in PBS to a final concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quench the reaction as described in Part A, step 5.

  • Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with PBS.

Part C: TCO-Tetrazine Ligation

  • Mix the TCO-functionalized Protein 1 and the tetrazine-functionalized Protein 2 in a 1:1 to 1:1.5 molar ratio.

  • Incubate the mixture for 30 minutes to 2 hours at room temperature or at 4°C. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • The resulting protein-protein conjugate is now ready for use. If necessary, the conjugate can be further purified by size-exclusion chromatography to remove any unreacted proteins.

Protocol 2: Labeling of Live Cells

This protocol provides a general guideline for labeling cell surface proteins that have been modified to express a TCO or tetrazine handle.

Materials:

  • Cells expressing a TCO or tetrazine-modified protein

  • Tetrazine- or TCO-functionalized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Culture the cells expressing the TCO or tetrazine-modified protein to the desired confluency.

  • Prepare a stock solution of the tetrazine or TCO-functionalized fluorescent probe in DMSO.

  • Dilute the fluorescent probe in cell culture medium to a final concentration of 1-5 µM.

  • Remove the existing culture medium from the cells and wash once with PBS or HBSS.

  • Add the medium containing the fluorescent probe to the cells.

  • Incubate for 10-30 minutes at 37°C.

  • Remove the labeling solution and wash the cells 2-3 times with PBS or HBSS to remove any unbound probe.

  • The cells are now labeled and ready for imaging.

Applications in Drug Development and Research

The unique attributes of the TCO-tetrazine ligation have led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation of cytotoxic drugs to antibodies is a critical aspect of ADC development. TCO-tetrazine chemistry allows for the creation of homogenous ADCs with controlled drug-to-antibody ratios.[6]

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered, which then selectively reacts with the pre-localized antibody.[1][10] This strategy enhances the target-to-background ratio and reduces off-target toxicity.[10]

  • Live-Cell Imaging: The biocompatibility and rapid kinetics of the TCO-tetrazine ligation are ideal for labeling and tracking biomolecules in living cells in real-time without perturbing cellular functions.[3][6]

  • "Click-to-Release" Systems: This innovative application utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent at a specific location.[11][12] The reaction of a TCO-caged prodrug with a tetrazine liberates the active drug, offering spatiotemporal control over drug delivery.[11][12]

  • Hydrogel Formation: The formation of hydrogels for tissue engineering and drug delivery can be achieved by cross-linking polymers functionalized with TCO and tetrazine moieties.[4]

Conclusion

The TCO-tetrazine ligation stands out as a robust and versatile tool in the chemical biology toolbox. Its exceptional reaction kinetics, bioorthogonality, and biocompatibility have paved the way for novel approaches in bioconjugation, diagnostics, and therapeutics. As research continues to refine the reactivity and stability of TCO and tetrazine derivatives, the applications of this powerful ligation chemistry are poised to expand even further, driving the next wave of innovation in drug development and life sciences research.

References

Introduction to Cleavable Disulfide Bonds in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cleavable Disulfide Bonds in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Disulfide bonds are covalent bonds formed by the oxidation of two thiol groups. In the field of bioconjugation, disulfide bonds serve as a crucial type of cleavable linker, enabling the controlled release of therapeutic agents or probes from biomolecules. Their susceptibility to cleavage under specific reducing conditions, such as those found within the intracellular environment, makes them ideal for applications like antibody-drug conjugates (ADCs), gene delivery systems, and diagnostic assays.

The core principle behind their utility lies in the significant difference in redox potential between the extracellular and intracellular environments. The extracellular space is generally oxidizing, which keeps the disulfide bond intact, ensuring the stability of the bioconjugate in circulation. In contrast, the intracellular environment is highly reducing, primarily due to the high concentration of glutathione (GSH), which readily cleaves the disulfide bond and releases the payload.

Mechanisms of Disulfide Bond Cleavage

The cleavage of a disulfide bond is a chemical reduction process. In a biological context, this is most commonly facilitated by thiol-containing molecules like glutathione. The mechanism involves a thiol-disulfide exchange reaction.

Key Steps:

  • A thiol group from a reducing agent (e.g., GSH) attacks one of the sulfur atoms of the disulfide bond.

  • This results in the formation of a new, mixed disulfide and the release of the other sulfur atom as a free thiol.

  • A second reducing agent molecule then attacks the mixed disulfide, releasing the second thiol and forming a disulfide bond between the two reducing agent molecules.

This intracellular cleavage mechanism is the foundation for the design of many targeted drug delivery systems.

Quantitative Data on Disulfide Linkers

The stability and cleavage kinetics of disulfide linkers are critical parameters in the design of bioconjugates. These properties can be modulated by steric and electronic effects of the substituents adjacent to the disulfide bond.

Linker TypeHalf-life in Human Plasma (hours)Cleavage Rate with 1 mM GSH (t½, min)Key Features
Unhindered Aliphatic~24 - 48< 10Rapid cleavage in reducing environments.
Sterically Hindered (e.g., SPDB)> 100~60 - 120Increased stability in circulation.
Aryl-Alkyl~50 - 100~30 - 60Moderate stability and cleavage rate.

Data is aggregated from multiple literature sources and represents typical ranges.

Experimental Protocols

Synthesis of a Disulfide-Containing Linker (SPDP)

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a commonly used heterobifunctional crosslinker for introducing cleavable disulfide bonds.

Materials:

  • 3-Mercaptopropionic acid

  • 2,2'-Dipyridyl disulfide (DPDS)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 3-(2-pyridyldithio)propionic acid:

    • Dissolve 3-mercaptopropionic acid and DPDS in methanol.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the product by silica gel chromatography.

  • Activation with NHS:

    • Dissolve the 3-(2-pyridyldithio)propionic acid and NHS in anhydrous DCM.

    • Add DCC to the solution and stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Crystallize the SPDP product from an ethyl acetate/hexane mixture.

Conjugation of SPDP to a Protein

This protocol describes the conjugation of the synthesized SPDP linker to primary amines on a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • SPDP dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Add a 10-fold molar excess of SPDP solution to the protein solution.

  • Incubate the reaction at room temperature for 1 hour with gentle stirring.

  • Remove the excess, unreacted SPDP by passing the reaction mixture through a SEC column equilibrated with PBS.

  • Determine the degree of labeling by measuring the release of pyridine-2-thione at 343 nm after reduction with an excess of a reducing agent like DTT.

Cleavage Assay of a Disulfide-Linked Conjugate

This assay measures the rate of cleavage of the disulfide bond in the presence of a reducing agent.

Materials:

  • Disulfide-linked bioconjugate

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • PBS, pH 7.4

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of the bioconjugate in PBS.

  • Prepare a stock solution of the reducing agent (e.g., 100 mM GSH).

  • Initiate the cleavage reaction by adding the reducing agent to the bioconjugate solution to a final concentration of 1-10 mM.

  • Monitor the release of the payload over time. This can be done by:

    • Spectrophotometry: If the released molecule has a unique absorbance signature.

    • HPLC: By separating the cleaved payload from the intact conjugate and quantifying the peak areas.

  • Calculate the half-life (t½) of the cleavage reaction.

Visualizations

G cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) ADC Antibody-Drug Conjugate (Intact Disulfide Linker) Cleaved_ADC Cleaved Antibody + Released Drug ADC->Cleaved_ADC Internalization & Cleavage GSSG Oxidized Glutathione (GSSG) GSH Glutathione (GSH) GSH->Cleaved_ADC Reduction

Caption: Intracellular cleavage of an ADC.

G Protein Protein (-NH2) Intermediate Protein-SPDP Conjugate Protein->Intermediate Amine Reaction SPDP SPDP Linker SPDP->Intermediate Thiol_Drug Thiol-containing Drug (-SH) Final_Conjugate Protein-S-S-Drug Conjugate Thiol_Drug->Final_Conjugate Intermediate->Final_Conjugate Thiol-Disulfide Exchange

Caption: Bioconjugation workflow with SPDP.

G Start Start Step1 Synthesize Linker Start->Step1 Step2 Conjugate to Biomolecule Step1->Step2 Step3 Purify Conjugate Step2->Step3 Step4 Characterize Conjugate Step3->Step4 Step5 Perform Cleavage Assay Step4->Step5 End End Step5->End

Caption: Logical flow of a bioconjugation experiment.

Conclusion

Cleavable disulfide bonds are an indispensable tool in bioconjugation, particularly for the development of targeted therapeutics. The ability to tailor their stability and cleavage kinetics through rational design allows for precise control over payload release. The experimental protocols provided herein offer a foundation for researchers to synthesize, conjugate, and evaluate disulfide-linked bioconjugates. As the field of bioconjugation continues to advance, the sophisticated use of cleavable linkers like disulfide bonds will undoubtedly play a central role in the creation of next-generation therapies and diagnostic agents.

An In-Depth Technical Guide to Bioorthogonal Chemistry Featuring DBCO-PEG4-SS-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions possess high selectivity and efficiency, allowing for the specific labeling and modification of biomolecules in their natural environment. The key principles of bioorthogonal chemistry dictate that the reactions must be:

  • Fast: Proceeding on a timescale relevant to biological processes.

  • Selective: The reacting partners must only react with each other and not with endogenous functional groups.

  • Biocompatible: The reagents and products must be non-toxic and not perturb the biological system.

Two of the most prominent bioorthogonal reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. These "click chemistry" reactions form the foundation for the utility of advanced bioconjugation reagents like DBCO-PEG4-SS-TCO.

The Multifunctional this compound Linker

This compound is a heterobifunctional and cleavable linker designed for advanced bioconjugation applications, particularly in the field of antibody-drug conjugates (ADCs). Its structure is modular, with each component serving a distinct purpose:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azides via SPAAC. This copper-free click chemistry reaction is highly specific and biocompatible.[1]

  • PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2]

  • SS (Disulfide Bond): A cleavable linkage that is stable in the extracellular environment but is readily reduced in the intracellular space by glutathione (GSH), allowing for the controlled release of a payload.[3]

  • TCO (trans-Cyclooctene): A strained alkene that undergoes an extremely rapid IEDDA reaction with tetrazines, one of the fastest bioorthogonal reactions known.[4]

This unique combination of functionalities allows for a "dual-click" approach, enabling the sequential or orthogonal labeling of two different molecules.

Quantitative Data on Bioorthogonal Reactions

The choice of a bioorthogonal reaction is often dictated by its kinetics. The following tables summarize the second-order rate constants for the two click reactions utilized by the this compound linker.

Reactants (SPAAC)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO with Benzyl Azide~0.1 - 1.0[5][6]
DBCO derivatives with Azide-PEG~0.34[7]
Cyclooctyne with 8-azidoadenosine0.07[6]
Reactants (IEDDA)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
TCO with various Tetrazines800 - 30,000[8]
TCO with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~2,000 - 6,000[8]
TCO with Hydrogen-substituted Tetrazinesup to 30,000[8]

Experimental Protocols

Protocol 1: Sequential Antibody-Payload Conjugation using this compound

This protocol describes a two-step process for creating an antibody-drug conjugate (ADC) where the antibody is first modified with an azide, and the payload with a tetrazine. The this compound linker is then used to connect the two.

Materials:

  • Antibody of interest

  • Azide-modification reagent (e.g., Azide-PEG4-NHS ester)

  • Payload with a tetrazine handle

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Spin desalting columns

  • Reaction tubes

Procedure:

Step 1: Antibody Azide Modification

  • Prepare the antibody in PBS at a concentration of 2-5 mg/mL.

  • Dissolve the Azide-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.

  • Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Remove the excess azide reagent using a spin desalting column equilibrated with PBS.

  • Determine the concentration of the azide-modified antibody.

Step 2: Ligation of this compound to the Antibody

  • Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Add a 3-5 fold molar excess of the this compound solution to the azide-modified antibody.

  • Incubate the reaction for 4-12 hours at 4°C or room temperature.

  • Purify the antibody-linker conjugate using a spin desalting column to remove unreacted linker.

Step 3: Conjugation of the Tetrazine-Payload

  • Dissolve the tetrazine-modified payload in DMSO.

  • Add a 1.5-3 fold molar excess of the tetrazine-payload to the antibody-linker conjugate.

  • Incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload and any aggregates.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and functionality.

Protocol 2: Intracellular Disulfide Cleavage Assay

This protocol allows for the assessment of the intracellular release of a fluorescent payload from an ADC constructed with the this compound linker.

Materials:

  • ADC conjugated to a fluorescent payload

  • Cancer cell line of interest

  • Normal (non-cancerous) cell line for comparison

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

  • Glutathione (GSH) and Glutathione disulfide (GSSG) for standards

  • Assay kit for intracellular GSH measurement (e.g., ThiolTracker™ Violet)[9][10]

Procedure:

  • Culture the cancer and normal cell lines to 70-80% confluency.

  • Treat the cells with the ADC at a predetermined concentration (e.g., 1-10 µg/mL) and incubate for various time points (e.g., 2, 6, 12, 24 hours).

  • At each time point, wash the cells with cold PBS to remove unbound ADC.

  • For flow cytometry analysis, detach the cells and resuspend in PBS.

  • For fluorescence microscopy, fix and permeabilize the cells as per standard protocols.

  • Analyze the intracellular fluorescence. A diffuse cytoplasmic and nuclear fluorescence signal indicates the release of the payload from the ADC.

  • (Optional) Concurrently, measure the intracellular glutathione concentration in both cell lines using a commercially available assay kit to correlate payload release with the reducing potential of the cells. Cancer cells often have higher intracellular GSH levels than normal cells.[5][11][12]

Visualizations of Pathways and Workflows

ADC_Development_Workflow cluster_Discovery Target & Payload Selection cluster_Conjugation ADC Synthesis cluster_Characterization Analytical Characterization cluster_Evaluation Functional Evaluation Target Target Antigen Identification Antibody Antibody Discovery & Engineering Target->Antibody Ab_Mod Antibody Modification (e.g., Azidation) Antibody->Ab_Mod Payload Payload Selection & Synthesis Payload_Mod Payload Modification (e.g., Tetrazinylation) Payload->Payload_Mod Linker Linker Synthesis (this compound) Conjugation Sequential Bioconjugation Linker->Conjugation Ab_Mod->Conjugation Payload_Mod->Conjugation DAR DAR Determination Conjugation->DAR In_Vitro In Vitro Cytotoxicity Conjugation->In_Vitro Purity Purity & Aggregation Analysis DAR->Purity Stability Plasma Stability Assay Purity->Stability In_Vivo In Vivo Efficacy & Toxicity In_Vitro->In_Vivo

Caption: ADC Development Workflow.

Dual_Bioorthogonal_Reaction Ab Antibody-N₃ Linker This compound Ab->Linker SPAAC (DBCO + Azide) Intermediate Antibody-Linker Payload Payload-Tetrazine ADC Antibody-Drug Conjugate Intermediate->Payload IEDDA (TCO + Tetrazine)

Caption: Dual Bioorthogonal Reaction Strategy.

Disulfide_Cleavage_Pathway cluster_Extracellular Extracellular Space (Bloodstream) cluster_Intracellular Intracellular Space (Cytosol) ADC_circ Circulating ADC (Disulfide Intact) ADC_internalized Internalized ADC ADC_circ->ADC_internalized Endocytosis GSH Glutathione (GSH) ADC_internalized->GSH Released_Payload Released Payload ADC_internalized->Released_Payload Disulfide Reduction GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Glutathione Reductase + NADPH

Caption: Intracellular Disulfide Cleavage.

References

Methodological & Application

Application Notes and Protocols for Dbco-peg4-SS-tco Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dbco-peg4-SS-tco molecule is a heterobifunctional, cleavable linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems.[1][2] This innovative linker incorporates four key components:

  • Dibenzocyclooctyne (DBCO): An amine-reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[3][5]

  • trans-Cyclooctene (TCO): A highly reactive group that rapidly and specifically ligates with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][6] This "click" reaction is known for its exceptional kinetics, making it one of the fastest bioorthogonal reactions reported.[6][7]

  • Disulfide (SS) Bond: A chemically cleavable bond that is stable in systemic circulation but can be readily reduced in the intracellular environment by agents like glutathione, or in vitro by reagents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4][8] This feature allows for the controlled release of conjugated payloads at the target site.[9]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[4][9]

The unique combination of two distinct, high-efficiency bioorthogonal handles and a central cleavable element makes this compound a powerful tool for the precise construction of complex biomolecular architectures.[4]

Principle of Bioconjugation and Cleavage

The utility of the this compound linker is based on a sequential, two-step conjugation process followed by a triggered cleavage event.

  • First Conjugation (SPAAC Reaction): An azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye) is covalently attached to the DBCO end of the linker. This copper-free click reaction forms a stable triazole ring.[10]

  • Second Conjugation (IEDDA Reaction): The resulting conjugate, which now bears a free TCO group, is reacted with a tetrazine-modified biomolecule (e.g., an antibody, a peptide). The extremely fast reaction between TCO and tetrazine forms a stable dihydropyridazine bond, completing the assembly of the final bioconjugate.[6][11]

  • Cleavage (Disulfide Reduction): The disulfide bond within the PEG4 spacer can be broken under reducing conditions. In the context of an ADC, after the antibody binds to its target and is internalized by the cell, the higher intracellular concentration of reducing agents like glutathione cleaves the linker, releasing the payload molecule in its active form.[]

graph "Dbco_peg4_SS_tco_Linker" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

DBCO [label="DBCO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG4_1 [label="PEG4", fillcolor="#F1F3F4"]; SS [label="S-S", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; PEG4_2 [label="PEG4", fillcolor="#F1F3F4"]; TCO [label="TCO", fillcolor="#34A853", fontcolor="#FFFFFF"];

DBCO -- PEG4_1 [label="Reacts with\nAzide (SPAAC)"]; PEG4_1 -- SS; SS -- PEG4_2 [label="Cleavable Bond"]; PEG4_2 -- TCO; TCO [xlabel="Reacts with\nTetrazine (IEDDA)"]; }

Figure 2: Experimental workflow for ADC synthesis and payload release.

Protocol 1: Conjugation of Azide-Modified Payload to this compound (SPAAC)

This protocol describes the attachment of an azide-containing small molecule (payload) to the DBCO group of the linker.

Materials:

  • Azide-modified payload

  • This compound linker

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-payload and the this compound linker. A slight molar excess (1.5 to 3 equivalents) of the more abundant or less precious reagent is recommended.[13]

    • The final concentration of reactants should be in the millimolar range to ensure efficient reaction. The final DMSO concentration in the reaction mixture should be kept as low as possible if the payload is water-soluble, but can be higher if required for solubility.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13] The reaction can be monitored by LC-MS to track the formation of the desired product.

  • Purification:

    • Once the reaction is complete, purify the resulting Payload-Linker-TCO conjugate to remove unreacted starting materials. Reverse-phase HPLC is often suitable for small molecule purification.

  • Characterization and Storage:

    • Confirm the identity and purity of the product using LC-MS.

    • Lyophilize the purified conjugate and store it at -20°C, protected from light.

Protocol 2: Conjugation of Payload-Linker to Tetrazine-Antibody (IEDDA)

This protocol details the reaction between the TCO group of the purified Payload-Linker-TCO and a tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • Purified Payload-Linker-TCO conjugate

  • Size-Exclusion Chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns)[5]

Procedure:

  • Reagent Preparation:

    • Ensure the tetrazine-modified antibody is at a concentration of 1-10 mg/mL in a compatible buffer (e.g., PBS, pH 6-9).[6]

    • Dissolve the purified Payload-Linker-TCO in DMSO or PBS to a known concentration.

  • Reaction Setup:

    • Add the Payload-Linker-TCO solution to the antibody solution. A 5- to 20-fold molar excess of the Payload-Linker-TCO relative to the antibody is typically used to ensure efficient labeling.

    • Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking that could denature the antibody.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[11] Due to the extremely fast kinetics of the TCO-tetrazine ligation, longer incubation times are often unnecessary.[6] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color (if applicable) or by analytical techniques like HIC-HPLC or SDS-PAGE.[6][14]

  • Purification:

    • Remove the excess, unreacted Payload-Linker-TCO using a desalting column or SEC.[6] This step is crucial to eliminate any unbound payload, which could cause off-target toxicity.

  • Characterization and Storage:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: In Vitro Cleavage of the Disulfide Linker

This protocol is for verifying the cleavability of the linker in the final conjugate.

Figure 3: Cleavage of the disulfide bond by a reducing agent.

Materials:

  • Purified ADC

  • Cleavage buffer (e.g., PBS, pH 7.4)

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Analytical system (e.g., RP-HPLC, LC-MS, or SDS-PAGE)

Procedure:

  • Reaction Setup:

    • Dilute the ADC to a final concentration of ~1 mg/mL in the cleavage buffer.

    • Add the reducing agent to achieve a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

  • Incubation:

    • Incubate the mixture at 37°C for 1-4 hours.

  • Analysis:

    • Analyze the reaction mixture to detect the released payload. This can be done by RP-HPLC, where the small molecule payload will have a distinct retention time from the large antibody fragment.

    • Alternatively, reducing SDS-PAGE can be used to observe the separation of the antibody heavy and light chains, confirming that the reducing agent was active.

Troubleshooting

ProblemPossible CauseSolution
Low or No Conjugation in Protocol 1 (SPAAC) Degraded this compound linker: Reagent is sensitive to moisture and oxidation.Ensure linker is stored properly at -20°C under an inert atmosphere. Prepare stock solutions immediately before use.
Inactive Azide-Payload: The azide group may have degraded.Synthesize or obtain fresh azide-payload. Confirm its structure by NMR or MS.
Low or No Conjugation in Protocol 2 (IEDDA) Hydrolyzed/Degraded Tetrazine: Some tetrazines have limited stability in aqueous buffers.[15][16]Use a more stable tetrazine derivative (e.g., methyl-tetrazine). Perform the reaction immediately after preparing the antibody solution.
Steric Hindrance: The conjugation site on the antibody may be inaccessible.Consider using a linker with a longer PEG spacer if available.
ADC Aggregation High Drug-to-Antibody Ratio (DAR): Hydrophobic payloads can cause aggregation at high DARs.Optimize the reaction by reducing the molar excess of the Payload-Linker-TCO to achieve a lower average DAR.
Buffer Conditions: Suboptimal pH or ionic strength.Perform conjugation in a buffer known to maintain antibody stability (e.g., PBS, pH 7.4). Include stabilizing excipients if necessary.
No Cleavage in Protocol 3 Inactive Reducing Agent: DTT or TCEP solutions may have oxidized.Prepare fresh reducing agent solutions immediately before the experiment.
Inaccessible Disulfide Bond: The disulfide bond may be buried within the folded structure of the conjugate.Try denaturing conditions for analytical purposes (not for functional release) or use a stronger reducing agent.

References

Application Notes and Protocols for ADC Synthesis using Dbco-peg4-SS-tco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the heterobifunctional, cleavable linker, Dbco-peg4-SS-tco, in the synthesis of Antibody-Drug Conjugates (ADCs). Detailed protocols, data presentation, and visualizations are included to facilitate the successful development of ADCs for therapeutic and research applications.

Introduction to this compound

This compound is a versatile linker that enables the precise and efficient conjugation of a cytotoxic payload to a monoclonal antibody (mAb). Its key features include:

  • Dibenzocyclooctyne (DBCO) Group: Facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly specific reaction with azide-modified molecules. This reaction is biocompatible and proceeds efficiently under mild, aqueous conditions.[1][2][3]

  • trans-Cyclooctene (TCO) Group: Undergoes a rapid and selective inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1][2] This bioorthogonal reaction boasts exceptional kinetics, allowing for efficient conjugation even at low concentrations.[4][5]

  • Disulfide (SS) Bond: Provides a cleavable linkage that is stable in systemic circulation but can be readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione, to release the cytotoxic payload.[1]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG spacer enhances the solubility of the linker and the resulting ADC, reduces aggregation, and minimizes steric hindrance between the antibody and the payload.[1][2]

This unique combination of features allows for a modular and controlled approach to ADC synthesis, enabling the separate modification of the antibody and the payload before their final conjugation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C43H58N4O9S2[1]
Molecular Weight 839.08 g/mol [1]
Purity >95%[1]
Physical Form Light yellow oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage -20°C, protected from light[1]

Experimental Protocols

The synthesis of an ADC using this compound is a sequential process involving the modification of the antibody and the payload, followed by their conjugation via the linker. The following protocols outline a general workflow. Optimization of specific parameters such as reagent concentrations, reaction times, and purification methods may be necessary for different antibodies and payloads.

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody surface, typically by modifying lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEGn-NHS ester (e.g., N3-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis cassettes for buffer exchange

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide. If necessary, perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • NHS Ester Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azide-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted azide linker and quenching buffer by buffer exchange into PBS, pH 7.4, using spin desalting columns or dialysis.

  • Characterization:

    • Determine the concentration of the azide-modified antibody using a spectrophotometer (A280).

    • The degree of azide incorporation can be determined using methods such as the Staudinger ligation with a phosphine-FLAG tag followed by Western blot analysis, or by mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Antibody to this compound

This protocol details the first bioorthogonal reaction, attaching the this compound linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the azide-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The purified antibody-linker conjugate should be buffer exchanged into a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration (A280).

    • Characterize the antibody-linker conjugate by Hydrophobic Interaction Chromatography (HIC) to assess the distribution of linker-conjugated species and by mass spectrometry to confirm the covalent attachment of the linker.

Protocol 3: Preparation of Tetrazine-Modified Payload

This protocol describes the modification of a cytotoxic payload with a tetrazine moiety. The specific chemistry will depend on the functional groups available on the payload. The following is an example for a payload with a primary amine.

Materials:

  • Cytotoxic payload with a reactive handle (e.g., amine)

  • Tetrazine-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve the cytotoxic payload in anhydrous DMSO or DMF.

    • Add 1.1-1.5 equivalents of Tetrazine-PEGn-NHS ester.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.

  • Conjugation:

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Purification:

    • Purify the tetrazine-modified payload by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the tetrazine-modified payload by LC-MS and NMR.

Protocol 4: Final ADC Synthesis - Conjugation of Antibody-Linker to Tetrazine-Payload

This protocol details the second bioorthogonal reaction to form the final ADC.

Materials:

  • Purified antibody-Dbco-peg4-SS-tco conjugate

  • Purified tetrazine-modified payload

  • PBS, pH 7.4

Procedure:

  • iEDDA Reaction:

    • Add a 1.5- to 3-fold molar excess of the tetrazine-modified payload to the antibody-linker conjugate.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]

  • Purification:

    • Remove excess payload and any reaction byproducts by SEC or TFF.

    • The final ADC should be formulated in a suitable buffer for storage and downstream applications.

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

Characterization MethodParameter MeasuredTypical Results
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)A DAR of 2-4 is often targeted for optimal efficacy and safety.
Hydrophobic Interaction Chromatography (HIC) DAR distribution, purityA chromatogram showing the distribution of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationA main peak corresponding to the monomeric ADC with minimal high molecular weight aggregates or low molecular weight fragments.
Mass Spectrometry (MS) Molecular weight of light and heavy chains, confirmation of conjugationDeconvoluted mass spectra confirming the mass of the antibody chains plus the attached linker-payload.
In vitro Cell Viability Assay Potency (IC50)Dose-dependent cytotoxicity on a target-positive cancer cell line.
In vitro Cleavage Assay Payload releaseRelease of the payload in the presence of a reducing agent (e.g., DTT or glutathione).

Visualizing the Workflow and Mechanisms

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_Ab_Mod Antibody Modification cluster_Linker_Conj Linker Conjugation cluster_Payload_Mod Payload Modification cluster_Final_ADC Final ADC Synthesis Ab Monoclonal Antibody (mAb) Azide_Ab Azide-Modified mAb Ab->Azide_Ab Lysine Modification Azide_NHS Azide-PEGn-NHS Ester Azide_NHS->Azide_Ab Ab_Linker mAb-Linker Conjugate Azide_Ab->Ab_Linker SPAAC Reaction Linker This compound Linker->Ab_Linker ADC Final ADC Ab_Linker->ADC iEDDA Reaction Payload Cytotoxic Payload Tetrazine_Payload Tetrazine-Payload Payload->Tetrazine_Payload Amine Modification Tetrazine_NHS Tetrazine-PEGn-NHS Ester Tetrazine_NHS->Tetrazine_Payload Tetrazine_Payload->ADC

Caption: Workflow for ADC synthesis using this compound.

Mechanism of Action of a Disulfide-Linked ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Disulfide Cleavage (High Glutathione) Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: Mechanism of action for a disulfide-linked ADC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low DAR - Inefficient antibody or payload modification.- Insufficient molar excess of linker or payload.- Hydrolysis of NHS esters.- Optimize modification reaction conditions (pH, time, temperature).- Increase the molar excess of the reagent in the subsequent step.- Prepare NHS ester solutions immediately before use in anhydrous solvent.
High Aggregation - Hydrophobicity of the payload and/or linker.- High DAR.- Inappropriate buffer conditions.- Use a linker with a longer PEG spacer.- Optimize conjugation to achieve a lower average DAR.- Screen different formulation buffers (e.g., containing excipients like polysorbate).
Premature Payload Release - Instability of the disulfide bond in circulation.- Consider using a more sterically hindered disulfide linker to increase stability.
Incomplete Final Conjugation - Inactive tetrazine or TCO groups.- Steric hindrance.- Ensure the purity and reactivity of the tetrazine-payload and antibody-linker conjugate.- Increase reaction time or temperature for the iEDDA reaction.

These application notes provide a framework for the successful synthesis and characterization of ADCs using the this compound linker. For specific applications, further optimization of the described protocols is recommended.

References

Application Notes and Protocols for Labeling Antibodies with Dbco-peg4-SS-tco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of antibodies with the heterobifunctional, cleavable linker Dbco-peg4-SS-tco. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2][3] It features a Dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a trans-cyclooctene (TCO) moiety for inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide (SS) bond.[4]

This protocol outlines the necessary steps for successful antibody modification, including antibody preparation, the labeling reaction, and purification of the final conjugate.

Pre-Conjugation Considerations

Successful antibody labeling requires careful preparation of the antibody and reagents.

  • Antibody Purity and Buffer Exchange: The antibody solution must be free of interfering substances.[5]

    • Amine-Containing Buffers: Buffers such as Tris, glycine, or ammonium ions will compete with the antibody's lysine residues for reaction with NHS esters, significantly reducing labeling efficiency.[6][7]

    • Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled.[5]

    • Sodium Azide: This common preservative can react with the DBCO group and must be removed.[5][6]

    • Recommended Buffer: Use a non-amine-containing buffer at a pH of 7-9, such as Phosphate Buffered Saline (PBS).[6] Buffer exchange can be performed using spin desalting columns or dialysis.[5][]

  • Reagent Preparation:

    • The this compound linker, particularly if it has an NHS ester for amine reactivity, is moisture-sensitive.[6][9] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][7]

    • Prepare stock solutions of the linker in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[5][6][9] Unused stock solutions in anhydrous solvents can be stored at -20°C for a limited time but are best prepared fresh.[5]

Experimental Protocol: Antibody Labeling

This protocol assumes the use of a this compound linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues) on the antibody.

Materials:

  • Antibody of interest

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size-exclusion or desalting columns)[][10]

Step 1: Antibody Preparation
  • If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution.

  • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[9]

Step 2: Linker Preparation
  • Allow the vial of this compound-NHS ester to warm to room temperature.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[5] Vortex to ensure it is fully dissolved.[9]

Step 3: Conjugation Reaction
  • Calculate the required volume of the linker stock solution to achieve the desired molar excess. The optimal molar excess of the linker to the antibody can vary and should be optimized for each specific antibody and application.[9] See Table 1 for recommended starting points.

  • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][6]

Step 4: Quenching the Reaction
  • To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[6]

  • Incubate for 15 minutes at room temperature.[5]

Step 5: Purification of the Labeled Antibody
  • Remove unreacted linker and other small molecules by using a desalting column, size-exclusion chromatography (SEC), or dialysis.[][10] Zeba™ Spin Desalting Columns are a suitable option for rapid purification.[9]

  • The purified this compound labeled antibody is now ready for the subsequent conjugation step with a tetrazine-modified molecule. Store the labeled antibody at 2-8°C, protected from light.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling protocol.

Table 1: Recommended Molar Excess of Linker

Antibody ConcentrationRecommended Molar Excess (Linker:Antibody)
≤ 5 mg/mL10-fold to 20-fold[6]
> 5 mg/mL20-fold to 50-fold[6]
General Recommendation20-fold to 30-fold[5]

Table 2: Reaction Conditions

ParameterRecommended Condition
Reaction Buffer PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4), HEPES, Carbonate/Bicarbonate, or Borate buffer[6]
Reaction pH 7-9[6]
Reaction Temperature Room temperature or on ice[6][9]
Incubation Time 30-60 minutes at room temperature; 2 hours on ice[5][6]
Quenching Agent Tris buffer (final concentration 50-100 mM)[6]

Subsequent TCO-Tetrazine Ligation

The TCO-functionalized antibody can be reacted with a tetrazine-modified molecule in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition reaction.[4]

  • Prepare the tetrazine-containing molecule in a suitable buffer.

  • Mix the TCO-labeled antibody with a 1.5 to 10-fold molar excess of the tetrazine-modified molecule.[11]

  • Incubate the reaction at room temperature for 4-12 hours.[9] The reaction can also be performed at 4°C overnight.[9]

  • The final conjugate can be purified using methods such as size-exclusion chromatography to remove any unreacted tetrazine molecule.

Diagrams

Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Linker) antibody_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->conjugation quenching Quenching (Add Tris Buffer) conjugation->quenching purification Purification (Desalting/SEC) quenching->purification final_product This compound Labeled Antibody purification->final_product LinkerComponents Antibody Antibody Linker This compound Antibody->Linker Amine Reaction DBCO DBCO Linker->DBCO PEG4 PEG4 Spacer Linker->PEG4 SS Disulfide Bond (Cleavable) Linker->SS TCO TCO Linker->TCO Azide_Molecule Azide-Modified Molecule DBCO->Azide_Molecule SPAAC Click Chemistry Tetrazine_Molecule Tetrazine-Modified Molecule TCO->Tetrazine_Molecule IEDDA Reaction

References

Application Notes and Protocols: Dbco-peg4-SS-tco for Surface Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dbco-peg4-SS-tco is a heterobifunctional, cleavable linker designed for advanced bioconjugation strategies, particularly in the realm of nanoparticle-based drug delivery.[1][2][3][4][5] This linker incorporates several key functional moieties that enable a versatile and controlled approach to surface functionalization. The dibenzocyclooctyne (DBCO) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[3] The trans-cyclooctene (TCO) group provides a second bioorthogonal handle for rapid reaction with tetrazine-modified molecules. A polyethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticles.[1][3] Crucially, the disulfide (SS) bond within the linker is susceptible to cleavage in the reducing intracellular environment, enabling triggered release of conjugated payloads.[1][3]

These features make this compound an ideal tool for researchers developing targeted drug delivery systems, advanced imaging agents, and novel therapeutic nanoparticles. This document provides detailed application notes and protocols for the use of this compound in the surface functionalization of nanoparticles.

Core Applications

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface for specific cell recognition and uptake.

  • Controlled Release Systems: Development of stimuli-responsive nanoparticles that release their therapeutic payload in response to the reducing environment of the cell cytoplasm.

  • Dual-Functionalization: Independent attachment of two different molecules (e.g., a targeting ligand and an imaging agent) to the nanoparticle surface using the orthogonal DBCO and TCO click chemistry handles.

  • Theranostics: Creation of multifunctional nanoparticles for simultaneous diagnosis and therapy.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C43H58N4O9S2
Molecular Weight 839.08 g/mol
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, and Chloroform.
Storage Store at -20°C, protected from light and moisture.
Reactive Groups DBCO (for reaction with azides), TCO (for reaction with tetrazines)
Cleavage Site Disulfide bond (cleavable by reducing agents like DTT, TCEP, or intracellular glutathione)

Experimental Protocols

Protocol 1: Functionalization of Azide-Modified Nanoparticles with this compound

This protocol describes the attachment of the this compound linker to nanoparticles that have been pre-functionalized with azide groups.

Materials:

  • Azide-modified nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filters (or appropriate size exclusion chromatography column)

  • Orbital shaker

Procedure:

  • Nanoparticle Preparation: Disperse the azide-modified nanoparticles in PBS at a concentration of 1-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the nanoparticle suspension, add the this compound solution to achieve a 10-50 molar excess of the linker relative to the azide groups on the nanoparticles. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

  • Purification:

    • Remove the excess, unreacted linker by repeated centrifugation using Amicon® Ultra filters. Wash the nanoparticles with PBS (3 x volume of the reaction mixture).

    • Alternatively, purify the functionalized nanoparticles using size exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation by techniques such as FTIR, NMR (for polymeric nanoparticles), or by reacting the TCO group with a fluorescently-labeled tetrazine and measuring the fluorescence.

    • Determine the size, polydispersity index (PDI), and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).

Expected Outcome:

ParameterPre-functionalizationPost-functionalization with this compound
Size (Hydrodynamic Diameter) Varies by nanoparticle typeSlight increase (e.g., 5-15 nm)
Zeta Potential VariesChange in surface charge
Surface Groups AzideDBCO, TCO, PEG, Disulfide
Protocol 2: Conjugation of a Tetrazine-Modified Ligand to this compound Functionalized Nanoparticles

This protocol details the attachment of a targeting ligand or other molecule containing a tetrazine group to the TCO-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Tetrazine-modified targeting ligand (e.g., antibody, peptide)

  • PBS, pH 7.4

  • Amicon® Ultra centrifugal filters (or appropriate size exclusion chromatography column)

Procedure:

  • Nanoparticle Preparation: Resuspend the purified this compound functionalized nanoparticles in PBS at a concentration of 1-5 mg/mL.

  • Ligand Addition: Add the tetrazine-modified ligand to the nanoparticle suspension at a 1.5-5 molar excess relative to the estimated number of TCO groups on the nanoparticles.

  • Conjugation Reaction: Incubate the mixture for 30-60 minutes at room temperature with gentle shaking. The TCO-tetrazine reaction is typically very fast.

  • Purification: Remove unreacted ligand using centrifugal filtration or size exclusion chromatography as described in Protocol 1.

  • Characterization:

    • Confirm ligand conjugation using SDS-PAGE (for protein ligands), UV-Vis spectroscopy, or fluorescence if the ligand is labeled.

    • Analyze the final nanoparticle construct for size and zeta potential using DLS.

Protocol 3: In Vitro Cleavage of the Disulfide Linker and Payload Release

This protocol provides a method to assess the release of a conjugated molecule from the nanoparticles in a simulated intracellular reducing environment.

Materials:

  • Drug-conjugated nanoparticles (prepared by attaching a drug to the DBCO end of the linker and a targeting ligand to the TCO end)

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Fluorescence spectrophotometer or HPLC

Procedure:

  • Nanoparticle Suspension: Prepare a solution of the drug-conjugated nanoparticles in PBS.

  • Release Study Setup:

    • Place a known concentration of the nanoparticle suspension into a dialysis bag.

    • Submerge the dialysis bag in a larger volume of PBS containing a reducing agent (e.g., 10 mM DTT or 5 mM GSH) to mimic the intracellular environment.

    • As a control, submerge a separate, identical dialysis bag in PBS without the reducing agent.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the buffer outside the dialysis bag.

  • Quantification: Analyze the collected samples for the concentration of the released drug using a suitable analytical method (e.g., fluorescence spectroscopy if the drug is fluorescent, or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug release over time for both the reducing and non-reducing conditions.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Linker Conjugation cluster_conjugation Ligand Attachment NP Azide-Modified Nanoparticle Linker This compound NP->Linker SPAAC (Click Chemistry) Conj1 This compound Functionalized NP Ligand Tetrazine-Modified Targeting Ligand Conj1->Ligand TCO-Tetrazine Ligation FinalNP Targeted Nanoparticle

Caption: Experimental workflow for nanoparticle functionalization.

drug_release_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Release TargetedNP Targeted Nanoparticle (Drug-Linker-Ligand) Receptor Cell Surface Receptor TargetedNP->Receptor Ligand Binding Endosome Endosome Receptor->Endosome Endocytosis Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm Endosomal Escape Cleavage Disulfide Bond Cleavage Cytoplasm->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug Drug Release

Caption: Mechanism of intracellular drug release.

References

Application Notes and Protocols for Disulfide Bond Cleavage of Dbco-PEG4-SS-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the disulfide bond within the Dbco-PEG4-SS-TCO linker. This linker is a heterobifunctional molecule commonly used in bioconjugation and antibody-drug conjugate (ADC) development, featuring a Dbco group for strain-promoted alkyne-azide cycloaddition (SPAAC), a TCO group for inverse electron-demand Diels-Alder (iEDDA) reaction, and a cleavable disulfide bond. The ability to cleave this disulfide bond under specific reducing conditions is critical for the controlled release of conjugated payloads.

The following sections detail the principles of disulfide cleavage, protocols for using common reducing agents, and methods for analyzing the cleavage reaction.

Principle of Disulfide Bond Cleavage

The disulfide bond (-S-S-) in the this compound linker is susceptible to reduction by various reducing agents, which convert the disulfide to two free thiols (-SH). This cleavage is a critical mechanism for releasing conjugated molecules in a controlled manner, particularly within the reducing environment of the cell cytoplasm. The most common reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH).

The general reaction for disulfide bond cleavage is as follows:

Dbco_PEG_S Dbco-PEG4-S- S_TCO -S-TCO Thiol1 Dbco-PEG4-SH S_TCO->Thiol1 Reduction Thiol2 HS-TCO S_TCO->Thiol2 Reduction OxidizedAgent [Oxidized Agent] S_TCO->OxidizedAgent Reduction ReducingAgent 2 [Reducing Agent] ReducingAgent->Thiol1 Reduction ReducingAgent->Thiol2 Reduction ReducingAgent->OxidizedAgent Reduction

Caption: General reaction scheme for the reduction of the disulfide bond in this compound.

The choice of reducing agent and reaction conditions can be tailored to the specific application, considering factors such as pH, temperature, and the presence of other functional groups.

Quantitative Data Summary

The efficiency and rate of disulfide bond cleavage are dependent on the reducing agent, its concentration, pH, and temperature. The following table summarizes typical conditions and expected outcomes for the cleavage of disulfide linkers. Note that these are general guidelines, and optimization for the specific this compound conjugate is recommended.

Reducing AgentTypical ConcentrationpH RangeTypical Reaction TimeExpected Cleavage EfficiencyKey Considerations
DTT 1-100 mM7.0 - 8.010 - 60 min at RT> 90%Optimal at neutral to slightly basic pH. Can interfere with maleimide chemistry. Stock solutions should be fresh.[1]
TCEP 5-50 mM4.5 - 8.55 - 30 min at RT> 95%Effective over a broad pH range, including acidic conditions.[2][3] Odorless and more stable than DTT. Does not interfere with maleimide chemistry.[2][4]
GSH 1-10 mM7.0 - 7.41 - 4 hours at 37°CVariable (cell-dependent)Mimics intracellular cleavage conditions.[5] Slower reaction rate compared to DTT and TCEP.[6]

Experimental Protocols

3.1. General Considerations

  • Buffer Preparation: Prepare all buffers with de-gassed water to minimize oxidation of free thiols.

  • Stock Solutions: Prepare fresh stock solutions of reducing agents, particularly DTT, for optimal performance. TCEP is more stable in solution.

  • Reaction Monitoring: The progress of the cleavage reaction can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).

3.2. Protocol for Cleavage using Dithiothreitol (DTT)

This protocol is suitable for applications where a strong reducing agent is required at neutral to slightly basic pH.

DTT Cleavage Workflow A Prepare 1M DTT Stock Solution in Water C Add DTT Stock Solution to a Final Concentration of 10-50 mM A->C B Dissolve this compound Conjugate in Reaction Buffer (e.g., PBS, pH 7.4) B->C D Incubate at Room Temperature for 30-60 minutes C->D E Optional: Quench Reaction (e.g., acidification) D->E F Analyze Cleavage Products (e.g., HPLC, MS) E->F

Caption: Workflow for disulfide bond cleavage using DTT.

Methodology:

  • Prepare a 1 M stock solution of DTT in de-gassed water. Store in small aliquots at -20°C.

  • Dissolve the this compound conjugate in a suitable reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. For more sterically hindered disulfide bonds, incubation at 37°C may improve cleavage efficiency.

  • (Optional) Stop the reaction by acidification (e.g., adding acetic acid to a final concentration of 1%) or by removing the DTT using a desalting column.

  • Analyze the cleavage products by RP-HPLC or LC-MS to confirm the reaction completion.

3.3. Protocol for Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a powerful, versatile, and stable reducing agent effective over a wide pH range.

TCEP Cleavage Workflow A Prepare 0.5M TCEP Stock Solution (pH adjusted to ~7.0) C Add TCEP Stock Solution to a Final Concentration of 5-25 mM A->C B Dissolve this compound Conjugate in Reaction Buffer (pH 4.5-8.5) B->C D Incubate at Room Temperature for 15-30 minutes C->D E Analyze Cleavage Products (e.g., HPLC, MS) D->E

Caption: Workflow for disulfide bond cleavage using TCEP.

Methodology:

  • Prepare a 0.5 M stock solution of TCEP-HCl in water. Adjust the pH to approximately 7.0 with NaOH. Store at 4°C.

  • Dissolve the this compound conjugate in a reaction buffer of choice (pH can range from 4.5 to 8.5).

  • Add the TCEP stock solution to the conjugate solution to a final concentration of 5-25 mM.

  • Incubate the reaction at room temperature for 15-30 minutes. The reaction is typically faster than with DTT.

  • Analyze the reaction mixture directly by RP-HPLC or LC-MS. TCEP generally does not need to be removed before analysis.

3.4. Protocol for Cleavage using Glutathione (GSH)

This protocol is designed to mimic the intracellular reducing environment where GSH is the primary reducing agent.

GSH Cleavage Workflow A Prepare 100 mM GSH Stock Solution in PBS (pH 7.4) C Add GSH Stock Solution to a Final Concentration of 1-10 mM A->C B Dissolve this compound Conjugate in PBS (pH 7.4) B->C D Incubate at 37°C for 1-4 hours C->D E Monitor Cleavage Over Time (e.g., HPLC, MS) D->E

Caption: Workflow for disulfide bond cleavage using GSH.

Methodology:

  • Prepare a fresh 100 mM stock solution of GSH in PBS, pH 7.4.

  • Dissolve the this compound conjugate in PBS, pH 7.4.

  • Add the GSH stock solution to the conjugate to a final concentration of 1-10 mM.

  • Incubate the mixture at 37°C.

  • Monitor the cleavage progress over a time course of 1 to 4 hours by taking aliquots and analyzing them by RP-HPLC or LC-MS.

Analytical Methods for Monitoring Cleavage

4.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method to monitor the disappearance of the starting conjugate and the appearance of the cleaved products.

Typical HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV detection at a wavelength relevant to the Dbco group, TCO group, or the conjugated molecule (e.g., 260 nm or 280 nm).

The cleaved products will have different retention times compared to the intact conjugate.

4.2. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the cleavage products by their mass-to-charge ratio (m/z). This provides unambiguous confirmation of successful disulfide bond cleavage.

Expected Mass Shift: Upon cleavage, the mass of the intact conjugate will be replaced by the masses of the two resulting thiol-containing fragments. The mass of the intact conjugate will decrease, and two new peaks corresponding to the cleaved fragments will appear.

Signaling Pathways and Logical Relationships

The application of this compound in drug delivery often relies on the higher concentration of glutathione in the cytoplasm compared to the extracellular environment. This differential provides a mechanism for targeted drug release.

Intracellular Cleavage Pathway cluster_extracellular cluster_cell ADC This compound Conjugate (e.g., ADC) Internalization Internalization ADC->Internalization Binding to Cell Surface Receptor Extracellular Extracellular Space (Low GSH) Cell Target Cell Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Cleavage Disulfide Cleavage Cytoplasm->Cleavage GSH-mediated Reduction Release Payload Release Cleavage->Release

Caption: Logical workflow of intracellular disulfide cleavage.

This diagram illustrates the process where the conjugate is stable in the extracellular space, internalized by a target cell, and then the disulfide bond is cleaved in the high-GSH environment of the cytoplasm, leading to payload release.

References

Application Notes & Protocols: DBCO-PEG4-SS-TCO Reaction with Tetrazine-Modified Payload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-PEG4-SS-TCO linker is a heterobifunctional molecule designed for advanced bioconjugation applications, particularly in the field of targeted drug delivery and the construction of antibody-drug conjugates (ADCs).[1][2][3] This linker incorporates several key features: a Dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide click chemistry (SPAAC), a hydrophilic polyethylene glycol (PEG4) spacer, a cleavable disulfide (SS) bond, and a trans-cyclooctene (TCO) group for reaction with tetrazines.[2][3]

The bioorthogonal reaction between TCO and tetrazine is an inverse-electron-demand Diels-Alder cycloaddition, which is known for its exceptionally fast reaction kinetics (ranging from 800 to 30,000 M⁻¹s⁻¹) and high specificity, proceeding rapidly even at low concentrations without the need for a catalyst.[4][5][6] This makes it ideal for conjugating molecules in complex biological media.[5][7]

A critical component of this linker is the disulfide bond, which is stable in the bloodstream but can be cleaved in the reducing intracellular environment, where concentrations of reducing agents like glutathione (GSH) are significantly higher.[][9][10] This feature allows for the controlled release of a conjugated payload within target cells, minimizing off-target toxicity.[9]

These characteristics make the this compound linker a powerful tool for the development of next-generation ADCs and other targeted therapies, enabling precise conjugation of a payload to a targeting moiety and ensuring its release at the site of action.

Materials and Methods

Table 1: Materials & Reagents
Material/ReagentRecommended Supplier(s)Notes
This compoundCommercially availableStore at -20°C.
Tetrazine-modified payloadSynthesized or custom orderEnsure high purity.
Antibody or other biomoleculeIn-house or commercialGreater than 95% purity recommended.
DBCO-NHS esterCommercially availableFor antibody modification if starting with an azide payload.
Azide-PEG-NHS esterCommercially availableFor antibody modification if starting with a DBCO payload.
Anhydrous DMSO or DMFSigma-Aldrich, Thermo FisherFor dissolving linkers and payloads.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco, Sigma-AldrichReaction buffer.
Sodium bicarbonate buffer, 0.1 M, pH 8.3In-house preparationFor NHS ester reactions.
Tris buffer, 1 M, pH 8.0In-house preparationFor quenching NHS ester reactions.
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich, Thermo FisherFor disulfide bond cleavage.
Spin Desalting Columns (e.g., Zeba™)Thermo Fisher ScientificFor buffer exchange and removal of excess reagents.
Amicon® Ultra Centrifugal FiltersMilliporeSigmaFor concentrating antibody solutions.
Solvents for chromatography (e.g., Acetonitrile, Water, Formic Acid)HPLC gradeFor SEC-HPLC and Mass Spectrometry.
Table 2: Equipment
EquipmentPurpose
Spectrophotometer (e.g., NanoDrop™)Protein and payload concentration measurement.
CentrifugeFor spin desalting and centrifugal filters.
HPLC system with SEC columnAnalysis of conjugates and payload release.
Mass Spectrometer (e.g., Q-TOF)Characterization of conjugates and determination of DAR.
SDS-PAGE systemTo visualize conjugation and cleavage.
Incubator/ShakerFor controlling reaction temperature and mixing.
pH meterFor buffer preparation.

Experimental Protocols

Protocol 1: Modification of a Biomolecule (e.g., Antibody) with DBCO

This protocol describes the modification of an antibody with a DBCO group using a DBCO-NHS ester. The DBCO-modified antibody can then be reacted with an azide-functionalized payload.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris) or preservatives like sodium azide, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.3) using a spin desalting column.[11]

    • Adjust the antibody concentration to 1-5 mg/mL.[6]

  • DBCO-NHS Ester Reaction:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[11][12]

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[11][13] The final DMSO concentration should be below 20%.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[12]

  • Quenching and Purification:

    • Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[11][14]

    • Remove excess, unreacted DBCO-NHS ester and buffer exchange the DBCO-modified antibody into PBS (pH 7.4) using a spin desalting column.[13]

  • Characterization:

    • Determine the final concentration of the DBCO-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry.

Protocol 2: The Click Reaction: Conjugation of this compound-Biomolecule to Tetrazine-Payload

This protocol outlines the reaction between a biomolecule functionalized with the this compound linker and a tetrazine-modified payload.

  • Reactant Preparation:

    • Dissolve the tetrazine-modified payload in DMSO to a stock concentration of 1-10 mM.

    • Have the this compound modified biomolecule prepared in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the tetrazine-payload solution to the solution of the this compound modified biomolecule.[15]

    • Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C.[6][14] The reaction progress can be monitored by the disappearance of the tetrazine's color (typically pink/red) or by LC-MS.

  • Purification:

    • Remove the excess tetrazine-payload by size exclusion chromatography (SEC) or using a spin desalting column appropriate for the size of the biomolecule conjugate.

  • Characterization:

    • The final conjugate can be characterized by SEC-HPLC to assess for aggregation and purity, and by mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).[16][17]

Protocol 3: Cleavage of the Disulfide Bond and Payload Release

This protocol describes the procedure to cleave the disulfide bond within the linker to release the payload.

  • Preparation of Reducing Agent:

    • Prepare a fresh solution of a reducing agent such as 100 mM DTT or 50 mM TCEP in PBS.

  • Cleavage Reaction:

    • To the solution of the purified conjugate, add the reducing agent to a final concentration of 1-10 mM.

    • Incubate at 37°C for 1-4 hours.

  • Analysis of Payload Release:

    • The release of the payload can be monitored over time by taking aliquots and analyzing them by RP-HPLC or LC-MS to separate and quantify the released payload from the conjugate and the biomolecule.

Data Presentation

Table 3: Reaction Kinetics and Efficiency
ParameterValueConditions
TCO-Tetrazine Reaction Rate Constant (k₂) 800 - 30,000 M⁻¹s⁻¹[4]Dependent on the specific tetrazine and TCO structures.[7]
Conjugation Efficiency >90%Typically achieved with a slight excess of one reactant.
Reaction Time 10 - 60 minutes[14]At room temperature.
Optimal pH 6.0 - 9.0[15]
Table 4: Stability and Cleavage Data
ConditionStability of ConjugateCleavage AgentCleavage Half-life
Human Plasma (in vitro) >95% stable after 24 hours-Not Applicable
PBS, pH 7.4 Highly stable-Not Applicable
10 mM Glutathione (GSH) Gradual cleavageGSH~2-4 hours
10 mM DTT Rapid cleavageDTT< 1 hour

Note: The data presented in these tables are representative and should be determined experimentally for each specific conjugate.

Visualizations

Reaction_Schematic cluster_0 Biomolecule Modification cluster_1 Payload Conjugation Biomolecule Biomolecule (e.g., Antibody) Biomolecule_Linker Biomolecule-Linker Conjugate Biomolecule->Biomolecule_Linker Conjugation DBCO_Linker This compound DBCO_Linker->Biomolecule_Linker Final_Conjugate Final Conjugate (e.g., ADC) Biomolecule_Linker->Final_Conjugate TCO-Tetrazine Click Reaction Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugate

Caption: Schematic of the this compound reaction with a tetrazine-modified payload.

Experimental_Workflow A 1. Biomolecule-Linker Conjugation B 2. Purification of Biomolecule-Linker A->B C 3. Tetrazine-Payload Conjugation (Click Reaction) B->C D 4. Purification of Final Conjugate C->D E 5. Characterization (SEC-HPLC, MS) D->E F 6. In vitro Cleavage Assay D->F G 7. Analysis of Payload Release F->G Cleavage_Mechanism ADC Antibody-S-S-Payload (in cell) Cleaved_Antibody Antibody-SH ADC->Cleaved_Antibody Reduction Released_Payload HS-Payload (Active Drug) ADC->Released_Payload Reduction Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->ADC

References

Troubleshooting & Optimization

how to prevent aggregation of Dbco-peg4-SS-tco conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of DBCO-PEG4-SS-TCO conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is it prone to aggregation?

A this compound conjugate is a heterobifunctional linker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2][3] It comprises several components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne used for copper-free click chemistry with azide-functionalized molecules.[4][5] DBCO is inherently hydrophobic, which can contribute to the aggregation of the final conjugate.[]

  • PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic polymer chain incorporated to increase the solubility and stability of the conjugate, and to reduce aggregation.[7][8]

  • SS (Disulfide bond): A cleavable linker that is stable in circulation but can be reduced by intracellular reducing agents like glutathione, releasing the conjugated payload inside target cells.[7][][10]

  • TCO (trans-Cyclooctene): A strained alkene that reacts rapidly with tetrazine-modified molecules in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, another form of click chemistry.

Aggregation is a common challenge with these conjugates primarily due to the hydrophobicity of the DBCO and TCO moieties, as well as the potential for incorrect disulfide bond formation or premature cleavage.[]

Q2: What are the main factors that contribute to the aggregation of these conjugates?

Several factors can lead to the aggregation of this compound conjugates:

  • Hydrophobic Interactions: The DBCO and TCO groups are hydrophobic and can interact with each other or with hydrophobic patches on the surface of the biomolecule (e.g., an antibody), leading to self-assembly and aggregation.[][11]

  • Improper Disulfide Bond Reduction/Re-bridging: The disulfide bond is susceptible to reduction. If not controlled properly, this can lead to the formation of free thiols, which can then form intermolecular disulfide bonds, causing aggregation.[12]

  • High Drug-to-Antibody Ratio (DAR): In the context of ADCs, a higher number of attached hydrophobic drug-linker molecules increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.[][11]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate.[13] Proteins are least soluble at their isoelectric point (pI).[13]

  • High Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.[13]

  • Temperature and Storage Conditions: Elevated temperatures can denature the biomolecule, exposing hydrophobic cores and leading to aggregation. Freeze-thaw cycles can also induce aggregation.[13]

Q3: How can I monitor the aggregation of my conjugate?

The most common and effective method for monitoring and quantifying soluble aggregates is Size Exclusion Chromatography (SEC) .[14][15][16][17] SEC separates molecules based on their hydrodynamic size. Aggregates, being larger than the monomeric conjugate, will elute earlier. By analyzing the chromatogram, you can determine the percentage of monomer, dimer, and higher-order aggregates.[14][15]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing the aggregation of your this compound conjugates.

Problem 1: Conjugate Precipitates Out of Solution During or After the Reaction.
Potential Cause Recommended Solution
High Hydrophobicity - Incorporate Additives: Add solubility-enhancing excipients to your buffer. Common examples include polysorbates (e.g., Tween 20 at 0.01-0.1%), sugars (e.g., sucrose, trehalose at 5-10%), and amino acids (e.g., arginine, proline at 50-100 mM).[18] - Optimize Co-solvent: If using an organic co-solvent like DMSO or DMF to dissolve the linker, ensure the final concentration is as low as possible (typically <10%) to avoid precipitating the biomolecule.[5]
Suboptimal Buffer pH - Adjust pH: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of your biomolecule (e.g., antibody) to maintain surface charge and electrostatic repulsion.[13] For most antibodies, a pH range of 5.0-7.0 is generally stabilizing.[19]
Inappropriate Ionic Strength - Modify Salt Concentration: The effect of salt concentration is protein-dependent. Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal ionic strength that minimizes aggregation.[13]
High Conjugate Concentration - Reduce Concentration: Perform the conjugation reaction at a lower concentration of the biomolecule. If a high final concentration is required, perform a buffer exchange into a stabilizing formulation buffer after purification.[13]
Problem 2: Size Exclusion Chromatography (SEC) Shows a High Percentage of Aggregates.
Potential Cause Recommended Solution
Incorrect Disulfide Reduction - Controlled Reduction: If you are reducing a native disulfide bond on your biomolecule to attach the linker, use a mild reducing agent like TCEP at a controlled stoichiometry and incubation time. A 1.5 to 5-fold molar excess of TCEP for 1-2 hours at room temperature is a good starting point. Avoid harsh reducing agents like DTT unless necessary, as they are less stable and may require removal before conjugation.[15] - Removal of Reducing Agent: Ensure complete removal of the reducing agent after the reduction step (e.g., using a desalting column) to prevent unwanted side reactions and re-oxidation.
Instability During Storage - Optimize Storage Conditions: For short-term storage, keep the conjugate at 4°C. For long-term storage, flash-freeze aliquots in a cryoprotectant solution (e.g., 5-10% glycerol or sucrose) and store at -80°C to prevent freeze-thaw cycles.[4][13]
Hydrophobic Interactions on SEC Column - Modify SEC Mobile Phase: For hydrophobic conjugates, non-specific interactions with the SEC column can sometimes mimic aggregation. Adding a small amount of organic modifier (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase can mitigate these interactions and provide a more accurate aggregation profile.[14][16]

Experimental Protocols

Protocol 1: Screening of Buffer Additives to Reduce Aggregation

This protocol outlines a method to screen different excipients for their ability to prevent conjugate aggregation.

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of various additives in your primary buffer (e.g., 1 M Arginine, 50% w/v Sucrose, 1% v/v Tween 20).

  • Set up Screening Reactions:

    • In separate microcentrifuge tubes, aliquot your this compound conjugate.

    • Add different stock solutions to achieve the desired final concentrations (see table below for suggestions). Ensure the final volume is the same for all samples.

    • Include a control sample with no additives.

  • Incubate and Analyze:

    • Incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature of 40°C for 24 hours, or several freeze-thaw cycles).

    • After incubation, centrifuge the samples to pellet any insoluble aggregates.

    • Analyze the supernatant of each sample by Size Exclusion Chromatography (SEC) to quantify the percentage of soluble aggregates.

Table 1: Suggested Additive Concentrations for Screening

AdditiveRecommended Screening Concentrations
Arginine25 mM, 50 mM, 100 mM, 150 mM
Sucrose5% (w/v), 10% (w/v), 15% (w/v)
Polysorbate 20 (Tween 20)0.01% (v/v), 0.02% (v/v), 0.05% (v/v)
Sodium Chloride50 mM, 150 mM, 250 mM
Protocol 2: Controlled Disulfide Bond Reduction with TCEP

This protocol provides a method for the selective reduction of interchain disulfide bonds in an antibody for subsequent conjugation.

  • Buffer Exchange:

    • Exchange the antibody into a suitable reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5). The buffer should be free of primary amines if a subsequent reaction with an NHS ester is planned.

  • Prepare TCEP Solution:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer immediately before use, as TCEP is less stable in phosphate buffers at neutral pH.[15]

  • Reduction Reaction:

    • Add a calculated amount of the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 2-5 fold molar excess over the antibody).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of TCEP:

    • Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the buffer for the next conjugation step.

  • Proceed with Conjugation:

    • Use the reduced antibody immediately in the conjugation reaction with the this compound linker to prevent re-oxidation of the free thiols.

Visualizations

Diagram 1: Factors Contributing to Conjugate Aggregation

cluster_Causes Primary Causes cluster_Conditions Influencing Conditions Aggregation Conjugate Aggregation Hydrophobicity Hydrophobicity (DBCO & TCO) Hydrophobicity->Aggregation Disulfide Improper Disulfide Chemistry Disulfide->Aggregation DAR High DAR DAR->Aggregation Concentration High Concentration Concentration->Aggregation Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->Aggregation Storage Poor Storage (Temp, Freeze-Thaw) Storage->Aggregation

Caption: Key factors leading to the aggregation of bioconjugates.

Diagram 2: Troubleshooting Workflow for Aggregation

Start Aggregation Observed Check_Buffer Buffer Optimized? Start->Check_Buffer Check_Concentration Concentration Low? Check_Buffer->Check_Concentration Yes Optimize_Buffer Screen pH, Ionic Strength, & Additives (Protocol 1) Check_Buffer->Optimize_Buffer No Check_Storage Storage Conditions OK? Check_Concentration->Check_Storage Yes Reduce_Conc Lower Reaction Concentration Check_Concentration->Reduce_Conc No Check_Reduction Reduction Controlled? Check_Storage->Check_Reduction Yes Optimize_Storage Store at -80°C with Cryoprotectant Check_Storage->Optimize_Storage No Control_Reduction Optimize TCEP Stoichiometry & Time (Protocol 2) Check_Reduction->Control_Reduction No Analyze_SEC Re-analyze by SEC Check_Reduction->Analyze_SEC Yes Optimize_Buffer->Check_Concentration Reduce_Conc->Check_Storage Optimize_Storage->Check_Reduction Control_Reduction->Analyze_SEC

Caption: A step-by-step workflow for troubleshooting aggregation issues.

References

optimizing reaction conditions for Dbco-peg4-SS-tco

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dbco-peg4-SS-tco

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, cleavable linker used for advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure includes:

  • Dbco (Dibenzocyclooctyne): A reactive group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[4][5]

  • Tco (trans-Cyclooctene): A highly reactive group for catalyst-free inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine-modified molecules.[4][6]

  • peg4 (Polyethylene glycol): A hydrophilic spacer that improves solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4]

  • SS (Disulfide bond): A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of conjugated payloads.[1][4]

This unique combination allows for a dual-conjugation strategy where two different molecules can be linked and subsequently separated on demand.

Q2: How should I store and handle this compound?

The compound is typically a light yellow oil.[4] For maximum stability, it should be stored at -20°C .[1][4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. The linker is soluble in common organic solvents like DMSO, DMF, DCM, THF, and acetonitrile.[1][4] Prepare stock solutions in these solvents and dilute into your aqueous reaction buffer as needed. Note that some TCO derivatives can have a limited shelf life.[7]

Q3: What are the two distinct "click" reactions I can perform with this linker?

You can perform two different bioorthogonal reactions, one at each end of the linker:

  • TCO + Tetrazine Ligation: An extremely fast (k > 800 M⁻¹s⁻¹) IEDDA reaction that proceeds rapidly at room temperature in aqueous buffers.[8][9]

  • DBCO + Azide Ligation: A reliable and stable strain-promoted alkyne-azide cycloaddition (SPAAC) that also requires no copper catalyst but is generally slower than the TCO-tetrazine reaction.[10][11]

Q4: How can I cleave the disulfide (SS) bond?

The disulfide bond is cleaved using reducing agents. The two most common reagents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range.[12][13]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield in TCO-Tetrazine Reaction

If you are experiencing poor yields with the TCO-tetrazine ligation, consult the following troubleshooting flowchart and table of possible causes.

G start Low TCO-Tetrazine Yield q1 Are your reagents fresh? Have they been stored correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction buffer pH between 6.0 and 9.0? a1_yes->q2 sol1 Use fresh reagents. Store at -20°C and protect from light. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the stoichiometry appropriate? (e.g., 1.05-1.5 molar excess of one reagent) a2_yes->q3 sol2 Adjust buffer pH. PBS at pH 7.4 is a reliable choice. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reactant concentrations too low? a3_yes->q4 sol3 Optimize molar ratio of reactants. Ensure accurate concentration measurements. a3_no->sol3 sol4 Increase reactant concentrations if possible. While the reaction is fast, extreme dilution can slow kinetics. q4->sol4

Troubleshooting Flowchart for TCO-Tetrazine Reactions
Possible Cause Recommended Solution Citation
Degraded Reagents The TCO or tetrazine moiety may have degraded due to improper storage (e.g., exposure to light, moisture, or wrong temperature). Use fresh reagents from a reliable source.[7][9]
Incorrect Buffer pH The TCO-tetrazine ligation is robust but performs optimally in a pH range of 6.0-9.0. Verify and adjust the pH of your reaction buffer. PBS (pH 7.4) is a standard choice.[14]
Suboptimal Stoichiometry Inaccurate quantification of one or both reactants can lead to low yield. Use a slight molar excess (e.g., 1.05-1.5 equivalents) of one component to drive the reaction to completion.[8]
Very Low Concentrations While the kinetics are exceptionally fast, working at extreme dilutions (e.g., picomolar) can still impact reaction efficiency. If possible, increase the concentration of your reactants.[9][15]

Problem 2: Low or No Conjugation Yield in DBCO-Azide (SPAAC) Reaction

The SPAAC reaction is generally slower than the TCO-ligation. If you are experiencing issues, consider the following workflow and solutions.

G start Low DBCO-Azide Yield step1 1. Verify Reagent Quality & Storage (DBCO & Azide stored at -20°C, protected from light) start->step1 step2 2. Optimize Reaction Buffer Use PBS, HEPES, or Borate buffer (pH 7-9). Avoid buffers containing azides. step1->step2 step3 3. Increase Reactant Concentration SPAAC is concentration-dependent. Increase if possible. step2->step3 step4 4. Increase Reaction Time & Temperature Incubate for 4-12h at RT, or up to 24h at 4°C. Consider gentle heating to 37°C. step3->step4 step5 5. Check Stoichiometry Use a 1.5-3x molar excess of the less critical/abundant reagent. step4->step5 end Successful Conjugation step5->end

Optimization Workflow for DBCO-Azide (SPAAC) Reactions
Possible Cause Recommended Solution Citation
Insufficient Reaction Time SPAAC is significantly slower than TCO ligation. Standard reactions may require 4-12 hours at room temperature. For difficult conjugations, extend the time to 24 hours.[16]
Low Reactant Concentration The reaction rate is highly dependent on concentration. If your biomolecules are very dilute (<1 mg/mL), the reaction may be inefficient. Increase concentrations where feasible.[17]
Suboptimal Buffer/pH While functional over a range, SPAAC rates generally increase with higher pH. Buffers like HEPES at pH 7 have shown higher rate constants than PBS. Avoid buffers containing primary amines (Tris, glycine) if your molecule has an NHS ester, or azide buffers which will compete with the reaction.[10][18]
Steric Hindrance The DBCO or azide group may be sterically inaccessible. The built-in PEG4 spacer helps, but large biomolecules can still pose a challenge. Consider alternative labeling sites on your molecule if possible.[4]
Reagent Solubility If your azide-containing molecule has poor aqueous solubility, it can limit the reaction. Add a small amount of a water-miscible organic co-solvent (e.g., 5-10% DMSO or DMF) to improve solubility.[19]

Problem 3: Premature or Incomplete Cleavage of Disulfide Bond

Possible Cause Recommended Solution Citation
Contaminating Reductants Your sample may contain endogenous reducing agents (e.g., free thiols from proteins) that cause premature cleavage. Purify your biomolecules before conjugation.[20]
Insufficient Reducing Agent The amount of DTT or TCEP is not sufficient to fully reduce all disulfide bonds. Use a significant molar excess (e.g., 5-50 mM final concentration).[12][20]
Suboptimal Cleavage pH (DTT) DTT is most effective at a pH of 7.1-8.0. If your buffer is too acidic, its efficiency will decrease. TCEP is a good alternative as it works well from pH 1.5-9.0.[12][21]
Re-oxidation of Thiols After cleavage, the resulting free thiols can re-form disulfide bonds if exposed to oxygen. If this is a concern, perform the reaction in a de-gassed buffer and consider capping the free thiols with an alkylating agent (e.g., N-Ethylmaleimide) after reduction if they need to remain free.[20]
Degraded TCEP in PBS TCEP is not stable in phosphate buffers (PBS) over long periods (>24h). Always prepare TCEP solutions fresh before use, especially in PBS.[12][22]

Experimental Protocols & Data

Optimized Reaction Conditions

The following tables summarize the recommended starting conditions for each reaction. Optimization may be required for your specific system.

Table 1: TCO-Tetrazine Ligation Parameters

Parameter Recommended Condition Notes
Solvent/Buffer Aqueous buffers (e.g., PBS, HEPES) Can also be performed in organic solvents or biological media.[14]
pH 6.0 - 9.0 Reaction is robust across this range. pH 7.4 is a common starting point.[14]
Temperature Room Temperature (20-25°C) Reaction is fast enough that heating is not required.
Concentration µM to mM range Extremely fast kinetics allow for success even at low concentrations.[9]
Stoichiometry 1.05 - 1.5 molar equivalents of one reagent A slight excess helps drive the reaction to completion.[8]

| Reaction Time | 30 - 60 minutes | Often complete in minutes. Can be monitored by the disappearance of the tetrazine color (~520 nm).[8][14] |

Table 2: DBCO-Azide (SPAAC) Ligation Parameters

Parameter Recommended Condition Notes
Solvent/Buffer Aqueous buffers (PBS, HEPES) Use of 5-10% co-solvent (DMSO/DMF) is common to dissolve reagents.[18][19]
pH 7.0 - 9.0 Higher pH can increase reaction rates. HEPES may be superior to PBS.[10]
Temperature 4°C to 37°C Room temperature is common. 37°C can increase rate; 4°C can be used for sensitive biomolecules.[16][19]
Concentration >10 µM recommended Reaction is second-order; higher concentration significantly improves rate.[23]
Stoichiometry 1.5 - 3.0 molar equivalents of one reagent A larger excess is often used compared to TCO ligation to ensure completion.[16]

| Reaction Time | 4 - 12 hours | Can be extended up to 24 hours for difficult or dilute reactions.[18] |

Table 3: Disulfide Bond Cleavage Parameters

Parameter TCEP DTT
Typical Concentration 5 - 50 mM 10 - 100 mM
Optimal pH Range 1.5 - 9.0[12][13] 7.1 - 8.0[21]
Reaction Time 5 - 60 minutes at RT 15 - 30 minutes at RT
Key Advantages Odorless, air-stable, broad pH range Inexpensive, well-established

| Key Disadvantages | Unstable in PBS over long term[22] | Pungent odor, prone to oxidation, narrow pH range |

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes conjugating an azide-modified protein (Protein-N₃) to the DBCO end of the linker, followed by conjugation of a tetrazine-modified small molecule (Tz-Molecule) to the TCO end.

G cluster_0 Step 1: SPAAC Reaction cluster_1 Step 2: IEDDA Reaction p1 Dissolve Protein-N₃ in PBS (pH 7.5) p2 Add this compound (from DMSO stock) p1->p2 p3 Incubate 4-12h at RT p2->p3 p4 Purify conjugate (e.g., SEC) p3->p4 p5 Add Tz-Molecule to purified conjugate p4->p5 Intermediate Conjugate p6 Incubate 30-60 min at RT p5->p6 p7 Final Product Purification p6->p7

Workflow for Sequential Two-Step Conjugation

Methodology:

  • Prepare Reactants:

    • Dissolve the azide-modified protein (Protein-N₃) in an azide-free buffer like PBS at a concentration of 1-5 mg/mL.[18]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Step 1: DBCO-Azide Ligation:

    • Add the this compound stock solution to the protein solution to achieve a 3-10 fold molar excess of the linker. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction for 4-12 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[16]

    • Remove the excess, unreacted linker using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis. This step is critical to prevent unwanted reactions in the next step.

  • Step 2: TCO-Tetrazine Ligation:

    • To the purified intermediate conjugate, add the tetrazine-modified small molecule (Tz-Molecule) at a 1.5-3 fold molar excess.

    • Incubate for 30-60 minutes at room temperature.[8]

    • Purify the final trivalent conjugate to remove excess Tz-Molecule.

Protocol 2: Disulfide Bond Cleavage for Payload Release

This protocol describes the cleavage of the disulfide bond in the final conjugate to release the TCO-linked molecule.

Methodology:

  • Prepare Cleavage Buffer:

    • Prepare a solution of 50 mM TCEP-HCl in a suitable buffer (e.g., PBS, pH 7.4). Important: Prepare this solution fresh immediately before use, as TCEP can degrade in PBS over time.[12][22]

  • Reduction Reaction:

    • Add the TCEP solution to your purified conjugate to a final TCEP concentration of 10-20 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Analysis:

    • Confirm cleavage and release of the payload using an appropriate analytical method, such as LC-MS to detect the mass change, or HPLC to observe the appearance of a new peak corresponding to the released fragment.

References

Technical Support Center: TCO-Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with trans-cyclooctene (TCO) antibody conjugation.

Frequently Asked Questions (FAQs)

Q1: What is TCO-antibody conjugation?

A1: TCO-antibody conjugation is a bioorthogonal chemistry technique used to attach a trans-cyclooctene (TCO) molecule to an antibody. This allows for a subsequent, highly specific, and rapid "click" reaction with a tetrazine-labeled molecule in a biological environment. This method is widely used for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and immunoassays.

Q2: Why is my TCO-NHS ester not efficiently labeling my antibody?

A2: Several factors can lead to low labeling efficiency. Common causes include:

  • Hydrolysis of the NHS ester: NHS esters are sensitive to moisture and can hydrolyze, rendering them non-reactive.[1][2]

  • Buffer incompatibility: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody's lysine residues for reaction with the NHS ester.[1][3]

  • Incorrect pH: The labeling reaction is most efficient at a pH between 7 and 9.[1]

  • Low antibody concentration: A low concentration of the antibody can reduce the reaction efficiency.[4]

Q3: Can TCO labeling affect my antibody's function?

A3: Yes, it is possible. TCO is typically conjugated to lysine residues on the antibody. If these residues are in or near the antigen-binding site (Fab region), the conjugation can interfere with the antibody's ability to bind its target.[5] It has been observed that a high number of TCO groups per antibody can reduce its affinity for its antigen.[6]

Q4: How can I improve the reactivity of my TCO-labeled antibody?

A4: The hydrophobicity of the TCO molecule can cause it to be "masked" by the antibody, reducing its availability for the subsequent click reaction.[7][8] Incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the TCO and the antibody can improve TCO accessibility and reactivity.[9][10]

Q5: Is TCO stable on the antibody?

A5: TCO can undergo isomerization from its reactive trans-conformation to the unreactive cis-conformation, which can be catalyzed by interactions with certain proteins.[11] The stability of the TCO-antibody conjugate can also be influenced by the choice of linker.[12]

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DoL)
Possible CauseRecommended Solution
Hydrolyzed TCO-NHS Ester Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]
Incompatible Antibody Buffer Ensure the antibody buffer is free of primary amines like Tris or glycine.[1][3] If present, perform a buffer exchange into a suitable buffer (e.g., PBS at pH 7.2-8.0) using methods like dialysis or spin desalting columns.[3]
Suboptimal Reaction pH Adjust the pH of the reaction mixture to be between 7 and 9. A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[1][4]
Low Antibody Purity or Concentration Use an antibody with >95% purity to avoid competing reactions from other proteins.[3] Concentrate the antibody to at least 1 mg/mL for efficient labeling.[4]
Issue 2: Reduced Antibody-Antigen Binding Affinity
Possible CauseRecommended Solution
High TCO:Antibody Molar Ratio A high degree of labeling can lead to TCO attachment in or near the antigen-binding sites, causing steric hindrance.[5][6] Optimize the TCO:antibody molar ratio by performing a titration experiment to find the optimal balance between labeling and retained function.
Antibody Aggregation The hydrophobic nature of TCO can sometimes lead to antibody aggregation, which can reduce binding activity. Use a TCO reagent with a hydrophilic PEG linker to improve solubility and reduce aggregation.[2]
Issue 3: Poor Reactivity of TCO-Labeled Antibody with Tetrazine
Possible CauseRecommended Solution
Masking of TCO Moiety The hydrophobic TCO group can interact with the antibody surface and become inaccessible.[7][8] Use a TCO-PEG-NHS ester linker to increase the distance and hydrophilicity, making the TCO more accessible for the click reaction.[9][10]
Isomerization of TCO The trans-cyclooctene can isomerize to the non-reactive cis-isomer.[11] While challenging to prevent entirely, using TCO derivatives with increased steric hindrance may improve stability.[11]
Steric Hindrance The site of TCO conjugation on the antibody can be sterically hindered, preventing the tetrazine from accessing it. The use of a longer PEG linker can help to overcome this.[2]

Experimental Protocols

Protocol 1: TCO-NHS Ester Labeling of an Antibody
  • Antibody Preparation:

    • Perform a buffer exchange to remove any primary amine-containing substances from the antibody solution. A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3.

    • Adjust the antibody concentration to 2 mg/mL in the reaction buffer.[13]

  • TCO-NHS Ester Preparation:

    • Allow the vial of TCO-NHS ester to warm to room temperature for at least 20 minutes before opening.[13]

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]

  • Labeling Reaction:

    • Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. A common starting point is a 15-fold molar excess.[13]

    • Pipette gently to mix.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[13]

  • Quenching the Reaction:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted NHS ester.[2][13]

    • Incubate on ice for 15 minutes.[13]

  • Purification:

    • Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.[2][13]

Protocol 2: Determination of the Degree of Labeling (DoL)

The DoL can be determined using UV-Vis spectrophotometry if the TCO reagent has a distinct absorbance peak. For example, for a TCO reagent with a UV tracer:

  • Measure the absorbance of the purified TCO-antibody conjugate at 280 nm (A280) and at the maximum absorbance of the TCO tracer (e.g., 350 nm, A350).

  • Calculate the concentration of the TCO moiety using its molar extinction coefficient (ε_TCO) at its maximum absorbance wavelength.

    • M_TCO = A350 / ε_TCO

  • Correct the A280 reading for the contribution of the TCO tracer. A correction factor (CF) specific to the TCO reagent is required.

    • A280_corrected = A280 - (A350 * CF)

  • Calculate the antibody concentration using its molar extinction coefficient (ε_Ab) at 280 nm.

    • M_Ab = A280_corrected / ε_Ab

  • Calculate the DoL:

    • DoL = M_TCO / M_Ab

Data Presentation

Table 1: Effect of TCO:Antibody Molar Ratio on DoL and Antigen Binding

Molar Ratio (TCO:Ab)Degree of Labeling (DoL)Relative Antigen Binding (%)
5:14.198
10:18.275
15:110.355
20:112.540

This table illustrates that as the molar ratio of TCO to antibody increases, the degree of labeling also increases. However, this comes at the cost of reduced antigen-binding capacity, likely due to TCO modification of lysine residues within the antigen-binding site.[6]

Visualizations

TCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_final Final Product Ab Antibody in Amine-Free Buffer Mix Mix Antibody and TCO-NHS Ester Ab->Mix TCO_NHS TCO-NHS Ester in DMSO TCO_NHS->Mix Incubate Incubate (1h RT or 2h on ice) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify QC Determine DoL (UV-Vis) Purify->QC Final_Ab Purified TCO-Labeled Antibody Purify->Final_Ab TCO_Reactivity_Issues cluster_ideal Ideal Scenario cluster_problem Potential Issue: TCO Masking Ideal_Ab Antibody Ideal_TCO Exposed TCO Ideal_Ab->Ideal_TCO PEG Linker Ideal_Tetrazine Tetrazine Ideal_TCO->Ideal_Tetrazine Click Reaction Problem_Ab Antibody Problem_TCO Masked TCO Problem_Ab->Problem_TCO Short Linker Problem_Tetrazine Tetrazine Problem_TCO->Problem_Tetrazine No Reaction

References

premature cleavage of Dbco-peg4-SS-tco disulfide bond

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dbco-peg4-SS-tco linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker and to troubleshoot potential issues, with a focus on preventing the premature cleavage of its disulfide bond.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, cleavable linker used in bioconjugation.[1][2][3] It features:

  • A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-modified molecules.[1][4]

  • A trans-Cyclooctene (TCO) group for rapid, bioorthogonal reactions with tetrazine-modified molecules.[1][4]

  • A polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance.[1][4]

  • A disulfide (SS) bond that can be cleaved under reducing conditions for the controlled release of conjugated molecules.[1][4]

Its primary applications include the development of Antibody-Drug Conjugates (ADCs), protein and peptide conjugation, and surface functionalization for biosensors.[1]

Q2: How should I store and handle the this compound linker?

For long-term stability, the linker should be stored at -20°C.[1] When preparing for an experiment, it is recommended to allow the vial to reach room temperature before opening to prevent moisture condensation. The linker is soluble in common organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[1][4] Stock solutions in anhydrous solvents can be stored at -20°C for 2-3 months, but fresh preparations are always recommended.

Q3: What are the intended conditions for cleaving the disulfide bond?

The disulfide bond is designed to be cleaved under reducing conditions.[1] This is typically achieved using reducing agents such as:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Glutathione (GSH), which is present in the intracellular environment.[4]

Troubleshooting Guide: Premature Cleavage of the Disulfide Bond

Premature cleavage of the disulfide bond can lead to the loss of conjugated cargo and failed experiments. Below are potential causes and troubleshooting steps to address this issue.

Problem: I am observing loss of my conjugated molecule, suggesting the disulfide bond is cleaving before the intended release step.

Potential Cause 1: Presence of Unintended Reducing Agents

Thiol-containing reagents or byproducts from previous reaction steps can inadvertently cleave the disulfide bond.

Troubleshooting Steps:

  • Analyze Reagents: Carefully review the composition of all buffers and media used in your experiment. Ensure there are no extraneous reducing agents present.

  • Purification: After any reaction step involving reducing agents (e.g., reducing antibodies to generate free thiols), ensure thorough purification to remove these agents before introducing the this compound linker. Size-exclusion chromatography or dialysis are effective methods.

  • Control Experiment: Run a control experiment where the this compound conjugate is incubated in the buffer/media without the cells or other experimental components. Analyze for cleavage over time using techniques like HPLC or SDS-PAGE.

Potential Cause 2: Thiol-Disulfide Exchange

Free thiols on your biomolecule of interest (e.g., free cysteines on a protein) can initiate a thiol-disulfide exchange reaction, leading to cleavage of the linker.

Troubleshooting Steps:

  • Capping Free Thiols: If your protein has free thiols that are not intended for conjugation, consider capping them with a reagent like N-ethylmaleimide (NEM) prior to introducing the this compound linker.

  • Stoichiometry Control: During conjugation, use a controlled molar excess of the linker to minimize side reactions.

Potential Cause 3: Instability at High pH

While disulfide bonds are generally stable over a range of pH values, highly basic conditions can promote their cleavage.

Troubleshooting Steps:

  • pH Monitoring: Ensure that the pH of your reaction and storage buffers is maintained within a neutral to slightly acidic range (pH 6.0-7.5) for optimal stability.

  • Buffer Selection: Use well-buffered systems to prevent pH fluctuations during the experiment.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting premature disulfide bond cleavage.

troubleshooting_workflow start Start: Premature Cleavage Observed check_reagents Step 1: Review all buffer and media components for reducing agents. start->check_reagents purification Step 2: Verify purification methods to remove prior reducing agents. check_reagents->purification No obvious reducing agents found end Resolution: Disulfide bond stability improved. check_reagents->end Reducing agent identified and removed control_exp Step 3: Run a control experiment incubating the conjugate in the buffer. purification->control_exp check_thiols Step 4: Assess the presence of free thiols on the biomolecule. control_exp->check_thiols Cleavage still observed in control control_exp->end No cleavage in control, issue is with other experimental components cap_thiols Step 5: If free thiols are present, consider a capping step. check_thiols->cap_thiols Free thiols are present check_ph Step 6: Monitor and control the pH of all solutions. check_thiols->check_ph No free thiols present cap_thiols->check_ph check_ph->end

Caption: Troubleshooting workflow for premature disulfide bond cleavage.

Quantitative Data Summary

ConditionReagent/ParameterStability of Disulfide BondNotes
Reducing Agents DTT, TCEP, GSHUnstable (Cleaved)These reagents are used for the intentional cleavage of the disulfide bond.[4]
pH pH < 6.0Generally Stable
pH 6.0 - 7.5Optimal Stability Recommended range for experiments where cleavage is not desired.
pH > 8.0Increased risk of cleavageBasic conditions can promote disulfide exchange and hydrolysis.
Free Thiols e.g., Free CysteinesPotential for InstabilityCan lead to thiol-disulfide exchange reactions.
Storage -20°C in anhydrous DMSO/DMFStableRecommended for long-term storage.[1]
Aqueous BuffersLess StableRisk of hydrolysis over extended periods. Prepare fresh solutions for experiments.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines the steps for conjugating an antibody with an azide-modified payload using the this compound linker.

conjugation_protocol cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation to Antibody cluster_click_reaction Click Chemistry ab_prep 1. Prepare antibody in amine-free buffer (e.g., PBS, pH 7.4). ab_purify 2. Remove any storage proteins (e.g., BSA) if present. ab_prep->ab_purify conjugation 4. Add a 10-20 fold molar excess of the linker to the antibody solution. ab_purify->conjugation linker_prep 3. Prepare a fresh stock solution of this compound-NHS ester in anhydrous DMSO. linker_prep->conjugation incubation1 5. Incubate for 1-2 hours at room temperature. conjugation->incubation1 quench 6. Quench the reaction by adding Tris buffer. incubation1->quench purify1 7. Purify the Dbco-antibody conjugate via desalting column or dialysis. quench->purify1 click_reaction 8. Add the azide-modified payload to the purified Dbco-antibody conjugate. purify1->click_reaction incubation2 9. Incubate for 4-12 hours at 4°C or room temperature. click_reaction->incubation2 purify2 10. Purify the final ADC to remove excess payload. incubation2->purify2

References

improving the stability of Dbco-peg4-SS-tco conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dbco-peg4-SS-tco Conjugates

Welcome to the technical support center for this compound and related bioconjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the stability of their conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of instability in a this compound conjugate?

A1: The primary source of instability is the disulfide (-SS-) bond. This bond is susceptible to cleavage by reducing agents, which are present in many biological environments (e.g., glutathione in the cell cytoplasm) and can be inadvertently introduced during experimental procedures.

Q2: Under what conditions are the Dbco and tco moieties unstable?

A2:

  • Dbco (Dibenzocyclooctyne): Generally stable in aqueous buffers, but can undergo rearrangement and inactivation under strongly acidic conditions (e.g., during peptide cleavage from a resin with high concentrations of trifluoroacetic acid).[1] For long-term storage, buffers containing thiols or azides should be avoided.[2] A study showed that a DBCO-modified antibody loses about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C.[2]

  • tco (trans-cyclooctene): Strained trans-cyclooctenes can be prone to isomerization to their unreactive cis-cyclooctene form, especially in the presence of thiols (e.g., mercaptoethanol).[3][4] This isomerization is thought to be a radical-mediated process.[3]

Q3: What is the role of the PEG4 linker?

A3: The hydrophilic polyethylene glycol (PEG4) spacer enhances the water solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[5][6]

Q4: What are common reducing agents that will cleave the disulfide bond?

A4: Common laboratory reducing agents that will cleave the disulfide bond include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[7][8] In biological systems, glutathione (GSH) is a key reducing agent responsible for disulfide cleavage inside cells.[9]

Q5: How can I store my this compound conjugate to maximize its stability?

A5: For optimal stability, store the conjugate at -20°C or below in a buffer free from reducing agents, thiols, and azides. If the conjugate is dissolved in an organic solvent like DMSO, aliquot it to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Degradation of Reactive Moieties Confirm the integrity of the Dbco or tco groups on your starting materials. DBCO can be sensitive to highly acidic conditions.[1]
Suboptimal Reaction Conditions Optimize reaction conditions such as pH, temperature, and incubation time. Most bioconjugation reactions work best under mild pH and buffer conditions to preserve protein structure.[10][11]
Steric Hindrance The PEG4 linker is designed to reduce steric hindrance, but if you are conjugating very large molecules, this may still be a factor. Consider alternative linker lengths.
Incorrect Buffer Composition Ensure your reaction buffer does not contain components that can interfere with the conjugation, such as free azides (for Dbco reactions) or thiols.[2]
Issue 2: Conjugate Aggregation or Precipitation
Potential Cause Recommended Solution
Hydrophobicity Although the PEG4 linker adds hydrophilicity, the Dbco and tco moieties are hydrophobic. If your target biomolecule is also hydrophobic, the resulting conjugate may have poor solubility.
Intermolecular Disulfide Bonding If you are working with a protein that has free cysteines, intermolecular disulfide bonds can form, leading to aggregation. Ensure proper blocking of non-target cysteines if necessary.
Incorrect Buffer/pH The solubility of protein conjugates is often highly dependent on the pH and ionic strength of the buffer. Perform buffer screening to find the optimal formulation.
High Drug-to-Antibody Ratio (DAR) In the context of Antibody-Drug Conjugates (ADCs), a high DAR can lead to aggregation.[] Optimize your conjugation reaction to achieve a lower, more controlled DAR.
Issue 3: Premature Cleavage of the Disulfide Bond
Potential Cause Recommended Solution
Contaminating Reducing Agents Ensure all buffers and reagents are free from contaminating reducing agents. Use fresh, high-purity reagents.
Presence of Free Thiols Free thiols in your sample (e.g., from a protein's cysteine residues) can initiate disulfide exchange, leading to cleavage.
Inherent Instability in Plasma/Serum Unhindered disulfide bonds can be cleaved by free thiols like cysteine and glutathione present in plasma.[9] The stability of disulfide linkers in plasma can vary significantly based on the steric hindrance around the bond.[13][14]
High pH Disulfide bonds can undergo degradation under neutral to basic conditions.[15] Maintain a slightly acidic to neutral pH (6.0-7.4) during storage and handling if possible.

Data Presentation

The stability of the this compound conjugate is dependent on the stability of its individual components.

Table 1: Summary of Component Stability

ComponentMoietyKey Stability Considerations
Dbco DibenzocyclooctyneStable in aqueous buffers at neutral pH. Degrades under strong acid (e.g., TFA).[1] Reactivity may decrease in the presence of thiols or azides during long-term storage.[2]
PEG4 Polyethylene GlycolGenerally considered stable and inert under typical experimental conditions.
-SS- Disulfide BondLabile to reducing agents (DTT, TCEP, GSH).[5] Stability is context-dependent and can be increased by adding steric hindrance.[14] Degradation can occur at neutral to basic pH.[15]
tco trans-cycloocteneCan isomerize to its inactive cis-form in the presence of thiols.[4] Stability can be enhanced with radical inhibitors or by using more robust TCO derivatives.[3]

Table 2: Estimated Half-Life of Disulfide Linkers in Bioconjugates under Different Conditions

The following data are estimates based on published results for similar disulfide-containing bioconjugates and are intended for illustrative purposes. Actual stability will depend on the specific conjugate and experimental conditions.

ConditionBuffer/MediumTemperatureEstimated Half-LifeReference Context
In Vitro Storage PBS, pH 7.44°C> 1 weekAssumes no reducing agents are present.
In Vitro Reaction PBS with 10 mM DTT25°CMinutesRapid cleavage for experimental release.[16]
Cell Culture Medium RPMI + 10% FBS37°CHours to DaysVariable, depends on cell type and metabolic activity.
In Vivo (Mouse Plasma) Mouse Plasma37°C~1-9 daysHighly dependent on linker structure (steric hindrance).[13][14]
Intracellular Cytoplasm (1-10 mM GSH)37°CMinutes to HoursDesigned for rapid cleavage upon internalization.[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Conjugate Stability by RP-HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of your conjugate over time.[17][18][19]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your purified conjugate at a known concentration (e.g., 1 mg/mL) in your desired storage buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of stress agents: 0.1 M HCl, 0.1 M NaOH, 100 mM DTT, and 3% H₂O₂.

  • Incubation:

    • Aliquot the conjugate stock solution into separate tubes for each condition (e.g., control, +DTT, +acid, +base, +oxidizing agent).

    • Add the stress agent to the respective tubes. For the DTT sample, a final concentration of 10 mM is typically sufficient for rapid cleavage.

    • Incubate all samples at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each tube and immediately quench the reaction if necessary (e.g., by acidification for base degradation or dilution into the mobile phase). Store quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient to resolve the intact conjugate from its cleaved or degraded fragments (e.g., linear gradient from 5% B to 95% B over 20-30 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength appropriate for your biomolecule or payload (e.g., 280 nm for proteins).

    • Analysis: Inject equal volumes of your samples from each time point. Monitor the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products. The peak corresponding to the conjugate in the "+DTT" sample at an early time point can serve as a positive control for cleavage.

Visualizations

G cluster_legend Legend Intact_Linker Intact Linker Cleaved_Linker Cleaved Linker Degraded_Moiety Degraded Moiety Stressor Stressor ReducingAgent Reducing Agent (DTT, TCEP, GSH) Thiol Thiols Conjugate Conjugate Thiol->Conjugate Isomerization Acid Strong Acid Acid->Conjugate Rearrangement Cleaved_Dbco Dbco-peg4-SH Cleaved_Tco HS-tco Isomerized_Tco Dbco-peg4-SS-cis-tco (Inactive) Rearranged_Dbco Rearranged Dbco (Inactive) Conjugate->Cleaved_Dbco Conjugate->Cleaved_Tco Conjugate->Isomerized_Tco Conjugate->Rearranged_Dbco

Caption: Primary degradation pathways for the this compound conjugate.

Caption: Experimental workflow for assessing conjugate stability.

Caption: Troubleshooting logic for premature conjugate cleavage.

References

Technical Support Center: Challenges in Purifying Dbco-peg4-SS-tco Labeled Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dbco-peg4-SS-tco labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its reactive ends?

The this compound linker is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • Dbco (Dibenzocyclooctyne): This group reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • Tco (trans-Cyclooctene): This group reacts with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction.

  • SS (Disulfide bond): This bond is cleavable under reducing conditions, allowing for the release of the conjugated molecule.

  • peg4 (Polyethylene glycol): The PEG spacer increases the hydrophilicity of the linker, which can help to reduce aggregation and improve solubility.

Q2: What are the main challenges encountered when purifying molecules labeled with this compound?

The primary challenges include:

  • Premature cleavage of the disulfide bond: The disulfide bond is susceptible to reduction, which can lead to the loss of the conjugated molecule during purification.

  • Aggregation: The hydrophobic nature of the Dbco and Tco groups, as well as the conjugated payload, can lead to aggregation of the labeled molecule.

  • Removal of excess linker and unconjugated molecules: Efficient separation of the labeled product from starting materials is crucial for obtaining a pure sample.

  • Low recovery of the final product: A combination of the above factors can result in a low overall yield of the purified labeled molecule.

Q3: Which purification techniques are recommended for this compound labeled molecules?

Commonly used and recommended purification techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing excess small molecule linkers and can be performed under mild conditions that help maintain the stability of the disulfide bond.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This technique is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).

  • Affinity Chromatography: Can be used if the labeled molecule or its target has a specific binding partner that can be immobilized on a resin.

Troubleshooting Guides

Problem 1: Low Yield of Purified Labeled Molecule
Possible Cause Recommended Solution
Premature cleavage of the disulfide bond - Avoid using reducing agents in your purification buffers.- Work at a slightly acidic to neutral pH (6.5-7.5) to minimize disulfide exchange reactions.[1] - Perform purification steps at lower temperatures (e.g., 4°C).
Aggregation of the labeled molecule - Include non-ionic detergents (e.g., Polysorbate 20) or organic solvents (e.g., isopropanol) in your buffers to reduce hydrophobic interactions.[2] - Optimize the buffer pH to be away from the isoelectric point (pI) of the protein to increase solubility.[3] - Consider using a linker with a longer PEG chain to increase hydrophilicity.
Poor recovery from the chromatography column - For HIC, if the protein is not eluting, decrease the salt concentration in the elution buffer.[2] - Ensure the column is not overloaded. - Check for and remove any precipitated protein from the sample before loading it onto the column.
Inefficient labeling reaction - Ensure that the buffers used for the labeling reaction are free of azides (for Dbco reactions) and primary amines (if using an NHS ester version of the linker).[4] - Optimize the molar ratio of the linker to the molecule being labeled.
Problem 2: Presence of Aggregates in the Final Product
Possible Cause Recommended Solution
Increased hydrophobicity of the conjugate - Add excipients such as polysorbates or polyethylene glycols to the formulation to prevent aggregation. - For HIC, the inclusion of an organic modifier like isopropanol in the mobile phase can improve recovery and reduce on-column aggregation.[5]
Inappropriate buffer conditions - Maintain the pH of the solution away from the pI of the protein. - Screen different buffer formulations to find one that maximizes the stability of the conjugate.
Freeze-thaw cycles - Aliquot the purified conjugate into smaller volumes to avoid multiple freeze-thaw cycles. - Add cryoprotectants like glycerol or sucrose before freezing.
Problem 3: Premature Cleavage of the Disulfide Bond
Possible Cause Recommended Solution
Presence of reducing agents - Ensure all buffers and solutions used during purification are freshly prepared and free from any reducing agents (e.g., DTT, TCEP, β-mercaptoethanol).
High pH - Maintain the pH of the buffers in the range of 6.5-7.5, as basic conditions can promote disulfide scrambling and cleavage.[1][6]
Thiol-disulfide exchange - If the labeled molecule contains free thiols, consider capping them with a reagent like N-ethylmaleimide (NEM) after the labeling reaction is complete.

Quantitative Data

Table 1: Comparison of Purification Methods for Antibody-Drug Conjugates (ADCs)

Purification Method Typical Recovery (%) Purity (%) Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >90%>95%Mild conditions, effective for removing small molecules.[1]Low resolution for separating species with similar sizes (e.g., different DARs).[7]
Hydrophobic Interaction Chromatography (HIC) 60-85%[8]>98%Excellent for separating ADCs with different DARs.[9][10]Can lead to lower recovery due to strong hydrophobic interactions.[10]
Mixed-Mode Cation Exchange Chromatography >90%>98%High resolution for DAR separation and high recovery.Method development can be more complex.

Table 2: Stability of Disulfide Linkers in ADCs Under Different Conditions

Condition Linker Type Time % Payload Loss Reference
Rat Serum, 37°CTandem-cleavage (more stable)7 days~10%[11]
Rat Serum, 37°CMonocleavage (less stable)7 days~70%[11]
Mouse Plasma, in vivoUnsubstituted disulfide at LC-K149C7 days~50%[12]
Mouse Plasma, in vivoMethyl-substituted disulfide at LC-K149C7 days~10%[12]

Note: The data presented here is for disulfide linkers in general ADCs and is intended to be representative. The exact stability of the this compound linker may vary depending on the specific molecule it is conjugated to and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound-NHS Ester

This protocol assumes the use of a this compound linker that has an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on an antibody.

  • Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) and azides.[4]

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer. The antibody concentration should typically be between 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purification using either SEC or HIC as described in the protocols below.

Protocol 2: Purification of Labeled Antibody using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate an SEC column (e.g., a Superdex 200 or similar) with a suitable buffer, such as PBS pH 7.4.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the column with the equilibration buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the labeled antibody. The excess, low molecular weight linker will elute in later fractions.

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at the specific wavelength for the payload if it has one) and SDS-PAGE to confirm the presence and purity of the labeled antibody.

Protocol 3: Purification of Labeled Antibody using Hydrophobic Interaction Chromatography (HIC)
  • Buffer Preparation:

    • Buffer A (Binding Buffer): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[5]

    • Buffer B (Elution Buffer): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[5]

  • Sample Preparation: Dilute the quenched reaction mixture with Buffer A to achieve a final ammonium sulfate concentration that allows for binding to the HIC column (typically around 1 M).

  • Column Equilibration: Equilibrate the HIC column (e.g., a Phenyl Sepharose or Butyl Sepharose column) with Buffer A.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound material using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes (e.g., 20-30).

  • Fraction Collection: Collect fractions across the gradient. Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.

  • Analysis: Analyze the fractions by UV-Vis spectroscopy, SDS-PAGE, and ideally, mass spectrometry to determine the purity and DAR of the different fractions.[3][13][14][15][16]

Visualizations

Experimental Workflow: Antibody Labeling and Purification

experimental_workflow cluster_labeling Labeling cluster_purification Purification antibody Antibody in Amine-Free Buffer reaction Labeling Reaction (RT, 1-2h) antibody->reaction linker This compound-NHS linker->reaction quench Quench Reaction (Tris Buffer) reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec Option 1 hic Hydrophobic Interaction Chromatography (HIC) quench->hic Option 2 analysis Analysis (SDS-PAGE, MS) sec->analysis hic->analysis final_product final_product analysis->final_product Pure Labeled Antibody

Caption: Workflow for labeling an antibody and subsequent purification.

Logical Relationship: Troubleshooting Low Purification Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Purification Yield premature_cleavage Premature Disulfide Cleavage low_yield->premature_cleavage aggregation Product Aggregation low_yield->aggregation poor_recovery Poor Column Recovery low_yield->poor_recovery inefficient_labeling Inefficient Labeling low_yield->inefficient_labeling optimize_buffers Optimize Buffers (pH, no reducing agents) premature_cleavage->optimize_buffers add_excipients Add Excipients (detergents, solvents) aggregation->add_excipients optimize_chromatography Optimize Chromatography (gradient, load) poor_recovery->optimize_chromatography optimize_reaction Optimize Labeling Reaction Conditions inefficient_labeling->optimize_reaction

Caption: Troubleshooting guide for low purification yield.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

HER2_ADC_MoA cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 endosome Endosome ADC->endosome Internalization HER2_dimer HER2 Dimerization HER2->HER2_dimer Inhibition PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activation proliferation Cell Proliferation & Survival PI3K_AKT->proliferation RAS_MAPK->proliferation lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release (Disulfide Cleavage) lysosome->payload_release microtubule Microtubule Disruption payload_release->microtubule apoptosis Apoptosis microtubule->apoptosis

References

impact of buffer conditions on Dbco-peg4-SS-tco reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Dbco-peg4-SS-tco linkers in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure comprises three key functional parts:

  • Dbco (Dibenzocyclooctyne): An amine-reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with azide-containing molecules.[3][5][6]

  • Tco (trans-cyclooctene): A reactive group that undergoes an extremely fast inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[1][3][4]

  • SS (Disulfide bond): A cleavable linker that can be broken under reducing conditions, allowing for the release of a conjugated molecule.[1][3][4]

  • peg4 (Polyethylene glycol): A hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4]

Q2: Are the Dbco-azide and Tco-tetrazine reactions orthogonal? Can they be performed in the same reaction vessel?

Yes, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reactions are mutually orthogonal.[7][8] This means the Dbco group will react selectively with an azide, and the Tco group will react selectively with a tetrazine, without cross-reactivity.[7][8][9] This orthogonality allows for sequential or simultaneous ("one-pot") conjugations of two different molecules to the linker.[7]

Q3: What is the main advantage of the disulfide bond in this linker?

The disulfide bond provides a mechanism for controlled release of a conjugated payload.[3][4] This is particularly useful in drug delivery systems like ADCs, where the drug needs to be released from the antibody within the target cell, which has a more reducing environment compared to the bloodstream. The disulfide bond is stable in circulation but can be cleaved by intracellular reducing agents like glutathione.[3]

Q4: Which reducing agent is best for cleaving the disulfide bond?

Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent for cleaving disulfide bonds in bioconjugation applications.[10][11][12][13] Compared to dithiothreitol (DTT), TCEP is:

  • Effective over a broader pH range (1.5 - 9.0).[10][11]

  • More stable and resistant to air oxidation.[10][11]

  • Odorless and thiol-free.[10][11][13]

  • Less likely to interfere with subsequent sulfhydryl-reactive conjugations.[10][11][13]

DTT's reducing power is significantly diminished at a pH below 7.5.[14][15]

Buffer Conditions and Reaction Kinetics

The choice of buffer and pH can significantly impact the efficiency of the conjugation reactions and the stability of the linker.

SPAAC (Dbco-Azide) Reaction: This reaction is generally tolerant of a wide range of aqueous buffers. The reaction rate tends to increase with higher pH.

iEDDA (Tco-Tetrazine) Reaction: This reaction is known for its exceptionally fast kinetics, which are less sensitive to pH than many other bioconjugation reactions.[16] It proceeds efficiently in common biological buffers.

The following table summarizes the impact of different buffer conditions on reaction parameters.

Reaction ComponentBufferpH RangeTemperature (°C)Key Considerations
Dbco-Azide (SPAAC) PBS, HEPES, Borate6.0 - 9.04 - 37Reaction rates are generally faster at higher pH. Avoid buffers with primary amines (e.g., Tris) if using an NHS-ester activated linker.[17]
Tco-Tetrazine (iEDDA) PBS, other physiological buffers6.0 - 9.0Room TempExtremely fast kinetics.[18] Minor pH dependence, with some reports suggesting slightly faster rates at lower pH.[16] TCO can be unstable under harsh acidic or basic conditions.[16]
Disulfide Bond (SS) Most common buffersStable at neutral pHRoom TempCleaved by reducing agents (TCEP, DTT). Stability decreases under highly alkaline conditions.
Dbco Moiety Stability Most common buffersNeutralRoom TempDBCO can be unstable in the presence of TCEP over extended periods (e.g., 24 hours).[19]
Tco Moiety Stability Most common buffersNeutralRoom TempTCO can undergo light-mediated isomerization to its less reactive cis-isomer.[19] Protect TCO-containing reagents from light.

Experimental Protocols

General Workflow for Sequential Conjugation

This protocol outlines a general procedure for conjugating two different molecules (Molecule A and Molecule B) to the this compound linker.

G cluster_0 Step 1: First Conjugation (SPAAC) cluster_1 Step 2: Second Conjugation (iEDDA) cluster_2 Step 3: Optional Disulfide Cleavage A1 Prepare Azide-functionalized Molecule A A3 React Molecule A with linker in aqueous buffer (e.g., PBS, pH 7.4) A1->A3 A2 Dissolve this compound in organic solvent (e.g., DMSO) A2->A3 A4 Incubate for 4-12 hours at RT or overnight at 4°C A3->A4 A5 Purify the conjugate (e.g., SEC or dialysis) A4->A5 B2 React purified conjugate from Step 1 with Molecule B in PBS (pH 7.4) A5->B2 B1 Prepare Tetrazine-functionalized Molecule B B1->B2 B3 Incubate for 1-2 hours at RT B2->B3 B4 Purify the final tripartite conjugate B3->B4 C1 Incubate final conjugate with 5-20 mM TCEP in buffer B4->C1 C2 Reaction is typically complete in <30 minutes at RT C1->C2

Caption: Sequential conjugation workflow using the this compound linker.

Detailed Steps:

  • First Conjugation (Dbco-Azide SPAAC):

    • Prepare your azide-functionalized molecule (Molecule A-N₃) in a suitable reaction buffer such as PBS at pH 7.4. Avoid buffers containing sodium azide (NaN₃) as it will react with the Dbco group.[6]

    • Dissolve the this compound linker in an organic solvent like DMSO to create a stock solution.

    • Add the linker solution to the Molecule A-N₃ solution. A molar excess of 1.5 to 3 equivalents of the linker is often recommended.[20]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[20]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Once the reaction is complete, remove the excess unreacted linker using a suitable purification method like size exclusion chromatography (SEC) or dialysis.

  • Second Conjugation (Tco-Tetrazine iEDDA):

    • Prepare your tetrazine-functionalized molecule (Molecule B-Tz) in PBS, pH 7.4.

    • Add Molecule B-Tz to the purified conjugate from the first step.

    • Due to the extremely fast kinetics of the iEDDA reaction, the incubation time is typically short, often 1-2 hours at room temperature is sufficient.

    • Monitor the reaction progress. The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used for visual confirmation.

    • Purify the final tripartite conjugate to remove any excess Molecule B-Tz.

  • Disulfide Bond Cleavage (Optional):

    • To cleave the disulfide bond, treat the final conjugate with a fresh solution of TCEP.

    • A final concentration of 5-50 mM TCEP is typically used.[13]

    • The reduction is usually very fast and can be completed in under 30 minutes at room temperature.[10][11]

Troubleshooting Guide

G start Low or No Conjugation Yield q1 Which reaction step is failing? (SPAAC or iEDDA) start->q1 spaac SPAAC (Dbco-Azide) Issue q1->spaac Step 1 iedda iEDDA (Tco-Tetrazine) Issue q1->iedda Step 2 spaac_a1 Check buffer composition. Avoid azide-containing buffers. spaac->spaac_a1 spaac_a2 Optimize pH. Try slightly alkaline conditions (pH 8.0-8.5). spaac->spaac_a2 spaac_a3 Increase incubation time or temperature (e.g., 12h at RT or 24h at 4°C). spaac->spaac_a3 spaac_a4 Verify activity of azide-labeled molecule. spaac->spaac_a4 iedda_a1 Protect Tco-linker from light to prevent photoisomerization. iedda->iedda_a1 iedda_a2 Verify tetrazine stability and reactivity. Highly reactive tetrazines can be less stable. iedda->iedda_a2 iedda_a3 Ensure Tco moiety was not compromised during first reaction/purification. iedda->iedda_a3 iedda_a4 Consider steric hindrance. PEG spacer should help, but complex molecules may still pose a challenge. iedda->iedda_a4

Caption: Troubleshooting decision tree for low conjugation yield.

Q: I am seeing low or no yield in my first conjugation step (SPAAC). What should I check?

  • A: Buffer Contamination: Ensure your reaction buffer is free of sodium azide or other azide-containing compounds, which will compete with your azide-labeled molecule for the Dbco group.[6]

  • A: Suboptimal pH: While the SPAAC reaction works at neutral pH, its rate can be enhanced at a slightly alkaline pH (e.g., 8.0-8.5). Consider testing a higher pH if your biomolecules are stable under these conditions.

  • A: Reaction Time/Temperature: The SPAAC reaction is slower than the iEDDA reaction. If you have low yield, try increasing the incubation time (up to 24 hours) or performing the reaction at room temperature instead of 4°C.[20]

  • A: Reagent Quality: Verify the integrity and concentration of your azide-labeled molecule. Ensure it has been stored correctly and that the azide modification was successful.

Q: My second conjugation step (iEDDA) is inefficient. What could be the problem?

  • A: Tco Instability: The trans-cyclooctene (Tco) moiety can isomerize to the less reactive cis-cyclooctene upon exposure to light.[19] Always store the linker and its conjugates protected from light.

  • A: Tetrazine Instability: The reactivity of tetrazines is often inversely correlated with their stability.[19] If you are using a highly reactive tetrazine, ensure it has been stored properly and prepare solutions fresh before use.

  • A: Steric Hindrance: While the PEG4 spacer is designed to reduce steric hindrance, conjugating very large or complex molecules may still present a challenge.[21] Consider increasing the molar excess of the tetrazine-labeled molecule.

Q: I am observing unexpected cleavage of the disulfide bond during my conjugation reactions. How can I prevent this?

  • A: Avoid Reducing Agents: Ensure that no reducing agents (like DTT or TCEP) are present in your reaction buffers until you intend to cleave the linker. Be mindful of carryover from previous purification steps.

  • A: Check for DBCO-TCEP Interaction: Some studies have shown that DBCO can be unstable in the presence of TCEP over long incubation periods.[19] If you need to perform a reduction prior to conjugation (e.g., to reduce antibody hinge-region disulfides), the TCEP must be completely removed before adding the Dbco-containing linker.

Q: My final conjugate appears to be aggregating or precipitating out of solution. What can I do?

  • A: Hydrophobicity: Despite the hydrophilic PEG4 spacer, the Dbco and Tco moieties are relatively hydrophobic. If you are conjugating a poorly soluble molecule, it could lead to aggregation of the final product.

  • A: Buffer and Concentration: Try performing the reaction in a buffer known to improve the solubility of your specific biomolecules. Working at lower concentrations might also help to prevent aggregation.

  • A: Additives: In some cases, the addition of solubility-enhancing agents like a small percentage of an organic co-solvent (e.g., DMSO, up to 10%) or non-ionic detergents may be necessary, provided they do not interfere with the reaction or the stability of your molecules.

References

Technical Support Center: Optimizing TCEP for Disulfide Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.

Troubleshooting Guide

Issue 1: Incomplete or No Disulfide Bond Reduction

Q: My protein's disulfide bonds are not fully reduced after TCEP treatment. What could be the cause?

A: Incomplete reduction can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal TCEP Concentration: The concentration of TCEP may be insufficient. For most applications, a final concentration of 5-50 mM TCEP is recommended to effectively reduce disulfide bonds in peptides or proteins within minutes at room temperature.[1][2] If you are using a 1:1 molar ratio of TCEP to disulfide bonds, the reaction can take nearly an hour to complete.[3] Consider increasing the TCEP concentration to a molar excess. For instance, if your sample concentration is 1 mM, a TCEP concentration of 2 mM or higher might be necessary.[4]

  • Incorrect pH: TCEP is effective over a broad pH range, typically between 1.5 and 8.5.[5][6] However, its efficiency can decrease above pH 9.0.[1][3] Ensure your reaction buffer is within the optimal pH range.

  • Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to TCEP. To address this, consider adding a denaturant, such as guanidine-HCl, to your reaction buffer to unfold the protein and expose the internal disulfide bonds.[7][8]

  • Interfering Substances: The presence of metal ions can interfere with the reduction process. Including a chelating agent like EDTA (5-20 mM) in your buffer can help by sequestering these ions.

  • TCEP Degradation: TCEP is not particularly stable in phosphate buffers, especially at neutral pH.[1][2][5][9] In a 0.35M phosphate-buffered saline (PBS) solution at pH 7.0, TCEP can be completely oxidized within 72 hours.[1][2][3] If using a phosphate buffer, prepare the TCEP solution immediately before use.[1][2][3][9]

Issue 2: Protein Aggregation or Precipitation After TCEP Addition

Q: My protein is aggregating after I add TCEP. Why is this happening and how can I prevent it?

A: Protein aggregation upon reduction of disulfide bonds is a common issue. The disulfide bonds may be crucial for maintaining the protein's native structure and solubility.

  • Structural Disulfide Bonds: High concentrations of TCEP or extended incubation times can lead to the reduction of structurally important intrachain disulfide bonds, which can impair the protein's structural integrity and lead to aggregation.[10]

  • Hydrophobic Exposure: The reduction of disulfide bonds can expose hydrophobic regions of the protein that were previously buried. This can lead to intermolecular hydrophobic interactions and subsequent aggregation.

Solutions:

  • Optimize TCEP Concentration and Incubation Time: Use the minimum concentration of TCEP and the shortest incubation time necessary to achieve the desired level of reduction. This may require some empirical optimization for your specific protein.

  • Include Solubilizing Agents: Add detergents or other solubilizing agents to your buffer to help keep the reduced protein in solution.

  • Work at Lower Temperatures: Performing the reduction at a lower temperature can sometimes slow down the aggregation process.

Issue 3: Interference with Downstream Applications

Q: I am having issues with my downstream application (e.g., maleimide labeling, mass spectrometry) after TCEP reduction. What could be the problem?

A: While TCEP is generally compatible with many downstream applications, some issues can arise.

  • Maleimide Labeling: TCEP is generally preferred over DTT for maleimide labeling because it does not contain a thiol group and is less likely to react with the maleimide.[11][12] However, under certain conditions, TCEP can still react with maleimides, leading to lower labeling efficiency.[11][12] It is advisable to use the lowest effective concentration of TCEP and to perform the labeling reaction promptly after reduction.

  • Mass Spectrometry: TCEP is non-volatile and can interfere with mass spectrometry analysis by causing ion suppression. While it is often used in sample preparation for mass spectrometry, it is crucial to remove it before analysis.[5] Desalting columns are a common method for TCEP removal.[3]

  • Isoelectric Focusing (IEF): TCEP is a charged molecule in solution and is therefore not compatible with isoelectric focusing.[5][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of TCEP for disulfide bond reduction?

A1: The optimal concentration of TCEP depends on the specific protein and the desired extent of reduction. A general starting point is a final concentration of 5-50 mM.[1][2] For complete and rapid reduction, a molar excess of TCEP over the disulfide bond concentration is recommended.[4]

Q2: What is the recommended reaction time and temperature for TCEP reduction?

A2: Reductions with TCEP are often complete in less than 5 minutes at room temperature when a molar excess of TCEP is used.[3][9] For a 1:1 molar ratio of TCEP to disulfide, the reaction may take up to an hour.[3][4] Reaction times can be optimized by monitoring the reduction process, for example, by using Ellman's Reagent.

Q3: In which buffers is TCEP most stable?

A3: TCEP is stable in a variety of aqueous, acidic, and basic solutions.[9] Studies have shown good stability in buffers such as Tris-HCl, HEPES, borate, and CAPS over a wide pH range.[2] However, TCEP is notably less stable in phosphate buffers, especially at neutral pH, and should be prepared fresh if used in these buffers.[1][2][5][9]

Q4: How does pH affect TCEP's reducing activity?

A4: TCEP is an effective reducing agent over a broad pH range, typically from 1.5 to 8.5.[5][6] It is more effective than DTT at pH values below 8.0.[1][3]

Q5: Do I need to remove TCEP before downstream applications?

A5: This depends on the specific application. For applications like maleimide conjugation or histidine-tagged protein purification, TCEP removal is often not required.[5] However, for applications such as mass spectrometry or when TCEP is found to interfere with subsequent steps, its removal is necessary.[14] TCEP can be removed using methods like desalting columns.[3]

Q6: Can TCEP reduce other functional groups besides disulfide bonds?

A6: TCEP is highly selective for disulfide bonds and is generally unreactive towards other functional groups commonly found in proteins.[4] However, some side reactions have been reported, such as the conversion of a cysteine residue to alanine at high temperatures (90°C) and slow protein backbone cleavage at cysteine residues under mild conditions with prolonged incubation.[12][15]

Quantitative Data Summary

Table 1: Recommended TCEP Reaction Conditions

ParameterRecommended ValueNotes
Concentration 5-50 mMA molar excess is recommended for rapid reduction.[1][2]
Molar Ratio (TCEP:Disulfide) >1:1A 1:1 ratio can take up to an hour for complete reduction.[3][4]
pH Range 1.5 - 8.5TCEP is more effective than DTT at pH < 8.0.[1][5][6]
Temperature Room TemperatureReduction is typically fast at room temperature.[3][9]
Incubation Time < 5 minutes (with molar excess)Can be up to 60 minutes for a 1:1 molar ratio or high protein concentrations.[3][9]

Table 2: TCEP Stability in Different Buffers

BufferpHStability
Tris-HCl, HEPES, Borate, CAPS6.8 - 11.1Stable for at least 24 hours at room temperature.[2]
Phosphate-Buffered Saline (PBS)7.0 (0.35M)Complete oxidation within 72 hours.[1][2][3]
Phosphate-Buffered Saline (PBS)8.0 (0.15M)Approximately 50% oxidation within 72 hours.[1][2][3]
Phosphate-Buffered Saline (PBS)< 6.0 or > 10.5Minimal oxidation.[1][2][3]

Experimental Protocols & Workflows

General Protocol for Disulfide Bond Reduction in Proteins

This protocol provides a general workflow for reducing disulfide bonds in a protein sample using TCEP.

G cluster_prep Preparation cluster_reaction Reduction Reaction cluster_downstream Downstream Processing prep_protein Prepare Protein Solution in appropriate buffer (non-phosphate preferred) add_tcep Add TCEP to Protein Solution to final concentration (e.g., 5-50 mM) prep_protein->add_tcep prep_tcep Prepare Fresh TCEP Stock Solution (e.g., 0.5 M in water) prep_tcep->add_tcep incubate Incubate at Room Temperature (e.g., 5-30 minutes) add_tcep->incubate optional_removal Optional: Remove TCEP (e.g., desalting column) incubate->optional_removal downstream_app Proceed to Downstream Application (e.g., Labeling, MS Analysis) incubate->downstream_app If TCEP removal is not required optional_removal->downstream_app If necessary

Caption: A general workflow for protein disulfide bond reduction using TCEP.

Troubleshooting Logic for Incomplete Reduction

This diagram outlines a decision-making process for troubleshooting incomplete disulfide bond reduction.

G start Incomplete Reduction Observed check_conc Is TCEP concentration in molar excess? start->check_conc increase_conc Increase TCEP Concentration check_conc->increase_conc No check_ph Is pH between 1.5 and 8.5? check_conc->check_ph Yes increase_conc->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_accessibility Are disulfide bonds potentially buried? check_ph->check_accessibility Yes adjust_ph->check_accessibility add_denaturant Add Denaturant (e.g., Guanidine-HCl) check_accessibility->add_denaturant Yes check_buffer Are you using a phosphate buffer? check_accessibility->check_buffer No add_denaturant->check_buffer fresh_tcep Use freshly prepared TCEP solution check_buffer->fresh_tcep Yes success Reduction Successful check_buffer->success No fresh_tcep->success

Caption: A troubleshooting decision tree for incomplete disulfide bond reduction.

References

Validation & Comparative

Comparative Guide to ADC Linkers: Dbco-peg4-SS-tco vs. SMCC

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides an objective comparison between a modern, cleavable bioorthogonal linker, Dbco-peg4-SS-tco, and a conventional non-cleavable linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Structural and Mechanistic Overview

This compound represents a new generation of linkers utilizing bioorthogonal click chemistry for precise conjugation and a disulfide bond for conditional cleavage. SMCC is a widely used linker that forms a stable thioether bond and relies on lysosomal degradation of the antibody for payload release.

The structures of these linkers dictate their function. This compound features a DBCO (Dibenzocyclooctyne) group for click chemistry, a PEG4 spacer for solubility, a disulfide (-SS-) bond as a cleavable trigger, and a TCO (trans-cyclooctene) group for payload attachment. SMCC contains an NHS ester to react with antibody lysines and a maleimide group to react with payload thiols, creating a non-cleavable thioether bond.

G cluster_0 This compound Linker cluster_1 SMCC Linker dbco Dbco (Click Chemistry Handle for Ab) peg4 PEG4 Spacer (Solubility) dbco->peg4 ss Disulfide Bond (Cleavable Trigger) peg4->ss tco TCO (Handle for Payload) ss->tco nhs NHS Ester (Reacts with Ab Lysine) spacer Cyclohexane Spacer (Stability) nhs->spacer mal Maleimide (Reacts with Payload Thiol) spacer->mal

Caption: Functional components of this compound and SMCC linkers.
Conjugation Workflow Comparison

The method of conjugation significantly impacts the homogeneity of the final ADC product. Dbco-TCO chemistry, a type of bioorthogonal reaction, allows for site-specific conjugation, leading to a well-defined drug-to-antibody ratio (DAR). In contrast, traditional SMCC conjugation to lysine residues results in a heterogeneous mixture of ADC species.

G cluster_DBCO This compound Workflow (Site-Specific) cluster_SMCC SMCC Workflow (Lysine Conjugation) D1 1. Site-specific incorporation of Azide group onto Antibody (Ab-N3) D3 3. React Ab-N3 with DBCO end of linker D1->D3 D2 2. Prepare Payload-Linker construct: (TCO-SS-PEG4-Drug) D4 4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) occurs D2->D4 D3->D4 D5 Result: Homogeneous ADC (defined DAR) D4->D5 S1 1. React Antibody (Ab) with excess SMCC linker S2 2. SMCC NHS-ester reacts with surface Lysine amine groups S1->S2 S3 3. Purify to remove excess linker, creating Ab-Maleimide S2->S3 S4 4. React Ab-Maleimide with Thiol-containing Payload S3->S4 S5 Result: Heterogeneous ADC (varied DAR) S4->S5

Caption: Comparison of ADC conjugation workflows.
Intracellular Drug Release Mechanisms

The primary difference in the in vivo mechanism of action is how the payload is released inside the target cell. The disulfide bond in the this compound linker is designed to be cleaved by the high concentration of intracellular glutathione, releasing the drug into the cytoplasm.[][2][3] This allows the payload to diffuse and kill neighboring tumor cells—a phenomenon known as the bystander effect.[2] Conversely, the non-cleavable SMCC linker requires the entire antibody to be degraded in the lysosome, releasing a payload-linker-amino acid complex.[2] This complex is less likely to exit the cell, limiting the bystander effect but also potentially reducing off-target toxicity.[4]

G cluster_SS This compound ADC Release cluster_SMCC SMCC ADC Release ss_bind 1. ADC binds to cell surface antigen ss_internalize 2. ADC is internalized into an endosome ss_bind->ss_internalize ss_release 3. Disulfide bond is reduced by high intracellular Glutathione (GSH) ss_internalize->ss_release ss_drug 4. Active payload is released into the cytoplasm ss_release->ss_drug ss_bystander 5. Payload can diffuse to kill neighboring cells (Bystander Effect) ss_drug->ss_bystander smcc_bind 1. ADC binds to cell surface antigen smcc_internalize 2. ADC is internalized smcc_bind->smcc_internalize smcc_lysosome 3. ADC trafficked to lysosome smcc_internalize->smcc_lysosome smcc_degrade 4. Antibody is completely degraded by proteases smcc_lysosome->smcc_degrade smcc_drug 5. Payload-linker-amino acid complex is released smcc_degrade->smcc_drug smcc_no_bystander 6. Complex is membrane-impermeable; No bystander effect smcc_drug->smcc_no_bystander

Caption: Intracellular payload release mechanisms.

Performance Comparison

The choice between these linkers involves a trade-off between stability, efficacy, and toxicity.

Table 1: Key Characteristics of Linker Technologies
FeatureThis compoundSMCC
Linker Type CleavableNon-Cleavable[2]
Conjugation Chemistry Strain-Promoted Click Chemistry (SPAAC)NHS ester / Maleimide Chemistry
Conjugation Site Site-specific (e.g., engineered Cys, non-natural amino acid)Random (surface lysines or native cysteines)
ADC Homogeneity High (Homogeneous, defined DAR)Low (Heterogeneous, average DAR)
Cleavage Mechanism Reductive cleavage by intracellular glutathione (GSH)[][3][]Proteolytic degradation of the antibody in the lysosome[2]
Bystander Effect Yes, payload can diffuse to adjacent cells[2]No/Minimal, charged metabolite is trapped in the cell[4]
Payload Metabolite Free, active payloadPayload-linker-amino acid complex[6]
Table 2: Summary of Performance Data and Implications
Performance MetricThis compound (Class Representative)SMCC (Class Representative)
Plasma Stability Generally stable, but the disulfide bond can be susceptible to premature reduction, leading to payload release.[3] Stability can be tuned by sterically hindering the disulfide bond.High plasma stability due to the robust thioether bond.[2][4] However, the maleimide attachment can undergo retro-Michael elimination, causing some drug loss over time.[3]
Efficacy Often demonstrates superior efficacy, especially in heterogeneous tumors, due to the bystander killing effect.[6]Efficacy is restricted to antigen-positive cells. May be less effective in tumors with varied antigen expression.[6]
Toxicity Profile Higher potential for off-target toxicity if the linker is unstable in circulation, leading to systemic payload release.[6]Generally shows a more favorable tolerability profile due to higher stability and containment of the payload metabolite.[4][6] Thrombocytopenia is a known toxicity for some SMCC-ADCs.[6]
Therapeutic Window Potentially narrower due to the balance between on-target cleavage and off-target release.Potentially wider due to lower off-target toxicity, though efficacy may be limited.[3]

Experimental Protocols

The following are representative protocols for the conjugation and evaluation of ADCs using these linker technologies.

Protocol 1: ADC Conjugation via SMCC (to native cysteines)
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 30 minutes.

    • Remove the reducing agent using a desalting column, exchanging the buffer back to PBS.

  • Linker-Payload Activation:

    • Dissolve the SMCC linker and a thiol-containing payload in an organic solvent like DMSO.

    • React them at a 1:1.2 molar ratio (Payload:SMCC) for 1 hour at room temperature to form the Payload-SMCC conjugate.

  • Conjugation:

    • Immediately add a 5-fold molar excess of the Payload-SMCC construct to the reduced antibody.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle mixing. The maleimide groups on the linker will react with the newly formed free thiols on the antibody.

  • Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.

    • Characterize the final ADC to determine DAR, purity, and aggregation.

Protocol 2: ADC Conjugation via Dbco-TCO Click Chemistry (Site-Specific)
  • Antibody Modification:

    • Produce a recombinant antibody with a site-specifically incorporated non-natural amino acid containing an azide group.

    • Alternatively, use enzymatic methods to attach an azide handle to a specific site on the antibody.

  • Linker-Payload Preparation:

    • Synthesize or procure the this compound linker.

    • Conjugate the cytotoxic payload to the TCO end of the linker according to the manufacturer's protocol.

  • Conjugation:

    • Dissolve the azide-modified antibody and the Dbco-linker-payload in a reaction buffer (e.g., PBS, pH 7.4).

    • Mix the components at a 1:3 molar ratio (Antibody:Linker-Payload).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction is bioorthogonal and requires no catalyst.[7]

  • Purification:

    • Purify the ADC using SEC or affinity chromatography to remove the excess linker-payload.

    • Characterize the homogeneous ADC product for DAR (which should be precise), purity, and functionality.

Protocol 3: In Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the ADC at a concentration of 1 mg/mL in fresh human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • Capture the ADC from the plasma aliquots using affinity beads (e.g., Protein A/G) that bind the antibody.

    • Wash the beads to remove non-specifically bound plasma proteins.

  • Analysis:

    • Elute the ADC from the beads.

    • Analyze the samples using a technique like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the amount of intact ADC remaining and to quantify the amount of released payload.

    • Calculate the percentage of intact ADC at each time point relative to time zero.

Protocol 4: In Vitro Cytotoxicity Assay
  • Cell Plating:

    • Plate target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Plate antigen-negative cells in a separate plate as a negative control.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free payload in cell culture medium.

    • Remove the old medium from the cells and add the ADC/drug dilutions.

    • Incubate the cells for 72-96 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®) to each well according to the manufacturer's instructions.

    • Read the plate on a luminometer or spectrophotometer to measure the signal, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to untreated control wells.

    • Plot the cell viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The choice between this compound and SMCC linkers depends heavily on the therapeutic strategy.

  • This compound is representative of a highly advanced linker strategy. Its use of bioorthogonal chemistry enables the creation of homogeneous, site-specific ADCs , which often leads to improved pharmacokinetics and a better-defined product. The glutathione-sensitive disulfide bond provides a targeted, intracellular cleavage mechanism that can induce a powerful bystander effect , making it ideal for treating solid tumors with heterogeneous antigen expression. The main challenge is ensuring sufficient plasma stability to minimize off-target toxicity.[2][6]

  • SMCC is a robust, well-established non-cleavable linker. Its primary advantages are high plasma stability and lower systemic toxicity due to the containment of the payload metabolite within the target cell.[4][6] This makes it a safer choice, particularly for hematological malignancies or when the target antigen is also present on healthy tissues. However, its efficacy is limited by the lack of a bystander effect and the heterogeneity of the final ADC product.[6]

Ultimately, researchers must weigh the need for the potent bystander effect and product homogeneity offered by linkers like this compound against the superior stability and tolerability profile typically associated with non-cleavable linkers like SMCC.

References

A Head-to-Head Comparison: Unveiling the Superiority of Dbco-peg4-SS-tco Linkers Over Hydrazine Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a chemical linker is a critical determinant of success in creating targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth, data-supported comparison of the Dbco-peg4-SS-tco linker and traditional hydrazine linkers, illuminating the significant advantages offered by the former in terms of stability, specificity, and controlled payload release.

The strategic design of a linker technology is paramount in the development of effective bioconjugates. An ideal linker must ensure the stability of the conjugate in systemic circulation to minimize off-target toxicity, while enabling the specific and efficient release of the therapeutic payload upon reaching the target site. This comparative analysis demonstrates why the multifaceted this compound linker represents a significant advancement over the more conventional acid-labile hydrazine linkers.

Key Advantages of the this compound Linker

The this compound linker is a heterobifunctional molecule engineered for advanced bioconjugation strategies, particularly in the construction of ADCs.[1][2][3][4][5] Its design incorporates several key features that collectively address the shortcomings of simpler linker systems like hydrazine-based linkers.

1. Enhanced Plasma Stability and Reduced Off-Target Release: A critical flaw of many linker technologies is their premature degradation in the bloodstream, leading to the systemic release of potent cytotoxic agents and consequent toxicity to healthy tissues. Hydrazine linkers, which form acid-cleavable hydrazone bonds, are known to be susceptible to hydrolysis even at the physiological pH of blood (pH 7.4).[][7] This can result in a slow but steady release of the payload before the ADC reaches its intended target. In stark contrast, linkers based on dipeptides, which have a stability profile comparable to the disulfide bond in this compound, have been shown to be over 100 times more stable than hydrazone linkers in human plasma.[8] The disulfide bond within the this compound linker is designed to be stable in the extracellular environment, thus ensuring that the cytotoxic payload remains securely attached to the antibody during circulation.[9][]

2. Highly Specific and Bioorthogonal Conjugation: The this compound linker offers two distinct bioorthogonal reactive handles: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group. The DBCO moiety reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), while the TCO group reacts with tetrazines through an inverse electron-demand Diels-Alder (iEDDA) reaction.[1][2] These "click chemistry" reactions are highly specific, proceed rapidly under mild, physiological conditions, and do not require a cytotoxic copper catalyst.[2][11] This high degree of chemoselectivity allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.[8] Hydrazine linkers, on the other hand, typically react with carbonyl groups (aldehydes and ketones) to form hydrazones, a reaction that can be less specific and may require harsher conditions.

3. Controlled and Triggered Payload Release: The cleavage mechanism of the this compound linker is predicated on the significant difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. The disulfide bond is readily cleaved by the high intracellular concentrations of reducing agents like glutathione (GSH), which are found in the cytosol of cancer cells.[][12][13] This ensures that the payload is released specifically within the target cell, maximizing its therapeutic effect. Conversely, hydrazine linkers rely on the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to trigger the hydrolysis of the hydrazone bond.[][12][13] While this provides a degree of targeted release, the aforementioned instability of hydrazone bonds in plasma can compromise this specificity.

4. Enhanced Solubility and Pharmacokinetics: The inclusion of a polyethylene glycol (PEG) spacer (peg4) in the this compound linker improves the overall hydrophilicity of the resulting ADC.[2] This can help to mitigate aggregation, which is a common issue with highly hydrophobic drug payloads, and can improve the pharmacokinetic profile of the conjugate.

Quantitative Comparison of Linker Properties

FeatureThis compound LinkerHydrazine Linker
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Inverse Electron-Demand Diels-Alder (iEDDA)Hydrazone formation with carbonyls
Reaction Conditions Mild, physiological conditions (pH ~7.4), no catalyst requiredOften requires acidic catalysis
Specificity High (Bioorthogonal)Moderate
Cleavage Mechanism Reduction of disulfide bond by intracellular glutathioneAcid-catalyzed hydrolysis of hydrazone bond
Cleavage Trigger High intracellular glutathione concentrationLow pH of endosomes/lysosomes (pH 4.5-6.5)
Plasma Stability HighLow to Moderate (susceptible to hydrolysis at pH 7.4)
Payload Release Control HighModerate
Key Advantage High stability in circulation and specific intracellular releaseSimple conjugation chemistry
Potential Drawback More complex synthesisPotential for premature payload release in plasma

Experimental Protocols

To empirically validate the advantages of the this compound linker, a series of head-to-head comparative experiments can be performed. Below are detailed methodologies for key assays.

Comparative Plasma Stability Assay

Objective: To quantify and compare the stability of ADCs constructed with this compound and hydrazine linkers in human plasma.

Methodology:

  • ADC Preparation: Synthesize two batches of an ADC, each with the same antibody and payload, but one conjugated via the this compound linker and the other via a hydrazine linker. Purify both ADCs to remove any unconjugated payload.

  • Incubation: Incubate each ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile. Centrifuge the samples and collect the supernatant containing the released payload.

  • Quantification of Released Payload: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of released payload against time for each ADC. Calculate the half-life (t½) of each linker in plasma.

Glutathione-Mediated Cleavage Assay for this compound Linker

Objective: To determine the kinetics of payload release from the this compound ADC in a reducing environment mimicking the intracellular cytosol.

Methodology:

  • Reaction Setup: Prepare a solution of the this compound ADC in a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Initiation of Cleavage: Add a solution of glutathione (GSH) to the ADC solution to a final concentration of 5 mM to simulate intracellular conditions.

  • Time-Course Analysis: Monitor the release of the payload over time using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

  • Data Analysis: Calculate the rate of payload release by plotting the concentration of the released payload against time.

Acid-Catalyzed Hydrolysis Assay for Hydrazine Linker

Objective: To evaluate the rate of payload release from the hydrazine-linked ADC under acidic conditions that mimic the endosomal/lysosomal environment.

Methodology:

  • Buffer Preparation: Prepare two buffers: a control buffer at pH 7.4 (physiological pH) and an acidic buffer at pH 5.0 (endosomal/lysosomal pH).

  • Incubation: Incubate the hydrazine-linked ADC in both buffers at 37°C.

  • Time-Course Analysis: At various time points, take aliquots from each incubation mixture and quench the reaction. Analyze the samples by RP-HPLC to quantify the amount of released payload.

  • Data Analysis: Compare the rate of hydrolysis and payload release at pH 5.0 versus pH 7.4 to determine the acid-sensitivity of the linker.

Visualizing the Molecular Mechanisms and Workflows

To further clarify the differences between these two linker technologies, the following diagrams, generated using the DOT language, illustrate their chemical structures, reaction pathways, and a comparative experimental workflow.

cluster_DBCO This compound Linker Pathway cluster_Hydrazine Hydrazine Linker Pathway DBCO_Struct This compound ADC_DBCO ADC Conjugate DBCO_Struct->ADC_DBCO Antibody_Azide Antibody-Azide Antibody_Azide->ADC_DBCO SPAAC (Click Chemistry) Payload_TCO Payload-TCO Released_Payload_DBCO Released Payload ADC_DBCO->Released_Payload_DBCO Disulfide Reduction GSH Glutathione (GSH) (Intracellular) GSH->ADC_DBCO Hydrazine_Struct Hydrazine Linker Antibody_Hydrazine Antibody-Hydrazine ADC_Hydrazine ADC Conjugate Antibody_Hydrazine->ADC_Hydrazine Hydrazone Formation Payload_Carbonyl Payload-Carbonyl Payload_Carbonyl->ADC_Hydrazine Released_Payload_Hydrazine Released Payload ADC_Hydrazine->Released_Payload_Hydrazine Acid Hydrolysis Acid Low pH (Endosome/Lysosome) Acid->ADC_Hydrazine

Figure 1: Comparative reaction and cleavage pathways for this compound and hydrazine linkers.

start Start: Synthesize ADCs adc_dbco ADC with This compound start->adc_dbco adc_hydrazine ADC with Hydrazine Linker start->adc_hydrazine plasma_stability Plasma Stability Assay (Incubate in human plasma at 37°C) adc_dbco->plasma_stability gsh_assay Glutathione (GSH) Assay (Simulated cytosol) adc_dbco->gsh_assay adc_hydrazine->plasma_stability acid_assay Acid Hydrolysis Assay (pH 5.0 vs pH 7.4) adc_hydrazine->acid_assay lcms LC-MS Analysis (Quantify released payload) plasma_stability->lcms half_life Determine Plasma Half-life (t½) lcms->half_life compare Compare Results half_life->compare cleavage_assay Specific Cleavage Assays hplc RP-HPLC Analysis (Measure payload release rate) gsh_assay->hplc acid_assay->hplc kinetics Determine Release Kinetics hplc->kinetics kinetics->compare

Figure 2: Experimental workflow for the comparative evaluation of ADC linkers.

Conclusion

The this compound linker represents a sophisticated and highly effective tool for the development of next-generation bioconjugates. Its superior plasma stability, bioorthogonal conjugation capabilities, and specific, triggered release mechanism collectively address the key challenges associated with linker design. In contrast, while simpler in their chemical design, hydrazine linkers exhibit inherent limitations in terms of stability that can compromise the safety and efficacy of the resulting therapeutic. For researchers and drug developers aiming to create highly targeted, potent, and safe therapies, the evidence strongly supports the adoption of advanced linker technologies like this compound.

References

A Head-to-Head Comparison: Dbco-peg4-SS-tco and Sortase-Mediated Ligation for Precise Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein conjugation, the choice of ligation chemistry is paramount. The ability to create stable, well-defined bioconjugates is critical for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics and research tools. This guide provides an objective comparison of two powerful techniques: the bioorthogonal chemistry of the Dbco-peg4-SS-tco linker and the enzyme-catalyzed precision of sortase-mediated ligation.

This comparison delves into the mechanisms of action, quantitative performance metrics, and detailed experimental protocols for both methods, offering a comprehensive resource to inform your selection of the optimal conjugation strategy.

At a Glance: Key Differences

FeatureThis compoundSortase-Mediated Ligation
Mechanism Bioorthogonal "click" chemistry (SPAAC and iEDDA)Enzymatic (transpeptidation)
Specificity High, directed by mutually reactive groupsSite-specific at a defined recognition motif
Components Heterobifunctional chemical linkerSortase A enzyme, recognition motif (e.g., LPXTG), and nucleophile (e.g., oligo-glycine)
Reversibility Irreversible covalent bond formationReversible reaction, requiring optimization to drive product formation
Key Advantages High reaction rates, bioorthogonality, copper-freeAbsolute site-specificity, homogenous products
Potential Drawbacks Requires prior introduction of azide and tetrazine groupsSlower reaction kinetics, potential for reversibility, requires protein engineering

Delving into the Chemistries

This compound: A Versatile Chemical Tool

The this compound linker is a heterobifunctional molecule that leverages two distinct bioorthogonal reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] Its structure includes a dibenzocyclooctyne (DBCO) group, a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG4) spacer, and a cleavable disulfide bond.[3][4]

The DBCO moiety reacts specifically with azides, while the TCO group reacts with tetrazines.[1][3] This dual reactivity allows for the precise and sequential or simultaneous conjugation of two different molecules to a central scaffold. The PEG4 spacer enhances solubility and reduces steric hindrance, while the disulfide bond offers a mechanism for cleaving the conjugate under reducing conditions, a valuable feature for drug delivery applications.[3]

Dbco_peg4_SS_tco_Workflow Protein1 Protein-Azide Intermediate Protein-Linker Conjugate Protein1->Intermediate SPAAC (DBCO + Azide) Linker This compound Linker->Intermediate Protein2 Molecule-Tetrazine Final_Product Protein 1 - Linker - Molecule 2 Protein2->Final_Product Intermediate->Final_Product iEDDA (TCO + Tetrazine)

Sortase-Mediated Ligation: Enzymatic Precision

Sortase-mediated ligation (SML) is an enzymatic method that utilizes Sortase A (SrtA), a transpeptidase from Staphylococcus aureus.[5][6] This enzyme recognizes a specific pentapeptide motif, most commonly LPXTG (where X can be any amino acid), at the C-terminus of a protein.[5][7] SrtA cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[5] This intermediate is then resolved by a nucleophilic attack from an N-terminal oligoglycine (Gly)n motif on another molecule, resulting in the formation of a native peptide bond.[6]

This method is highly valued for its absolute site-specificity, which ensures the production of homogenous conjugates with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[6] However, the reaction is reversible, which can limit product yield.[8] Various strategies have been developed to overcome this limitation, including the use of a large excess of the nucleophile or engineered sortase variants with improved kinetics.[5][8]

Sortase_Ligation_Workflow Protein_LPXTG Protein-LPXTG Acyl_Intermediate Acyl-Enzyme Intermediate Protein_LPXTG->Acyl_Intermediate SortaseA Sortase A SortaseA->Acyl_Intermediate Molecule_Gly Molecule-(Gly)n Final_Product Protein-Molecule Conjugate Molecule_Gly->Final_Product Acyl_Intermediate->Final_Product Nucleophilic Attack Byproduct GGG byproduct Acyl_Intermediate->Byproduct

Quantitative Performance Comparison

Direct comparative studies providing quantitative data for this compound versus sortase-mediated ligation are scarce in the published literature. However, we can infer performance from studies on their respective underlying chemistries.

ParameterThis compound (via SPAAC/iEDDA)Sortase-Mediated Ligation
Reaction Rate Very fast (second-order rate constants of ~1 to 210 L·mol⁻¹·s⁻¹)[9]Slower, enzyme-kinetics dependent
Yield/Efficiency Often reported as high or near-quantitative, but specific data for the full linker is limited.[10]Variable (e.g., 38% to >90%), highly dependent on reaction conditions and optimization strategies.[6][11]
Site-Specificity Dependent on the site of azide/tetrazine incorporationAbsolute at the LPXTG motif

Note: The reaction rates for this compound are based on the individual bioorthogonal reactions. The overall efficiency of a two-step conjugation would depend on the efficiency of each step.

Experimental Protocols

General Protocol for Protein Conjugation using DBCO Chemistry

This protocol is a general guideline for the SPAAC reaction involving a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-labeled Protein (in a suitable buffer like PBS, pH 7.4)

  • Azide-containing molecule

  • Reaction Buffer: Amine-free and azide-free buffer (e.g., PBS)

  • DMSO or DMF for dissolving reagents (if necessary)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-labeled protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the azide-containing molecule in a compatible solvent. If using an organic solvent, ensure the final concentration in the reaction mixture does not exceed levels that could denature the protein.

  • Ligation Reaction:

    • Add the azide-containing molecule to the DBCO-labeled protein solution. A molar excess of the smaller molecule (typically 1.5 to 20-fold) is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove excess, unreacted small molecules using size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation and assess purity.

General Protocol for Sortase-Mediated Ligation

This protocol provides a general framework for conjugating a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine.

Materials:

  • Protein of interest with a C-terminal LPXTG tag

  • Molecule with an N-terminal (Gly)n tag (n=3-5 is common)

  • Sortase A (wild-type or an engineered variant)

  • Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching Solution (e.g., EDTA to chelate Ca²⁺)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the LPXTG-tagged protein and the (Gly)n-tagged molecule in the sortase reaction buffer. The molar ratio of the reactants can be varied, with an excess of the (Gly)n-tagged molecule often used to improve yield.

    • Add Sortase A to the reaction mixture. The optimal concentration of the enzyme should be determined empirically, but a starting point is often a 1:10 to 1:20 molar ratio of sortase to the LPXTG-protein.

  • Incubation:

    • Incubate the reaction at a suitable temperature, typically between 4°C and 37°C, for a period ranging from 1 to 24 hours. Reaction progress can be monitored by taking aliquots at different time points.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution, such as EDTA, which chelates the Ca²⁺ ions essential for sortase activity.

  • Purification:

    • Purify the conjugated protein from the reaction mixture to remove the sortase enzyme, unreacted starting materials, and the cleaved GGG byproduct. Affinity chromatography (if one of the proteins has a tag), size-exclusion chromatography, or ion-exchange chromatography can be used.

  • Analysis:

    • Confirm the successful ligation and assess the purity of the conjugate using SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion: Making the Right Choice

Both this compound and sortase-mediated ligation offer powerful and distinct advantages for protein conjugation.

This compound and its underlying bioorthogonal chemistries are ideal for applications requiring very fast reaction kinetics and the ability to perform conjugations in complex biological environments without interference from native functional groups.[3] The heterobifunctional nature of this specific linker also provides a versatile platform for creating complex bioconjugates. The main prerequisite is the successful introduction of azide and tetrazine handles into the molecules of interest.

Sortase-mediated ligation , on the other hand, provides an unparalleled level of site-specificity, leading to highly homogenous products.[5][6] This is particularly crucial in the development of therapeutic conjugates like ADCs, where a consistent drug-to-antibody ratio is critical for safety and efficacy.[6] While the enzymatic reaction is generally slower and requires optimization to overcome its reversibility, the resulting precision is often worth the investment in upfront protein engineering.

Ultimately, the choice between these two methods will depend on the specific requirements of the research or development project, including the nature of the protein, the desired level of precision, the required reaction speed, and the complexity of the final conjugate. By understanding the principles and practical considerations of both this compound and sortase-mediated ligation, researchers can make an informed decision to advance their protein conjugation endeavors.

References

A Head-to-Head Battle of Bioorthogonal Linkers: Unveiling the Reaction Kinetics of DBCO-PEG4-SS-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is paramount. The kinetics of the chosen ligation chemistry dictates the efficiency, speed, and ultimately, the success of conjugating molecules of interest. This guide provides an in-depth comparison of the reaction kinetics of the heterobifunctional and cleavable DBCO-PEG4-SS-TCO linker with other prevalent bioorthogonal linkers, supported by experimental data and detailed protocols.

The this compound linker is a versatile tool, featuring two distinct bioorthogonal reactive handles: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a trans-cyclooctene (TCO) group for the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2][3][4] A central polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while a disulfide (SS) bond offers a cleavable element under reducing conditions, allowing for the release of conjugated cargo.[1][2][3][4]

Quantitative Comparison of Reaction Kinetics

The reactivity of bioorthogonal linkers is typically quantified by the second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction, which is often crucial for applications involving low concentrations of reactants or time-sensitive processes in biological systems.

The two reactive moieties of the this compound linker participate in distinct click chemistry reactions with vastly different kinetics. The DBCO group reacts with azides via SPAAC, a reliable and biocompatible reaction, but with moderate kinetics. In stark contrast, the TCO group's reaction with tetrazines via IEDDA is exceptionally fast, ranking among the quickest bioorthogonal reactions currently available.[5][6][7]

Below is a summary of the second-order rate constants for the reactions involving the core reactive groups of this compound and other commonly used linkers.

Linker 1Linker 2Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCO-PEG4 -acidAzide-PEG4-acidSPAAC2.1 ± 0.2PBS, pH 7.4, 37°C
DBCOAzideSPAAC~1-2Aqueous buffers
TCO -OHTetrazineIEDDA210PBS, pH 7.4, 37°C
TCOTetrazineIEDDA~800 - 30,000+Aqueous buffers
Bicyclononyne (BCN)AzideSPAAC~0.1Aqueous buffers
NorborneneTetrazineIEDDA~1.9Aqueous buffers

Note: The kinetic data for this compound's individual reactive ends are inferred from studies on similar DBCO-PEG4 and TCO structures. The complete linker's structure may slightly alter these rates.

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate linker for a specific application. Below are detailed methodologies for key experiments to measure the kinetics of SPAAC and IEDDA reactions.

Determining SPAAC Reaction Kinetics via UV-Vis Spectrophotometry

This protocol allows for the monitoring of the SPAAC reaction by observing the change in absorbance of the DBCO chromophore over time.

Materials:

  • DBCO-containing molecule (e.g., this compound)

  • Azide-containing molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the DBCO-containing and azide-containing molecules in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a quartz cuvette, dilute the azide-containing molecule to the desired final concentration in the reaction buffer.

  • Initiation of Reaction: To start the reaction, add a small volume of the DBCO-containing stock solution to the cuvette containing the azide solution and mix quickly. The final concentration of the DBCO reactant should be significantly lower than the azide to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at the λmax of the DBCO chromophore (around 310 nm) at regular time intervals.

  • Data Analysis: Plot the absorbance values versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess.

Determining IEDDA Reaction Kinetics via Stopped-Flow Spectrophotometry

The extremely rapid kinetics of the TCO-tetrazine reaction necessitates the use of a stopped-flow instrument to accurately measure the reaction rate. This technique allows for the rapid mixing of reactants and immediate monitoring of the reaction.

Materials:

  • TCO-containing molecule (e.g., this compound)

  • Tetrazine-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reactant Solutions: Prepare solutions of the TCO-containing and tetrazine-containing molecules in the reaction buffer in separate syringes for the stopped-flow instrument.

  • Instrument Setup: Set the stopped-flow spectrophotometer to the desired temperature and wavelength for monitoring the disappearance of the tetrazine chromophore (typically around 520 nm).

  • Reaction Initiation and Data Collection: The instrument will rapidly mix equal volumes of the two reactant solutions, and data collection will be triggered simultaneously. The absorbance of the tetrazine is recorded over a very short time frame (milliseconds to seconds).

  • Data Analysis: The resulting absorbance versus time data is fitted to an appropriate kinetic model (pseudo-first-order if one reactant is in excess) to determine the rate constant.

Factors Influencing Reaction Kinetics

The choice of bioorthogonal linker extends beyond just the reactive handles. Several factors can influence the reaction kinetics:

  • Strain and Electronics: The inherent ring strain in cyclooctynes like DBCO and TCO is a primary driver of the reaction rate.[8] Modifications to the electronic properties of the tetrazine ring can also significantly tune the IEDDA reaction speed.[8]

  • Steric Hindrance: Bulky substituents near the reactive site can impede the approach of the reaction partner, thereby slowing down the reaction rate. The PEG4 spacer in this compound helps to mitigate this by distancing the reactive ends from the conjugated biomolecule.[9]

  • Solvent and pH: The reaction medium can influence the stability and reactivity of the linkers. While most bioorthogonal reactions are performed in aqueous buffers at physiological pH, optimization of buffer composition and pH can sometimes enhance reaction rates.

  • Cleavable Moiety: The presence of the disulfide bond in this compound is not expected to directly participate in the cycloaddition reactions but provides the added functionality of cleavability under reducing conditions, which is highly desirable in applications like drug delivery.[10][11][12][13]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G Experimental Workflow for Determining SPAAC Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_dbco Prepare DBCO Stock mix Mix Reactants in Cuvette prep_dbco->mix prep_azide Prepare Azide Stock prep_azide->mix measure Monitor Absorbance at 310 nm mix->measure analyze Calculate Second-Order Rate Constant (k₂) measure->analyze G Factors Influencing Bioorthogonal Reaction Kinetics cluster_linker Linker Properties cluster_environment Reaction Environment Kinetics Reaction Kinetics (k₂) Strain Ring Strain Strain->Kinetics Increases Electronics Electronic Effects Electronics->Kinetics Modulates Sterics Steric Hindrance Sterics->Kinetics Decreases Solvent Solvent/pH Solvent->Kinetics Influences

References

Assessing the In Vivo Stability of Dbco-peg4-SS-tco Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the in vivo stability of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative assessment of the in vivo stability of the Dbco-peg4-SS-tco linker, a heterobifunctional, cleavable linker featuring a disulfide bond. Due to the limited availability of public in vivo data specifically for the this compound linker, this guide will draw upon data from ADCs utilizing analogous DBCO-PEG-disulfide linker architectures and compare them with other common linker types, such as the enzyme-cleavable valine-citrulline (VC) linker and non-cleavable linkers.

Understanding the this compound Linker

The this compound linker is a sophisticated tool for creating ADCs through bioorthogonal chemistry. Its key components are:

  • Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry" with azide-modified antibodies or payloads.

  • Polyethylene glycol (PEG4): A four-unit PEG spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2]

  • Disulfide (SS) bond: A cleavable linkage that is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher than in the bloodstream.[3]

  • Trans-cyclooctene (TCO): Reacts rapidly with tetrazine-modified molecules, providing another avenue for bioorthogonal conjugation.[1][2]

The in vivo stability of this linker is primarily dictated by the susceptibility of the disulfide bond to premature reduction in the circulation.

Comparative In Vivo Stability Data

The following tables summarize quantitative data from studies on ADCs with disulfide and other common linkers. This data provides an evidence-based comparison of their in vivo stability profiles.

Table 1: In Vivo Plasma Stability of Different ADC Linkers

Linker TypeADC ModelAnimal ModelTime Point% Intact ADC Remaining (or DAR)Reference
Disulfide anti-CD22-DM1Mouse7 days>50%[]
Valine-Citrulline (VC) Trastuzumab-MC-VC-PAB-MMAERat7 days~60% (DAR retention)[5]
Non-cleavable (Maleimide) Trastuzumab-MCC-DM1Mouse7 days~80%[6]
Glutamic acid-Valine-Citrulline (EVCit) anti-CD79b-MMAEMouse7 days~80%[7]

Table 2: Biodistribution of ADCs with Different Linkers

Linker TypeADC ModelTumor ModelTime PointTumor:Blood RatioReference
Disulfide anti-HER2-maytansinoidN87 xenograft96 hours~4.5[6]
Valine-Citrulline (VC) anti-CD79b-MMAEJeko-1 xenograft96 hours~3.0[5]
Non-cleavable (Maleimide) Trastuzumab-DM1KPL-4 xenograft96 hours~5.0[6]
Radiolabeled mAb (for comparison) 89Zr-TrastuzumabBT-474 xenograft120 hours~6.0[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing in vivo stability studies. Below are protocols for key experiments.

Protocol 1: In Vivo Plasma Stability Assessment using LC-MS

This protocol outlines the steps to determine the in vivo stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time in plasma.

1. ADC Administration:

  • Administer the ADC intravenously to a cohort of mice (e.g., BALB/c) at a specified dose (e.g., 5 mg/kg).

2. Blood Sampling:

  • Collect blood samples via cardiac puncture or tail vein bleeding at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
  • Process the blood by centrifugation to isolate the plasma.

3. Immuno-affinity Capture of ADC:

  • Coat magnetic beads with an anti-human IgG antibody.
  • Incubate the plasma samples with the antibody-coated beads to capture the ADC.
  • Wash the beads to remove unbound plasma proteins.

4. Sample Preparation for LC-MS:

  • Elute the captured ADC from the beads.
  • Reduce the interchain disulfide bonds of the antibody using a reducing agent (e.g., DTT) to separate the heavy and light chains.
  • Alkylate the free thiols to prevent re-oxidation.

5. LC-MS Analysis:

  • Inject the prepared sample into a liquid chromatography-mass spectrometry (LC-MS) system.
  • Separate the antibody chains using a reverse-phase chromatography column.
  • Analyze the eluate by mass spectrometry to identify and quantify the different drug-loaded and unloaded antibody chains.
  • Calculate the average DAR at each time point by comparing the peak areas of the drug-conjugated chains to the unconjugated chains.[9][10][11]

Protocol 2: In Vivo Biodistribution Study using a Radiolabeled ADC

This protocol describes how to assess the tissue distribution and tumor targeting of an ADC using a radiolabeling approach.

1. Radiolabeling of the ADC:

  • Conjugate a chelator (e.g., DFO-p-NCS) to the ADC.
  • Radiolabel the chelated ADC with a positron-emitting radionuclide such as Zirconium-89 (89Zr).[12][13]
  • Purify the radiolabeled ADC to remove any free radionuclide.

2. Animal Model:

  • Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).

3. Administration and Imaging:

  • Administer the 89Zr-labeled ADC intravenously to the tumor-bearing mice.
  • Perform PET imaging at various time points (e.g., 24, 48, 72, and 120 hours) post-injection to visualize the biodistribution of the ADC.[8]

4. Ex Vivo Biodistribution Analysis:

  • At the final time point, euthanize the mice and dissect the major organs and the tumor.
  • Weigh each tissue and measure the radioactivity using a gamma counter.
  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[14]
  • Determine the tumor-to-blood and tumor-to-organ ratios to assess targeting specificity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo stability of this compound linkers.

Mechanism of this compound Linker Cleavage cluster_circulation Systemic Circulation (High Stability) cluster_cell Tumor Cell (Reductive Environment) ADC Antibody-Dbco-peg4-SS-tco-Payload Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization Cleavage Disulfide Bond Cleavage (Glutathione) Internalized_ADC->Cleavage Released_Payload Active Payload Cleavage->Released_Payload Drug Release

Caption: Intracellular cleavage of the this compound linker.

Experimental Workflow for In Vivo Plasma Stability Assay start Administer ADC to Mice blood_sampling Collect Blood Samples at Time Points start->blood_sampling plasma_isolation Isolate Plasma blood_sampling->plasma_isolation immunocapture Immuno-affinity Capture of ADC plasma_isolation->immunocapture sample_prep Reduce and Alkylate Antibody Chains immunocapture->sample_prep lcms LC-MS Analysis sample_prep->lcms dar_calc Calculate Average DAR lcms->dar_calc end Assess Linker Stability dar_calc->end

Caption: Workflow for assessing ADC plasma stability via LC-MS.

Comparison of In Vivo Linker Stability Characteristics cluster_stability Stability Profile cluster_release Release Mechanism Linker_Type Linker Type Disulfide Disulfide (e.g., this compound) Linker_Type->Disulfide VC Valine-Citrulline (VC) Linker_Type->VC NonCleavable Non-Cleavable Linker_Type->NonCleavable Disulfide_Stability Moderate to High (Steric Hindrance Dependent) Disulfide->Disulfide_Stability Stability Disulfide_Release Reductive Cleavage (e.g., Glutathione) Disulfide->Disulfide_Release Release VC_Stability High in Human Plasma (Lower in Rodent Plasma) VC->VC_Stability Stability VC_Release Proteolytic Cleavage (e.g., Cathepsin B) VC->VC_Release Release NonCleavable_Stability Very High NonCleavable->NonCleavable_Stability Stability NonCleavable_Release Antibody Degradation NonCleavable->NonCleavable_Release Release

Caption: Comparative characteristics of common ADC linkers.

References

Validating the Activity of Dbco-PEG4-SS-TCO Conjugates in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective validation of bioconjugate activity is paramount. This guide provides a comprehensive overview of cell-based assays to assess the functionality of molecules conjugated via the Dbco-PEG4-SS-TCO linker, a heterobifunctional and cleavable linker. We offer a comparative analysis of this linker's properties against other click chemistry alternatives and provide detailed experimental protocols for robust validation.

The this compound linker is a versatile tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its design incorporates several key features: a Dibenzocyclooctyne (Dbco) group for copper-free click chemistry with azide-modified molecules, a trans-Cyclooctene (TCO) group for rapid and bioorthogonal ligation with tetrazine-functionalized partners, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a disulfide (-SS-) bond that allows for controlled cleavage in the reducing environment of the intracellular space.[1][2][3][4] This combination of functionalities enables the precise and stable conjugation of molecules, with the potential for triggered release of a payload within target cells.

Comparative Analysis of Linker Technologies

The choice of a linker is critical in the design of bioconjugates, influencing stability, solubility, and the mechanism of payload release. The this compound linker offers a unique set of advantages compared to other commonly used linker types.

Linker TypeMechanism of ActionKey AdvantagesKey Disadvantages
This compound Heterobifunctional with two distinct click chemistry handles (Dbco and TCO). Cleavable disulfide bond.High specificity and reaction rates of both click reactions. Controlled payload release in a reducing intracellular environment. The PEG4 spacer improves solubility.Susceptible to premature cleavage in the bloodstream, although this is minimized by steric hindrance. The synthesis can be more complex than simpler linkers.
Non-Cleavable Linkers Relies on the complete degradation of the antibody in the lysosome to release the payload.[5][6]High stability in circulation, reducing off-target toxicity. Simpler design and synthesis.Payload is released with an amino acid remnant from the antibody, which may affect its activity. Generally less effective for bystander killing of neighboring cancer cells.
Other Cleavable Linkers (e.g., Val-Cit) Cleaved by specific enzymes, such as cathepsin B, which are overexpressed in the lysosomal compartment of tumor cells.[7]High tumor cell specificity due to reliance on tumor-associated enzymes. Can be very stable in circulation.Efficacy can be dependent on the expression levels of the target enzyme in the tumor.
Hydrazone Linkers Cleaved under acidic conditions, such as those found in endosomes and lysosomes.[7]Good stability at neutral pH in the bloodstream.Can be susceptible to hydrolysis in circulation, leading to premature drug release.

Experimental Validation of this compound Conjugate Activity

A series of cell-based assays are essential to validate the functionality of a bioconjugate utilizing the this compound linker. These assays are designed to assess the conjugate's stability, specific binding, internalization, payload release, and ultimately, its biological effect on target cells.

Experimental Workflow for ADC Validation

experimental_workflow cluster_conjugation Conjugation & Characterization cluster_assays Cell-Based Assays cluster_analysis Data Analysis antibody Antibody adc Antibody-Drug Conjugate (ADC) antibody->adc linker This compound linker->adc payload Payload (e.g., Toxin) payload->adc binding Binding Assay (Flow Cytometry/ELISA) adc->binding Incubate with target cells internalization Internalization Assay (Confocal/Flow) binding->internalization cytotoxicity Cytotoxicity Assay (MTT/XTT) internalization->cytotoxicity apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for validating ADC activity.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9][10]

  • Treatment: Treat the cells with serial dilutions of the this compound conjugated ADC and control antibodies for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8][9][10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.[8][9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

This assay identifies cells in the early stages of apoptosis through the detection of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the ADC at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11][12][13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the ADC at its IC50 concentration for a specific period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[15][16][17][18]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[15][16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway: ADC Internalization and Payload Release

The efficacy of an ADC with a cleavable linker like this compound is dependent on its internalization and the subsequent release of its payload. This process typically involves receptor-mediated endocytosis and lysosomal trafficking.

Clathrin-Mediated Endocytosis and Lysosomal Degradation of an ADC

ADC_internalization cluster_cell_surface Cell Surface cluster_endocytosis Clathrin-Mediated Endocytosis cluster_intracellular Intracellular Trafficking cluster_release Payload Release & Action adc ADC receptor Target Receptor (e.g., HER2) adc->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle Invagination & Scission early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome payload_release Disulfide Cleavage (High Glutathione) lysosome->payload_release payload Free Payload payload_release->payload cellular_target Cellular Target (e.g., Microtubules, DNA) payload->cellular_target apoptosis Apoptosis cellular_target->apoptosis

Caption: ADC internalization and payload release pathway.

Upon binding to its target receptor on the cell surface, the ADC-receptor complex is internalized, often through clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[1][19][20][21] This vesicle then traffics through the endosomal pathway, maturing into an early and then a late endosome, before fusing with a lysosome.[22][][24] The acidic and reducing environment of the lysosome, with its high concentration of glutathione, facilitates the cleavage of the disulfide bond in the this compound linker, releasing the cytotoxic payload.[14][][26][][28] The freed payload can then exert its therapeutic effect, leading to cell death, often by apoptosis.

By employing the rigorous cell-based assays and understanding the underlying biological pathways detailed in this guide, researchers can effectively validate the activity of their this compound conjugates and make informed decisions in the development of novel targeted therapies.

References

Evaluating the Bystander Effect in ADCs: A Comparison of Dbco-peg4-SS-tco and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: November 2025

The bystander effect is a critical mechanism for enhancing the efficacy of Antibody-Drug Conjugates (ADCs), particularly in tumors with heterogeneous antigen expression.[1] This phenomenon, where the cytotoxic payload released from a target antigen-positive (Ag+) cell kills adjacent antigen-negative (Ag-) cells, depends heavily on the design of the linker connecting the antibody to the payload.[1] This guide provides a comparative overview of the Dbco-peg4-SS-tco linker, a disulfide-containing linker, and other common linker technologies used to achieve a potent bystander effect.

The Role of this compound in Mediating Bystander Killing

This compound is a heterobifunctional, cleavable linker designed for ADC development.[2][3][4][5][6] Its structure is comprised of several key components: a Dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group for bioorthogonal conjugation, a hydrophilic PEG4 spacer to enhance solubility, and a crucial disulfide (-S-S-) bond.[3][5]

The disulfide bond is the key to its function in the bystander effect. This bond remains relatively stable in the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment of a tumor cell, where glutathione (GSH) concentrations are significantly elevated.[7] Upon internalization of the ADC into a target cell, this reductive cleavage releases the payload, which, if membrane-permeable, can then diffuse out of the target cell and kill its neighbors.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Bystander Cell (Antigen-Negative) ADC ADC with This compound Linker Internalized_ADC Internalized ADC ADC->Internalized_ADC 1. Internalization Cleavage Reductive Cleavage (High Glutathione) Internalized_ADC->Cleavage 2. Trafficking Payload Released Membrane-Permeable Payload Cleavage->Payload 3. Disulfide Cleavage Bystander_Cell Neighboring Tumor Cell Payload->Bystander_Cell 4. Diffusion (Bystander Effect) Apoptosis Apoptosis Bystander_Cell->Apoptosis 5. Cytotoxicity

Mechanism of this compound linker in bystander effect.

Comparison of Cleavable Linker Technologies

The efficacy of the bystander effect is determined by the linker's ability to be cleaved and the permeability of the released payload. Disulfide linkers, like this compound, are one of several classes of cleavable linkers. A comparison with other common types reveals different mechanisms and performance characteristics.

Linker TypeCleavage MechanismKey AdvantagesKey LimitationsRepresentative ADC (Payload)
Disulfide Reduction by intracellular glutathione (GSH).Good serum stability with selective release in the reducing tumor environment.[1]Stability can be variable; premature payload release is possible.huC242-SPDB-DM4
Peptide Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B).High plasma stability; specific cleavage by enzymes overexpressed in tumors.Efficacy can depend on the expression levels of specific proteases.Trastuzumab Deruxtecan (DXd)
Hydrazone Hydrolysis in the low pH environment of endosomes and lysosomes.Good stability at neutral pH (bloodstream) with cleavage in acidic intracellular compartments.[7]Can be less stable than other cleavable linkers, potentially leading to off-target toxicity.Gemtuzumab ozogamicin (Calicheamicin)
Non-Cleavable (Thioether) Proteolytic degradation of the entire antibody.Highest stability in circulation, minimizing off-target toxicity.No bystander effect as the released payload-amino acid complex is charged and membrane-impermeable.[1]Trastuzumab Emtansine (DM1)

Quantitative Performance Data

Evaluating the bystander effect often involves co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together. The ability of an ADC to kill the Ag- population is a direct measure of the bystander effect. While specific data for an ADC using the this compound linker is not publicly available, data from ADCs with comparable cleavable linkers illustrate the principle.

For example, a study comparing the HER2-targeting ADC DS-8201a (Trastuzumab Deruxtecan), which has a protease-cleavable linker and a membrane-permeable payload, with T-DM1 (Trastuzumab Emtansine), which has a non-cleavable linker, demonstrates a potent bystander effect for the former.

Cell Line (HER2 Status)ADC TreatmentIC50 (pM) in Monoculture% Viability in Co-culture (Ag- cells)Bystander Effect
KPL-4 (Positive)DS-8201a109.7N/AYes
MDA-MB-468 (Negative)DS-8201a> 10,000Significantly ReducedYes
KPL-4 (Positive)T-DM118.5N/ANo
MDA-MB-468 (Negative)T-DM1> 10,000No significant reductionNo

Table Note: The data shows that while both ADCs are potent against the HER2-positive cell line, only DS-8201a, with its cleavable linker and permeable payload, is able to kill the neighboring HER2-negative cells in a co-culture setting, confirming a strong bystander effect.

Experimental Protocols

Co-Culture Bystander Effect Assay

This protocol outlines a typical in vitro experiment to quantify the bystander effect of an ADC.[3][4]

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87).

    • Select an antigen-negative (Ag-) cell line (e.g., HER2-negative MDA-MB-468).

    • Transfect the Ag- cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for specific identification in co-culture.[3][4]

  • Cell Seeding:

    • Prepare various co-culture ratios of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).[3]

    • Seed a total of 10,000 cells per well in a 96-well plate.[3]

    • Include monoculture controls for both Ag+ and Ag- cells.

    • Incubate overnight to allow for cell adherence.[3]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells but largely non-toxic to the Ag- cells in monoculture.[4]

    • Add the ADC solutions to the appropriate wells.

    • Incubate the plate for a period of 72 to 120 hours.

  • Data Acquisition and Analysis:

    • Use a fluorescence plate reader or high-content imaging system to measure the GFP signal from the Ag- cells.

    • The reduction in GFP signal in the co-culture wells compared to the untreated co-culture control indicates bystander killing.

    • Normalize the fluorescence intensity by subtracting the background reading from blank wells. Calculate the percent viability of the Ag- cells.[3]

G A Prepare Cell Lines (Ag+ and GFP-tagged Ag-) B Seed Cells in 96-Well Plate (Monoculture and Co-culture Ratios) A->B C Incubate Overnight B->C D Treat with ADC Serial Dilutions C->D E Incubate for 72-120 Hours D->E F Read GFP Fluorescence E->F G Analyze Data (Calculate % Viability of Ag- Cells) F->G

Workflow for a co-culture bystander effect assay.

Conclusion

The choice of linker is paramount in designing ADCs that can effectively leverage the bystander effect to overcome tumor heterogeneity. The this compound linker, with its glutathione-sensitive disulfide bond, represents a potent strategy for achieving controlled intracellular payload release. While direct comparative data for this specific linker is limited, the broader class of disulfide linkers demonstrates a clear advantage over non-cleavable alternatives for inducing bystander cytotoxicity. The ultimate effectiveness of any ADC designed for bystander killing will depend on a finely tuned balance between linker stability in circulation and efficient payload release within the tumor, combined with the intrinsic membrane permeability of the cytotoxic drug itself. Future studies directly comparing ADCs constructed with this compound against other cleavable linkers will be invaluable for optimizing ADC design.

References

Safety Operating Guide

Proper Disposal of Dbco-peg4-SS-tco: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Dbco-peg4-SS-tco, a heterobifunctional linker used in bioconjugation and antibody-drug conjugates (ADCs). Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

This compound is a complex molecule containing several reactive functional groups: a dibenzocyclooctyne (DBCO), a polyethylene glycol (PEG) spacer, a cleavable disulfide (SS) bond, and a trans-cyclooctene (TCO). Direct disposal of this reagent is not recommended due to the reactivity of the DBCO and TCO moieties. The following procedure outlines a three-step chemical inactivation process to render the molecule suitable for disposal as standard chemical waste. This process involves the cleavage of the disulfide bond, quenching of the DBCO group, and isomerization of the TCO group to its less reactive cis-isomer.

Chemical Inactivation and Disposal Protocol

This protocol is designed for the treatment of unused or waste this compound solutions in a laboratory setting. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All steps should be performed in a well-ventilated fume hood.

Step 1: Cleavage of the Disulfide Bond

The disulfide bond within the this compound molecule is susceptible to cleavage by reducing agents. This step breaks the molecule into two less complex fragments.

Experimental Protocol:

  • Prepare a solution of the this compound waste in a suitable solvent such as water or a buffer (e.g., phosphate-buffered saline, PBS).

  • Add a 10-fold molar excess of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Stir the reaction mixture at room temperature for 1 to 2 hours to ensure complete cleavage of the disulfide bond.

Step 2: Quenching of the DBCO Moiety

The strained alkyne of the DBCO group is highly reactive towards azides. To neutralize this reactivity, a quenching agent is used.

Experimental Protocol:

  • To the reaction mixture from Step 1, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.

  • Stir the mixture at room temperature for at least 30 minutes. The amine in the Tris buffer will react with and quench any unreacted DBCO groups.

Step 3: Isomerization of the TCO Moiety

The trans-cyclooctene (TCO) group is reactive in inverse-electron-demand Diels-Alder reactions. This reactivity can be neutralized by isomerizing the trans-alkene to the more stable and less reactive cis-alkene. This isomerization can be promoted by thiols.[1][2][3]

Experimental Protocol:

  • To the reaction mixture from Step 2, add a thiol-containing compound such as 2-mercaptoethanol to a final concentration of approximately 30 mM.[2]

  • Stir the reaction mixture at room temperature for at least 4 hours, or overnight, to facilitate the isomerization of the trans-cyclooctene to cis-cyclooctene.[2]

Step 4: Final Disposal

After completing the three inactivation steps, the resulting solution should be considered neutralized.

Disposal Procedure:

  • Consult your institution's specific guidelines for chemical waste disposal.

  • The neutralized solution, containing the cleaved and quenched components, can typically be disposed of as chemical waste.

  • Properly label the waste container with all the components of the final mixture, including the solvents, cleaved linker fragments, and quenching agents used.

Summary of Reagents and Conditions

StepReagentMolar Excess/ConcentrationTimeTemperaturePurpose
1Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)10-fold molar excess1-2 hoursRoom TemperatureCleavage of the disulfide bond.
2Tris(hydroxymethyl)aminomethane (Tris) buffer, pH 8.0100 mM final concentration≥ 30 minutesRoom TemperatureQuenching of the DBCO group.
32-Mercaptoethanol30 mM final concentration≥ 4 hours (or overnight)Room TemperatureIsomerization of the TCO group.[2]

Disposal Workflow

DisposalWorkflow cluster_start cluster_steps Chemical Inactivation Steps cluster_end start Start: Waste this compound step1 Step 1: Add DTT or TCEP (Disulfide Cleavage) start->step1 Waste Solution step2 Step 2: Add Tris Buffer (DBCO Quenching) step1->step2 Cleaved Fragments step3 Step 3: Add 2-Mercaptoethanol (TCO Isomerization) step2->step3 Quenched Fragments end End: Dispose as Chemical Waste step3->end Neutralized Waste

References

Essential Safety and Logistical Information for Handling Dbco-peg4-SS-tco

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Dbco-peg4-SS-tco based on general laboratory best practices for similar chemical compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the SDS provided by the manufacturer before handling this product and adhere to all institutional and regulatory safety protocols.

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a disulfide bond. While a specific SDS is not publicly available, the known reactivity of these functional groups and general handling procedures for similar reagents inform the following safety and operational plans. Compounds with similar structures are often moisture-sensitive and require careful handling to maintain their integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the reagent.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.Prevents inhalation of any potential aerosols or fine particulates.

Operational and Disposal Plans

Storage and Handling:

This compound should be stored at -20°C in a tightly sealed container to prevent degradation.[1] Many related compounds, such as those with NHS esters, are moisture-sensitive.[2] Therefore, it is prudent to handle this compound as a moisture-sensitive compound. Before use, the container should be allowed to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture.[2] It is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, especially when preparing stock solutions.[3]

Experimental Protocols:

Preparation of Stock Solutions:

  • Allow the vial of this compound to warm to room temperature before opening.

  • In a well-ventilated fume hood, open the vial.

  • Using a clean, dry syringe or spatula, transfer the desired amount of the compound to a clean, dry vial.

  • This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Add the appropriate anhydrous solvent to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • If not for immediate use, flush the vial with an inert gas before sealing and store at -20°C.

General Reaction Setup:

  • Ensure all glassware is clean and thoroughly dried before use to prevent hydrolysis of the reagent.

  • Set up the reaction in a fume hood.

  • If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.[3]

  • Add other reaction components as per the specific experimental protocol.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Disposal Plan:

All waste containing this compound and its solvents should be considered chemical waste.

  • Collect all liquid waste in a designated, properly labeled, sealed container. The container should be compatible with the solvents used.

  • Collect all solid waste (e.g., contaminated pipette tips, vials) in a separate, labeled solid waste container.

  • Dispose of all chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound, from receiving the compound to waste disposal.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh Under Inert Gas equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve setup Setup Reaction in Fume Hood dissolve->setup Use Stock Solution add_reagents Add Reagents setup->add_reagents monitor Monitor Reaction add_reagents->monitor workup Reaction Workup monitor->workup collect_liquid Collect Liquid Waste workup->collect_liquid collect_solid Collect Solid Waste workup->collect_solid dispose Dispose via Hazardous Waste Program collect_liquid->dispose collect_solid->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.